Sco-peg8-nhs
Description
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Properties
Molecular Formula |
C32H52N2O14 |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H52N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h28H,1-4,6,8-27H2,(H,33,38) |
InChI Key |
PLARPNUNIGVSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Foundational & Exploratory
The Fundamental Advantages of the PEG8 Spacer
An In-depth Technical Guide on the Core Role of the PEG8 Spacer in Bioconjugation
For researchers, scientists, and drug development professionals, the design and synthesis of effective bioconjugates are paramount for advancing therapeutics and diagnostics. The linker, a seemingly simple component connecting a biomolecule to a payload, plays a critical and multifaceted role in the final conjugate's performance. Among the various linker technologies, discrete Polyethylene Glycol (PEG) spacers have become indispensable tools. This technical guide provides a comprehensive examination of the 8-unit PEG spacer (PEG8), detailing its core functions, quantitative impact, and the experimental methodologies used to validate its advantages.
The covalent attachment of molecules is a foundational technique in biotechnology, enabling the creation of sophisticated constructs like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other functionalized proteins.[1] The spacer arm within the linker is not a passive connector; it profoundly influences the physicochemical and pharmacological properties of the entire conjugate.[1][2] The PEG8 spacer, a discrete chain of eight ethylene (B1197577) glycol units, is a deliberate design choice that confers several key advantages over traditional linkers, such as alkyl chains.[1]
-
Enhanced Hydrophilicity and Solubility : A primary challenge in bioconjugation is the inherent hydrophobicity of many payloads, such as cytotoxic drugs used in ADCs.[2] This hydrophobicity can lead to aggregation, especially at high drug-to-antibody ratios (DARs), compromising manufacturing, stability, and in vivo performance.[2][3] The hydrophilic nature of the PEG8 spacer counteracts this, acting as a solubilizing agent that shields the hydrophobic payload.[1][4] This property allows for bioconjugation in aqueous buffers with minimal organic co-solvents and enables the development of stable, high-DAR conjugates.[5]
-
Improved Pharmacokinetics and Biodistribution : PEGylation is a clinically validated strategy for improving the pharmacokinetic (PK) profiles of biotherapeutics.[6] By increasing the hydrodynamic size of the molecule, PEG spacers reduce renal clearance, leading to a prolonged circulation half-life.[6] Even a short PEG8 spacer can favorably impact a conjugate's PK profile by improving solubility and stability in circulation.[2][7] Studies have shown a direct relationship between PEG spacer length and a conjugate's exposure (AUC), with effects often plateauing around eight PEG units.[2]
-
Reduced Immunogenicity and Increased Stability : The flexible and hydrophilic PEG8 chain forms a protective "cloud" around the bioconjugate.[6] This steric shielding masks immunogenic epitopes and cleavage sites from the host's immune system and proteolytic enzymes, thereby reducing immunogenicity and enhancing stability.[4][6]
-
Optimal Spatial Orientation and Flexibility : The defined length and flexibility of the PEG8 spacer are critical for ensuring proper biological function.[1] In PROTACs, the linker must bridge a target protein and an E3 ligase to form a productive ternary complex.[8] The PEG8 spacer often provides the optimal distance and geometry to facilitate this interaction, leading to efficient ubiquitination and degradation of the target protein.[8] In ADCs, it prevents steric hindrance between the payload and the antibody's antigen-binding site.[4]
-
Biocompatibility : PEG is well-established as a non-toxic and non-immunogenic polymer, making it an ideal component for therapeutic applications.[6]
Quantitative Data on the Impact of PEG8 Spacers
The benefits of PEG8 spacers are substantiated by quantitative experimental data across various applications. The following tables summarize key findings from comparative studies.
Table 1: Comparative Binding Affinity of Functionalized Aptamers
This table illustrates the impact of different spacer arms on the binding affinity of an aptamer-amphiphile. A lower dissociation constant (Kd) signifies a stronger binding interaction. The inclusion of PEG spacers, particularly PEG8, significantly improves binding affinity compared to hydrophobic alkyl spacers or no spacer at all.[1]
| Spacer Type | Dissociation Constant (Kd) in nM |
| No Spacer | 150.3 |
| C6 Alkyl | 210.5 |
| C12 Alkyl | 255.1 |
| PEG8 | 85.7 |
| PEG24 | 70.2 |
| Data adapted from a study on aptamer-amphiphiles, demonstrating improved binding with PEG spacers.[1][9] |
Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics
This table summarizes data from a study optimizing a glucuronide-MMAE ADC linker. It shows a clear trend where increasing PEG chain length improves the ADC's pharmacokinetic profile, with clearance slowing and exposure (AUC) increasing, plateauing at the PEG8 length.[2]
| PEG Units (n) | Clearance (mL/day/kg) | Exposure (AUC, h*µg/mL) |
| 0 | 15.1 | 3,310 |
| 2 | 12.5 | 3,990 |
| 4 | 10.9 | 4,580 |
| 8 | 9.6 | 5,210 |
| 12 | 9.7 | 5,160 |
Table 3: In Vitro Degradation of IDO1 by a PROTAC with a PEG8 Linker
This table presents the in vitro degradation performance of a PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1), constructed using a thalidomide-based CRBN ligand and a PEG8 linker.[8] The data underscores the success of this linker strategy in developing a potent protein degrader.[8]
| Parameter | Value |
| DC50 (nM) | 4.7 |
| Dmax (%) | >95% |
| DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.[8] |
Key Applications
The advantageous properties of the PEG8 spacer have led to its widespread adoption in several cutting-edge areas of biopharmaceutical development.
Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG8 spacer is a critical component of the linker connecting the antibody to the cytotoxic payload.[2] Its primary role is to mitigate the hydrophobicity of the payload, thereby enhancing the overall solubility and stability of the ADC, reducing aggregation, and allowing for higher drug-to-antibody ratios (DARs).[2][5] The FDA-approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker containing a PEG8 chain to connect a valine-alanine dipeptide to the antibody, demonstrating its clinical relevance.[7]
PROTACs
PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[10] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[11] The linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8] A linker that is too short can cause steric clash, while one that is too long can lead to an unstable complex.[8] The PEG8 spacer has been shown to provide an optimal length and spatial orientation for efficient ubiquitination and subsequent degradation of target proteins like IDO1.[8]
Experimental Protocols
To facilitate the validation and application of PEG8 spacers, this section provides detailed methodologies for key evaluative experiments.
Protocol 1: Protein Solubility Assessment via PEG-Induced Precipitation
This method provides a relative measure of protein solubility by determining the concentration of a high molecular weight PEG solution required to induce its precipitation.[1] Higher PEG concentrations needed for precipitation indicate greater protein solubility.[1]
Materials:
-
Protein conjugate solution (e.g., 1 mg/mL in PBS, pH 7.4).[1]
-
High molecular weight PEG stock solution (e.g., 50% w/v PEG 8000 in PBS).[1]
-
96-well UV-transparent microplate.[1]
-
Microplate reader (280 nm).
-
Pipettes and sterile tips.
-
Microplate-compatible centrifuge.
Procedure:
-
Prepare a serial dilution of the PEG 8000 stock solution in the assay buffer.
-
In the 96-well microplate, mix 50 µL of the protein solution with 50 µL of each PEG dilution. Include a 0% PEG control (buffer only).[1]
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow precipitation to equilibrate.
-
Centrifuge the plate (e.g., at 2000 x g for 10 minutes) to pellet the precipitated protein.[1]
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm.
-
Calculate the concentration of soluble protein using the Beer-Lambert law.[1]
-
Plot the soluble protein concentration against the PEG concentration. The PEG concentration that causes 50% precipitation is used as the measure of relative solubility.[1]
Protocol 2: Assessment of Protein Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
SE-HPLC separates molecules by their hydrodynamic radius, allowing for the quantification of monomers and higher-order aggregates.[1]
Materials:
-
Protein conjugate solution (e.g., 1 mg/mL).[1]
-
SE-HPLC system with a UV detector (280 nm).
-
Size-exclusion column appropriate for the protein's molecular weight (e.g., TSKgel G3000SWxl).[1]
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8).[1]
Procedure:
-
Equilibrate the SE-HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the protein conjugate sample (e.g., 20 µL).
-
Run the separation using an isocratic flow of the mobile phase.
-
Monitor the eluate at 280 nm. The monomeric protein will elute as the main peak, with aggregates eluting earlier and smaller fragments later.
-
Integrate the peak areas corresponding to the monomer and aggregates.
-
Calculate the percentage of aggregation by dividing the aggregate peak area(s) by the total peak area of all species.
Protocol 3: Amine-Reactive Conjugation using an NHS-PEG8-Linker
This protocol describes the conjugation of a payload functionalized with an N-hydroxysuccinimide (NHS) ester-PEG8 linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.4).
-
NHS-PEG8-Payload linker.
-
Anhydrous DMSO or DMF to dissolve the linker.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[6]
-
Purification system (e.g., SEC or IEX chromatography).[6]
Procedure:
-
Antibody Preparation : If necessary, exchange the antibody into an amine-free buffer like PBS at the target pH (7.2-8.0).
-
Linker Preparation : Immediately before use, dissolve the NHS-PEG8-Payload linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). NHS esters are moisture-sensitive.[12]
-
Conjugation Reaction : Add a calculated molar excess of the dissolved linker to the antibody solution. The exact ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours, with gentle mixing.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS-ester. Incubate for 15-30 minutes.[6]
-
Purification : Purify the resulting ADC from unreacted linker, payload, and quenching agent using a suitable chromatography method like SEC. The larger ADC will elute earlier than the smaller, unconjugated molecules.[6]
-
Characterization : Characterize the purified ADC to determine the DAR, purity, and aggregation levels using techniques like HIC, RP-HPLC, and SE-HPLC.[13]
Protocol 4: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in target protein levels in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound (e.g., Thalidomide-NH-PEG8-Target Ligand).[8]
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment : Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody.
-
-
Detection : Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis : Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.
Visualizations of Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of key processes involving PEG8 spacers.
Caption: General workflow for bioconjugation using a PEG8 spacer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of sCO-PEG8-NHS
This guide provides a detailed overview of the solubility and stability characteristics of sCO-PEG8-NHS (bicyclo[6.1.0]non-4-yne-9-methanol-PEG8-NHS ester), a bifunctional linker commonly used in bioconjugation and drug delivery applications. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Solubility
The solubility of this compound is a critical factor for its effective use in labeling and crosslinking reactions. The presence of the polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous media compared to linkers with purely hydrocarbon spacers.[1] However, like many N-hydroxysuccinimide (NHS) esters, it often requires initial dissolution in an organic solvent.
Qualitative Solubility
Based on data for structurally similar PEG8-NHS esters, this compound is expected to be soluble in several common organic solvents.
Table 1: Qualitative Solubility of Structurally Similar PEG8-NHS Esters
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Water | Limited |
Data extrapolated from similar compounds like m-PEG8-NHS ester and Ald-Ph-PEG8-NHS ester.[2][3][4]
Quantitative Solubility
Table 2: Quantitative Solubility Data for Analogous PEG-NHS Esters
| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| m-PEG8-NHS ester | DMSO | ≥ 100 | 196.26 |
| Cyclooctyne-O-NHS ester | DMSO | 100 | 358.05 |
Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened solvent.[5]
Stability
The stability of this compound is primarily influenced by the hydrolysis of the NHS ester group, a reaction that is highly dependent on pH and temperature.
pH-Dependent Hydrolysis
The NHS ester moiety is susceptible to hydrolysis, particularly in aqueous solutions. This competing reaction can reduce the efficiency of the desired aminolysis (reaction with primary amines). The rate of hydrolysis increases significantly with a rise in pH.[7]
Table 3: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | RT | 125-210 minutes |
| 8.5 | RT | 130-180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | RT | 110-125 minutes |
Data is for general NHS esters and specific porphyrin-NHS esters and may vary for this compound. RT = Room Temperature.[7][8]
The primary degradation pathway is the hydrolysis of the ester linkage, which releases N-hydroxysuccinimide and converts the reactive ester back to a carboxylate, rendering it unreactive towards amines.
Caption: Hydrolysis pathway of this compound in aqueous buffer.
Storage and Handling
For long-term stability, this compound should be stored under specific conditions to minimize degradation from moisture and temperature.
Table 4: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid (Pure) | -20°C | Months to years | Store in a dry, dark environment.[1][9] |
| In Solvent | -80°C | Up to 6 months | Use anhydrous solvent. |
| In Solvent | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |
Data extrapolated from similar compounds.[5][6]
Experimental Protocols
Protocol for Stock Solution Preparation
Due to the limited aqueous solubility and stability of NHS esters, a concentrated stock solution is typically prepared in a dry, water-miscible organic solvent.
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent such as DMSO or DMF.
-
Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount in a dry environment.
-
Dissolution: Add the anhydrous solvent to the solid reagent. If necessary, use ultrasonic agitation to ensure complete dissolution.[6]
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial with desiccant.
Protocol for Monitoring NHS Ester Hydrolysis
The rate of hydrolysis can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.[10][11]
-
Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., phosphate (B84403) buffer at pH 7.0, 7.5, and 8.0).
-
Reaction Initiation: Add a small volume of a concentrated this compound stock solution (in an organic solvent like DMSO) to the aqueous buffer to start the hydrolysis reaction.
-
Spectrophotometric Measurement: Immediately place the solution in a temperature-controlled spectrophotometer.
-
Data Acquisition: Monitor the increase in absorbance at 260 nm over time.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by fitting the absorbance data to an exponential curve. The half-life (t½) is then calculated using the formula: t½ = 0.693 / k.
Caption: Experimental workflow for monitoring hydrolysis kinetics.
Conclusion
The solubility and stability of this compound are critical parameters for its successful application. It exhibits good solubility in common organic solvents like DMSO and DMF, which is essential for preparing stock solutions. The primary stability concern is the hydrolysis of the NHS ester, a process that is significantly accelerated at higher pH. To maximize conjugation efficiency, reactions should be performed promptly after preparing aqueous solutions, ideally in buffers with a pH range of 7.2 to 8.0, balancing the reactivity of primary amines with the rate of NHS ester hydrolysis. Proper storage in a cool, dry environment is crucial for maintaining the reagent's integrity over time.
References
- 1. Buy SPDP-PEG8-NHS ester | 1252257-56-9 | >95% [smolecule.com]
- 2. m-PEG8-NHS ester CAS#: 756525-90-3 [m.chemicalbook.com]
- 3. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 4. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [nebulabio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Sco-PEG8-NHS in Proteomics: A Technical Guide to Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein-protein interactions (PPIs), mapping interaction interfaces, and providing structural insights into protein complexes. Among the diverse array of cross-linking reagents, those featuring a polyethylene (B3416737) glycol (PEG) spacer and N-hydroxysuccinimide (NHS) ester reactive groups offer distinct advantages in terms of solubility and cell membrane permeability. This technical guide focuses on Sco-PEG8-NHS, a heterobifunctional cross-linker, and its applications within proteomics. While specific proteomics literature on "this compound" is emerging, its primary current application appears to be in the field of Proteolysis Targeting Chimeras (PROTACs). However, its chemical structure lends itself to broader proteomics applications. This guide will therefore detail the core chemistry, provide representative experimental protocols based on analogous PEG-NHS ester cross-linkers, and discuss the quantitative data analysis strategies relevant to its use in structural and interaction proteomics.
Core Principles of this compound Chemistry
This compound is a chemical cross-linker that contains an NHS ester and a second reactive group, connected by an 8-unit PEG spacer. The key components of its functionality are:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, which are predominantly found on the side chains of lysine (B10760008) residues and the N-termini of proteins.[1] The reaction forms a stable amide bond, covalently linking the cross-linker to the protein.[1] This reaction is most efficient at a pH range of 7.2 to 9.[2]
-
Polyethylene Glycol (PEG) Spacer: The 8-unit PEG chain is a hydrophilic spacer that increases the water solubility of the cross-linker and the resulting cross-linked complexes. This property can be advantageous when working with proteins that are prone to aggregation or have poor solubility in common buffers. The PEG spacer also provides a defined distance constraint for structural studies.
-
"Sco" Moiety: While the specific reactivity of the "Sco" group is less commonly documented in general proteomics literature, in the context of PROTACs, such groups are designed to bind to specific proteins of interest. For broader proteomics applications, it can be considered a second reactive group for conjugation.
The overall workflow for using a cross-linker like this compound in a proteomics experiment involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for a cross-linking mass spectrometry experiment.
Applications in Proteomics
The chemical properties of an amine-reactive PEG8-NHS cross-linker make it suitable for several proteomics applications:
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, it is possible to identify novel binding partners that might be transient or difficult to capture by other methods like co-immunoprecipitation.[3]
-
Structural Elucidation of Protein Complexes: The defined length of the PEG8 spacer arm provides distance constraints that can be used to model the three-dimensional architecture of protein complexes.[4]
-
Studying Protein Conformation and Dynamics: Changes in cross-linking patterns upon ligand binding or post-translational modifications can reveal insights into protein conformational changes.
-
PROTAC Development: As indicated by available information, this compound is utilized as a PROTAC linker.[5] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
Experimental Protocols
Protocol 1: Cross-linking of a Purified Protein Complex
-
Buffer Preparation: Prepare a non-amine containing buffer, such as HEPES or phosphate (B84403) buffer, at a pH between 7.2 and 8.0. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.
-
Protein Sample Preparation: The protein complex should be of high purity to minimize non-specific cross-linking. The recommended protein concentration is in the range of 10-20 µM.[6]
-
Cross-linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10-50 mM). Cross-linkers with NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[6]
-
Cross-linking Reaction: Add the cross-linker stock solution to the protein sample to achieve a final molar excess of the cross-linker over the protein concentration, typically ranging from 5- to 50-fold.[6] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction: Stop the cross-linking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins by adding urea (B33335) or guanidine-HCl.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins with a protease, such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Protocol 2: In Vivo Cross-linking in Cultured Cells
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Harvest and Washing: Harvest the cells and wash them with a non-amine containing buffer, such as PBS, to remove any primary amines from the culture medium.
-
Cross-linking: Resuspend the cells in the cross-linking buffer. Add the membrane-permeable cross-linker (dissolved in DMSO) to the cell suspension. The final concentration of the cross-linker will need to be optimized but can range from 0.5 to 5 mM. Incubate for 30-60 minutes at room temperature or 4°C.
-
Quenching: Quench the reaction by adding a final concentration of 20-50 mM Tris-HCl.
-
Cell Lysis and Protein Digestion: Lyse the cells and proceed with protein denaturation, reduction, alkylation, and digestion as described in Protocol 1.
Quantitative Data Presentation
Quantitative proteomics approaches can be applied to cross-linking studies to understand changes in protein interactions or conformations under different conditions. This is often achieved by using isotopically labeled cross-linkers or through label-free quantification methods.
The table below presents hypothetical quantitative data from an experiment comparing protein-protein interactions in two different cellular states (e.g., treated vs. untreated). The data would be generated by identifying cross-linked peptides and measuring their relative abundance.
| Cross-linked Peptide Pair | Protein A | Protein B | Log2 Fold Change (Treated/Untreated) | p-value |
| K123-K45 | Protein X | Protein Y | 2.1 | 0.005 |
| K78-K101 | Protein X | Protein Z | -1.8 | 0.012 |
| K210-K315 | Protein A | Protein B | 0.2 | 0.85 |
This table is a representative example and does not reflect actual experimental data for this compound.
Signaling Pathway and Logical Relationship Visualization
Cross-linking data can be used to construct or validate protein-protein interaction networks and signaling pathways. For example, if a study aimed to investigate the interactions of a specific kinase, cross-linking could identify its substrates and regulatory partners.
Caption: A hypothetical signaling pathway elucidated using cross-linking data.
Conclusion
This compound, with its amine-reactive NHS ester and hydrophilic PEG8 spacer, is a promising reagent for proteomics, particularly in the realm of PROTAC development and potentially for broader applications in studying protein-protein interactions and complex structures. While specific, published proteomics studies utilizing this exact reagent are not yet widespread, the principles of its chemistry and the experimental and analytical workflows are well-established for analogous PEG-NHS ester cross-linkers. As research in chemical biology and proteomics continues to evolve, the application of such versatile cross-linkers is expected to provide deeper insights into the intricate networks that govern cellular function.
References
- 1. biorxiv.org [biorxiv.org]
- 2. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping protein-protein interactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Structural Proteomics Enabled by Limited Proteolysis and Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
Understanding PEGylation for Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to protein therapeutics. It delves into the core principles, benefits, and challenges of this widely utilized biopharmaceutical technique. Detailed experimental methodologies for key PEGylation and characterization processes are provided, alongside quantitative data summarizing the impact of PEGylation on protein pharmacokinetics and bioactivity. Visual diagrams are included to illustrate key workflows and concepts.
Core Principles of Protein PEGylation
PEGylation is a chemical modification that has revolutionized the field of protein therapeutics. By conjugating one or more PEG chains to a protein, its physicochemical properties are altered, leading to significant improvements in its therapeutic profile.[1][2]
1.1. The PEG Polymer
Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[3] Its biocompatibility and approval by the FDA for human administration make it an ideal candidate for protein modification.[4] PEG is available in various molecular weights and structures (linear or branched), which allows for the fine-tuning of the resulting conjugate's properties.[5][6]
1.2. Generations of PEGylation Chemistry
The field of PEGylation has evolved from non-specific to site-specific conjugation methods:
-
First-Generation PEGylation: This approach involves the random conjugation of PEG to multiple sites on the protein surface, often targeting amine groups of lysine (B10760008) residues.[6][7] While effective in increasing the protein's size and half-life, this method results in a heterogeneous mixture of positional isomers, which can be challenging to characterize and may lead to a loss of biological activity if PEG attachment occurs near the active site.[5][6]
-
Second-Generation PEGylation: This generation focuses on site-specific PEGylation, attaching a single PEG chain at a defined location on the protein.[5][6][7] This is often achieved by targeting specific amino acids like cysteine or by modifying the N-terminus.[8] The result is a more homogeneous and well-defined product with a higher retention of biological activity.[7][9]
Benefits and Challenges of Protein PEGylation
The modification of proteins with PEG offers a range of advantages, but also presents certain challenges that need to be considered during drug development.
2.1. Key Benefits
-
Prolonged Circulatory Half-Life: PEGylation significantly increases the hydrodynamic radius of the protein, which reduces its renal clearance rate and protects it from proteolytic degradation, thereby extending its presence in the bloodstream.[1][5][10][11][]
-
Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the protein surface, making it less likely to be recognized by the immune system and reducing the risk of an immune response.[5][10][11][13][14]
-
Enhanced Solubility and Stability: PEG is highly hydrophilic, and its conjugation can improve the solubility of proteins that are prone to aggregation.[5][10][11][] It also enhances the protein's resistance to thermal and enzymatic degradation.[10]
-
Improved Pharmacokinetics: The altered size and charge of the PEGylated protein can lead to more favorable tissue distribution and optimized drug delivery to the target site.[10]
2.2. Potential Challenges
-
Reduced Biological Activity: The attachment of PEG chains, particularly in a non-specific manner, can sterically hinder the protein's interaction with its target receptor or substrate, leading to a decrease in its biological activity.[10][15]
-
Production Complexity and Cost: The PEGylation process adds extra steps to the manufacturing of a biopharmaceutical, which can increase production costs and complexity.[10] The purification of the desired PEGylated species from the reaction mixture can be particularly challenging.[16][17][18]
-
Potential for Anti-PEG Antibodies: Although PEG itself is considered non-immunogenic, there have been instances of patients developing antibodies against the PEG polymer, which can lead to accelerated clearance of the drug and reduced efficacy.[10][19][20][21]
-
Heterogeneity of Products: Especially with first-generation PEGylation, the reaction can result in a complex mixture of molecules with varying numbers of PEG chains attached at different positions, posing a significant analytical challenge.[5][6][17]
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified to understand its impact on a protein's therapeutic properties. The following tables summarize key data from studies on PEGylated proteins.
Table 1: Effect of PEGylation on Pharmacokinetics of Interferon-alpha2b
| Parameter | Non-PEGylated Interferon-alpha2b | PEGylated Interferon-alpha2b (12 kDa linear PEG) | Fold Change |
| Elimination Half-life | ~4 hours | ~40 hours | ~10-fold increase[7] |
| Apparent Clearance | High | 1/10th of non-PEGylated | 10-fold decrease[7] |
| Maximal Serum Concentration | Declines rapidly | Sustained for 48-72 hours | Sustained presence[7] |
Table 2: Effect of PEGylation on Enzyme Kinetics of α-Chymotrypsin
| PEG Size (Da) | Number of PEG Molecules Attached | kcat (s-1) | KM (mM) |
| Unmodified | 0 | 17.5 ± 0.3 | 0.05 ± 0.01 |
| 700 | 1.1 ± 0.3 | 13.9 ± 0.4 | 0.09 ± 0.01 |
| 700 | 6.2 ± 0.6 | 9.4 ± 0.5 | 0.15 ± 0.01 |
| 2000 | 1.3 ± 0.6 | 13.5 ± 0.4 | 0.08 ± 0.04 |
| 2000 | 8.4 ± 0.4 | 9.4 ± 0.5 | 0.15 ± 0.01 |
| 5000 | 1.3 ± 0.3 | 13.1 ± 0.5 | 0.10 ± 0.01 |
| 5000 | 7.6 ± 0.7 | 8.6 ± 0.5 | 0.11 ± 0.01 |
Data adapted from a study on the enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates.[22]
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of PEGylated proteins.
4.1. Amine-Specific PEGylation using NHS Ester Chemistry
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to the primary amine groups (lysine residues and N-terminus) of a protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a pH range of 7.0-8.5 (e.g., phosphate-buffered saline, PBS). The buffer should be free of primary amines (e.g., Tris).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
PEG Reagent Preparation:
-
Dissolve the mPEG-NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) immediately before use, as it is susceptible to hydrolysis.
-
The amount of PEG reagent to be added is typically calculated to achieve a 5- to 20-fold molar excess over the protein.
-
-
Conjugation Reaction:
-
Add the dissolved PEG reagent to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The reaction time may need to be optimized for the specific protein and PEG reagent.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 10-20 mM.
-
-
Purification:
4.2. Cysteine-Specific PEGylation using Maleimide Chemistry
This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a free cysteine residue on a protein.[8]
-
Protein Preparation:
-
If the protein does not have a free cysteine, one must be introduced via site-directed mutagenesis.
-
Dissolve the cysteine-containing protein in a degassed buffer at a pH of 6.5-7.5 (e.g., PBS with EDTA).[24] The buffer should be free of thiol-containing reagents.
-
If disulfide bonds are present and need to be reduced to expose the cysteine, add a 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[24] Incubate for 20 minutes at room temperature.
-
-
PEG Reagent Preparation:
-
Dissolve the PEG-maleimide in an organic solvent like DMSO or DMF.[24]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a low molecular weight thiol, such as β-mercaptoethanol or cysteine, to quench any unreacted PEG-maleimide.
-
-
Purification:
-
Purify the PEGylated protein using SEC or IEX to remove unreacted reagents and separate the mono-PEGylated product from the unreacted protein.[][23]
-
4.3. Characterization of PEGylated Proteins
4.3.1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation: Mix the PEGylated protein sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis at a constant voltage.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band of higher apparent molecular weight. The smearing of the band can indicate heterogeneity in the PEGylation.[25] Native PAGE can be an alternative to avoid interactions between PEG and SDS.[25]
4.3.2. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
System Setup: Equilibrate an SEC column with a suitable mobile phase (e.g., PBS). The SEC system should be coupled to a UV detector, a MALS detector, and a refractive index (RI) detector.[26][27][28]
-
Sample Injection: Inject the purified PEGylated protein sample onto the column.
-
Data Acquisition and Analysis: The different species (unmodified protein, mono-PEGylated, di-PEGylated, etc.) will separate based on their hydrodynamic volume.[26][29] The MALS detector will determine the absolute molar mass of each eluting peak, allowing for the precise determination of the degree of PEGylation.[27][28][29]
4.3.3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Matrix and Sample Preparation:
-
Target Spotting: Spot the mixture onto a MALDI target plate and allow it to air dry.[10][30]
-
Mass Spectrometry: Acquire mass spectra in the appropriate mass range. The mass of the PEGylated protein will be the sum of the protein mass and the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation.[6][10][15][30]
4.4. In Vitro Bioactivity Assay for PEGylated G-CSF
This protocol is based on a cell proliferation assay using the NFS-60 cell line, which is dependent on Granulocyte Colony-Stimulating Factor (G-CSF) for growth.[1]
-
Cell Culture: Culture NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and G-CSF.
-
Cell Preparation: Before the assay, wash the cells three times with G-CSF-free medium to remove any residual growth factor.[1] Resuspend the cells to a concentration of 7 x 105 cells/mL.[1]
-
Assay Setup:
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the PEGylated G-CSF and a reference standard of unmodified G-CSF to the wells. Include a negative control with no G-CSF.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Cell Proliferation Measurement: Add a cell proliferation reagent (e.g., WST-8 or MTS) to each well and incubate for a further 2-4 hours.[1]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The biological activity of the PEGylated G-CSF is determined by comparing its dose-response curve to that of the unmodified G-CSF standard. A decrease in in-vitro bioactivity for the PEGylated form is often observed.[31]
Visualizing PEGylation Concepts
The following diagrams, created using the DOT language, illustrate key aspects of the PEGylation process.
Caption: A typical experimental workflow for the PEGylation of a protein.
Caption: How PEGylation masks antigenic epitopes to reduce immunogenicity.
Caption: The logical relationship behind PEGylation-mediated half-life extension.
References
- 1. tandfonline.com [tandfonline.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Population pharmacokinetic analysis of pegylated interferon alfa-2b and interferon alfa-2b in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 19. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lumiprobe.com [lumiprobe.com]
- 25. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. americanlaboratory.com [americanlaboratory.com]
- 27. wyatt.com [wyatt.com]
- 28. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 29. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 30. covalx.com [covalx.com]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to PEG-Based Linkers in PROTACs: The Case of Amine-Reactive PEG8 Linkers
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Unlike conventional small molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate a target protein from the cell entirely. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. Within this complex, the E3 ligase tags the POI with ubiquitin molecules, marking it for degradation by the 26S proteasome. This process of targeted protein degradation offers several advantages over traditional inhibition, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more profound and durable pharmacological effect.
The Critical Role of the Linker in PROTAC Design
The linker is arguably one of the most critical components of a PROTAC, as its chemical nature, length, and attachment points significantly influence the overall efficacy of the molecule. The linker is not merely a passive spacer; it plays an active role in dictating the orientation of the POI and the E3 ligase within the ternary complex, which in turn affects the efficiency of ubiquitination. Key functions of the linker include:
-
Controlling Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the POI and E3 ligase to adopt a productive conformation for ubiquitin transfer.
-
Modulating Physicochemical Properties: The linker can be modified to improve the solubility, cell permeability, and metabolic stability of the PROTAC.
-
Influencing Selectivity: The linker can contribute to the selective degradation of the target protein over other potential off-targets.
In-Focus: Amine-Reactive PEG8 Linkers (e.g., "Sco"-PEG8-NHS)
While "Sco-PEG8-NHS" is not a standard nomenclature for a commercially available linker, its components point towards a widely used class of linkers in PROTAC development: amine-reactive polyethylene (B3416737) glycol (PEG) linkers. Let's break down the likely components:
-
PEG8: This refers to an eight-unit polyethylene glycol chain. PEG is a hydrophilic and flexible polymer that is frequently incorporated into PROTAC linkers to enhance aqueous solubility and improve pharmacokinetic properties. The "8" indicates the number of repeating ethylene (B1197577) glycol units, which determines the length of the linker.
-
NHS (N-hydroxysuccinimide) Ester: This is a highly reactive functional group that readily reacts with primary amines (such as the side chain of lysine (B10760008) residues or an N-terminus of a protein) to form stable amide bonds. In the context of PROTAC synthesis, an NHS ester on the linker provides a convenient method for conjugating the linker to a ligand that bears an amine group.
-
"Sco": This is not a standard chemical abbreviation. It likely represents the other end of the linker, which is designed to be conjugated to the second ligand (either the POI ligand or the E3 ligase ligand). This end would possess a complementary reactive handle. Common functionalities at this position include a carboxylic acid (for amide bond formation), an alkyne or azide (B81097) (for "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC)), or a halogen (for nucleophilic substitution reactions).
For the purpose of this guide, we will consider a common scenario where the NHS ester is used to connect to one ligand, and the other end of the linker (represented by "Sco") possesses a functional group for attachment to the second ligand.
Mechanism of Action and Advantages
A PROTAC utilizing a PEG8-NHS linker would be synthesized by sequentially conjugating the two ligands to the linker. Once assembled, the PROTAC can permeate the cell membrane and engage its target protein and an E3 ligase. The flexible PEG8 chain allows the two proteins to come into the required proximity and orientation for the E3 ligase to catalyze the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein. This polyubiquitination event signals the proteasome to degrade the target protein.
Advantages of using PEG-based linkers like PEG8-NHS include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the often-hydrophobic PROTAC molecule.
-
Improved Permeability: PEGylation can help to mask the polar surface area of the PROTAC, potentially improving its ability to cross cell membranes.
-
Flexibility: The flexibility of the PEG chain can be advantageous for the formation of a stable and productive ternary complex.
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.
Quantitative Data for PROTACs with PEG Linkers
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which it induces 50% degradation of the target protein) and its Dmax (the maximum percentage of degradation achieved). The following table summarizes data from published studies on PROTACs that utilize PEG-based linkers.
| PROTAC Name/Identifier | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 | Dmax | Cell Line |
| MZ1 | BRD4 | VHL | PEG3 | ~10 nM | >95% | HeLa |
| ARV-110 | Androgen Receptor | VHL | PEG-based | <1 nM | >95% | VCaP |
| dBET1 | BRD4 | CRBN | PEG4 | 4.6 nM | >90% | MV4-11 |
| Compound 3 | BTK | CRBN | PEG3 | 8.1 nM | ~99% | MOLM-14 |
| PROTAC 1 | RIPK2 | CRBN | PEG-based | 1.8 nM | >95% | THP-1 |
Note: This table is a representative summary, and the exact values can vary depending on the experimental conditions.
Experimental Protocols
General Protocol for PROTAC Synthesis using an Amine-Reactive Linker
This protocol describes a general two-step procedure for synthesizing a PROTAC using a linker with an NHS ester on one end and a carboxylic acid on the other.
Step 1: Amide Bond Formation with the First Ligand
-
Dissolve the POI ligand (containing a primary amine) and the PEG8-NHS linker (with a protected carboxylic acid on the other end) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any acid formed during the reaction.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction and purify the resulting intermediate (Ligand1-Linker) using flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Step 2: Amide Bond Formation with the Second Ligand
-
Deprotect the carboxylic acid on the Ligand1-Linker intermediate.
-
Dissolve the deprotected intermediate and the E3 ligase ligand (containing a primary amine) in an aprotic solvent like DMF.
-
Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), along with a base like DIPEA.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.
Protocol for In-Cell Western Blotting to Measure Protein Degradation
This protocol allows for the quantification of target protein degradation in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for the desired amount of time (typically 4-24 hours).
-
Cell Lysis: After treatment, remove the media and lyse the cells directly in the wells by adding a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of the lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with a species-appropriate secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate (for HRP) or by imaging the fluorescence. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Structure of a PROTAC with a PEG8 linker, connecting the POI and E3 ligase ligands.
An In-depth Technical Guide to the Chemical Properties of Polyethylene Glycol Linkers for Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, serving as flexible, hydrophilic spacers to connect molecules of interest. Their unique chemical properties allow for the enhancement of therapeutic efficacy, improvement of pharmacokinetic profiles, and reduction of immunogenicity of various drug modalities, including antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticles. This guide provides a comprehensive overview of the core chemical properties of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Chemical Properties of PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). The properties of PEG linkers can be finely tuned by varying the number of these repeating units, which in turn affects the molecular weight and physical characteristics of the polymer.
1.1. Solubility
The ether oxygen atoms along the PEG backbone can form hydrogen bonds with water molecules, rendering PEG highly soluble in aqueous solutions. This hydrophilicity is a key advantage in drug formulation, as it can increase the solubility of hydrophobic drugs and biomolecules.[1][2][3] PEG is also soluble in a range of organic solvents, a property that is crucial for the chemical synthesis and modification of PEG linkers.[4][5]
Table 1: Solubility of Polyethylene Glycol (PEG) in Various Solvents
| Molecular Weight (Da) | Water | Methanol | Ethanol | Acetone | Chloroform |
| 400 | Freely Soluble | Freely Soluble | Freely Soluble | Freely Soluble | Freely Soluble |
| 1000 | Freely Soluble | Freely Soluble | Freely Soluble | Soluble | Soluble |
| 2000 | 60 g/100mL | Soluble | Soluble | Soluble | Soluble |
| 3350 | Freely Soluble | Soluble | Soluble | Slightly Soluble | Soluble |
| 4000 | Freely Soluble | Soluble | Soluble | Slightly Soluble | Soluble |
| 6000 | ~63 g/100mL | Soluble | Soluble | Slightly Soluble | Soluble |
| 8000 | Freely Soluble | Soluble | Soluble | Slightly Soluble | Soluble |
Data compiled from various sources. "Freely Soluble" indicates high solubility without specific quantitative limits provided in the sources.
1.2. Flexibility
The single carbon-carbon and carbon-oxygen bonds in the PEG backbone allow for a high degree of rotational freedom, making PEG a highly flexible and dynamic polymer. This flexibility is advantageous in bioconjugation as it allows the linked molecules to maintain their native conformations and biological activities. A quantitative measure of this flexibility is the persistence length, which is the length scale over which the polymer's direction persists. For PEG, the persistence length is approximately 3.8 Å, indicating a very flexible chain.
1.3. Steric Hindrance
The hydrodynamic volume occupied by the flexible PEG chain creates a "steric shield" around the conjugated molecule. This steric hindrance is a double-edged sword. On one hand, it can mask epitopes on a protein therapeutic, reducing its immunogenicity and protecting it from proteolytic degradation. On the other hand, excessive steric hindrance can interfere with the binding of the conjugated molecule to its target, potentially reducing its efficacy. The degree of steric hindrance can be controlled by the molecular weight and architecture (linear vs. branched) of the PEG linker.
1.4. Biocompatibility and Immunogenicity
PEG is widely regarded as a biocompatible and non-immunogenic polymer, exhibiting minimal toxicity.[2] This is a primary reason for its extensive use in clinical applications. The hydrophilic and flexible nature of PEG creates a hydration shell that minimizes interactions with other proteins and biological components, thus evading recognition by the immune system.[2] However, it is important to note that anti-PEG antibodies have been observed in some individuals, which can lead to accelerated clearance of PEGylated therapeutics.
1.5. Chemical Reactivity and Conjugation
PEG linkers are typically functionalized with reactive groups at one or both ends to enable covalent attachment to other molecules. The choice of reactive group depends on the available functional groups on the target molecule (e.g., amines, thiols, carboxyls). Common conjugation chemistries include:
-
Amine-reactive: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.
-
Thiol-reactive: Maleimides are highly specific for thiol groups (e.g., cysteine residues on proteins), forming stable thioether bonds.
-
Click Chemistry: Azide and alkyne groups allow for highly efficient and specific bioorthogonal "click" reactions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of PEGylated molecules.
2.1. Protocol for Protein PEGylation using an NHS Ester
This protocol describes a general procedure for conjugating an NHS-activated PEG linker to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Amine-reactive PEG-NHS ester
-
Anhydrous, amine-free solvent (e.g., dimethyl sulfoxide, DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the anhydrous solvent to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
2.2. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a PEGylated drug conjugate (e.g., an ADC).[6][7]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PEGylated drug conjugate (e.g., ADC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PEGylated drug conjugate in cell culture medium and add them to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for the drug to exert its cytotoxic effect (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2.3. Protocol for Hemolysis Assay
This protocol is used to assess the blood compatibility of PEGylated materials by measuring the lysis of red blood cells.[8][9]
Materials:
-
Fresh whole blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
PEGylated material
-
Positive control (e.g., Triton X-100 or deionized water)
-
Negative control (PBS)
-
Centrifuge
-
96-well plates
-
Microplate reader
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBCs several times with PBS and resuspend to a 2% (v/v) solution in PBS.
-
Sample Preparation: Prepare different concentrations of the PEGylated material in PBS.
-
Incubation: Add 100 µL of the RBC suspension to 100 µL of each sample concentration, the positive control, and the negative control in microcentrifuge tubes. Incubate at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 541 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizing PEG Linker Applications
The following diagrams, generated using the DOT language, illustrate key concepts and workflows involving PEG linkers.
Conclusion
PEG linkers are a versatile and powerful class of molecules that have significantly impacted the field of drug delivery and bioconjugation. Their unique chemical properties, including high water solubility, flexibility, and biocompatibility, allow for the development of safer and more effective therapeutics. A thorough understanding of these properties, coupled with robust experimental methodologies for their application and characterization, is crucial for researchers and drug development professionals seeking to harness the full potential of PEGylation technology. This guide provides a foundational resource to aid in the rational design and development of next-generation PEGylated therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amine-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of amine-reactive crosslinkers, essential tools for creating stable covalently linked conjugates for a multitude of applications in research, diagnostics, and therapeutics.[1] We will delve into the chemistry of these reagents, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate crosslinker for your specific needs.
Introduction to Amine-Reactive Bioconjugation
Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate.[1] Amine-reactive crosslinkers are a class of reagents designed to covalently bond with primary amines (-NH2), which are readily available on the surface of proteins and peptides.[1][2] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1][2] The high abundance and accessibility of these amine groups make them a common target for bioconjugation.[1]
The fundamental principle behind amine-reactive crosslinking involves an electrophilic-nucleophilic interaction.[1][2] The amine group acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[1] This strategy is widely employed for various applications, including:
-
Protein-protein interaction studies: To identify and characterize interacting proteins.[1][3]
-
Antibody-drug conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.[2]
-
Immobilization of biomolecules: To attach proteins, antibodies, or enzymes to surfaces for assays like ELISA or for use in biosensors.[2]
-
Labeling: To attach fluorescent dyes or biotin (B1667282) for detection and tracking of biomolecules.[1]
Types of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers can be categorized based on their reactive groups, the nature of their spacer arms, and their functionality.[1]
Reactivity Towards Amines
The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.[1][4]
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[1][4] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1][5] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][4]
-
Imidoesters: These crosslinkers react with primary amines at an alkaline pH (typically pH 8-10) to form amidine bonds.[1][5] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[1]
Homobifunctional vs. Heterobifunctional Crosslinkers
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups, making them suitable for one-step crosslinking of molecules with the same functional group.[1][6][7] They are often used to study protein-protein interactions and to create protein polymers.[1]
-
Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[1][6][7] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers.[1][7] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other.[1][8]
Cleavable vs. Non-Cleavable Spacer Arms
-
Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules.[1] They are ideal for applications where the integrity of the conjugate is paramount over a long period.[1]
-
Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable).[1] This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within the target cell.[1][9]
Quantitative Data for Common Amine-Reactive Crosslinkers
The choice of crosslinker is dictated by factors such as the desired spacer arm length, water solubility, and cell membrane permeability.[1][10] The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | No | Yes |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (Disulfide) | Yes | No |
| Disuccinimidyl tartrate | DST | 344.22 | 6.4 | Yes (Periodate) | No | Yes |
| Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone | BSOCOES | 424.33 | 13.2 | Yes (Base) | No | Yes |
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 (Amine-Reactive) | Reactive Group 2 | Cleavable? | Water-Soluble? | Membrane Permeable? |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | NHS ester | Pyridyldithiol | Yes (Disulfide) | No | Yes |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 11.6 | NHS ester | Maleimide | No | No | Yes |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 11.6 | Sulfo-NHS ester | Maleimide | No | Yes | No |
| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.19 | 10.6 | NHS ester | Iodoacetyl | No | No | Yes |
| N-β-Maleimidopropyloxysuccinimide ester | BMPS | 266.22 | 7.3 | NHS ester | Maleimide | No | No | Yes |
| N-ε-Maleimidocaproic acid hydrazide | EMCH | 253.28 | 12.5 | Hydrazide | Maleimide | No | No | Yes |
| Succinimidyl 4-hydrazidoterephthalate hydrochloride | SHTH | 297.68 | 9.8 | NHS ester | Hydrazide | No | No | Yes |
Experimental Protocols
The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.
Protocol 1: One-Step Homobifunctional Crosslinking for Protein Interaction Analysis
This protocol is suitable for identifying protein-protein interactions.[1]
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[1]
-
Homobifunctional amine-reactive crosslinker (e.g., DSS, BS3).
-
Anhydrous DMSO or DMF for water-insoluble crosslinkers.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.[1]
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF (for water-insoluble crosslinkers) or the reaction buffer (for water-soluble crosslinkers) to a concentration of 10-25 mM.[1]
-
Crosslinking Reaction: Add the crosslinker to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.[1]
Protocol 2: Two-Step Heterobifunctional Crosslinking for Antibody-Drug Conjugate (ADC) Formation
This protocol is a general guide for creating antibody-drug conjugates (ADCs).[1]
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.4).
-
Heterobifunctional crosslinker with an amine-reactive group and a second reactive group (e.g., SMCC).
-
Thiol-containing drug.
-
Reducing agent (e.g., DTT) if the drug is not already in a reduced form.
-
Purification columns (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Modification: a. Add the amine-reactive heterobifunctional crosslinker to the antibody solution at a 10-20 fold molar excess. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. c. Remove excess crosslinker by dialysis or size-exclusion chromatography.
-
Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody.[1] b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.[1]
-
Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.[1]
Protocol 3: Protein Immobilization on a Surface
This protocol describes the immobilization of a protein onto an amine-reactive surface.[1]
Materials:
-
Amine-reactive surface (e.g., NHS-ester coated plate).[1]
-
Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).[1]
-
Blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM glycine).[1]
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
Procedure:
-
Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Washing: Wash the surface several times with a wash buffer to remove unbound protein.[1]
-
Blocking: Add the blocking buffer and incubate for 30-60 minutes at room temperature to deactivate any remaining reactive sites.
-
Final Washing: Wash the surface again with the wash buffer. The surface is now ready for use in downstream applications.
Visualizations of Key Concepts and Workflows
To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.[1]
Troubleshooting
Common issues in amine-reactive crosslinking experiments and their potential solutions are outlined below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low yield of crosslinked product | - Crosslinker concentration is too low.- Reaction pH is not optimal (should be 7.2-9.0).- Presence of primary amines (e.g., Tris) in the buffer.- Crosslinker is hydrolyzed/inactive. | - Increase crosslinker concentration or incubation time.- Ensure buffer is amine-free and within the optimal pH range.- Always prepare fresh crosslinker solution immediately before use.[3] |
| Excessive aggregation or polymerization | - Crosslinker concentration is too high.- Protein concentration is too high, favoring intermolecular crosslinking. | - Perform a titration to find the optimal crosslinker concentration.- Reduce the protein concentration.- Consider a two-step crosslinking strategy with a heterobifunctional reagent if applicable.[3] |
| Crosslinked band is smeared on the gel | - Heterogeneous crosslinking products.- Protein degradation during the experiment. | - Optimize the crosslinker-to-protein ratio.- Ensure protease inhibitors are added during cell lysis and subsequent steps.[3] |
| Inconsistent Results | - Inaccurate protein concentration measurement.- Variability in crosslinker reactivity due to moisture. | - Accurately determine the protein concentration before starting.- Equilibrate crosslinker vial to room temperature before opening to prevent condensation.[11] |
Conclusion
Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development.[1] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Entrecruzamiento de proteínas | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 9. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Sco-peg8-nhs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and general applications of Sco-peg8-nhs, a bifunctional crosslinker pivotal in the field of targeted protein degradation and bioconjugation. Due to the limited availability of specific experimental data for this compound in publicly accessible research, this document focuses on its core characteristics and the established methodologies for similar molecules.
Core Molecular Attributes
This compound is a heterobifunctional linker containing a cyclooctyne (B158145) (SCO) group and an N-hydroxysuccinimide (NHS) ester, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The SCO group facilitates copper-free click chemistry reactions with azides, while the NHS ester reacts with primary amines to form stable amide bonds.
| Property | Value | Source(s) |
| Molecular Weight | 688.76 g/mol | [1] |
| 688.77 g/mol | [2] | |
| Chemical Formula | C₃₂H₅₂N₂O₁₂ | [1] |
| CAS Number | 2143968-68-5 | [1][2] |
Application in PROTAC Technology
This compound is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5] The PEG spacer in this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5]
The general mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.[4] The linker plays a crucial role in optimizing the stability and conformation of this complex to ensure efficient ubiquitination.
References
The Crucial Hinge: An In-depth Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles of antibody-drug conjugate (ADC) linkers. We delve into the fundamental classifications of linkers, their intricate mechanisms of action, and the critical role they play in the overall efficacy and safety of ADCs. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of pivotal pathways and workflows to aid in the understanding and development of next-generation ADCs.
Introduction to ADC Linkers: The Keystone of Targeted Therapy
Antibody-drug conjugates are a revolutionary class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic drugs.[1] The linker, a chemical bridge connecting these two components, is a critical determinant of an ADC's success.[2] An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicities.[3] Upon reaching the target cancer cell, the linker must facilitate the efficient release of the cytotoxic payload to induce cell death.[4] The choice of linker chemistry profoundly impacts the ADC's stability, toxicity, specificity, and potency.[5]
Classification of ADC Linkers
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, based on their mechanism of payload release.[6][7]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific triggers within the tumor microenvironment or inside the target cell.[8][9] This targeted release can enhance the therapeutic window of the ADC.[5] More than 80% of clinically approved ADCs utilize cleavable linkers.[10] There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[6][11] The most common example is the valine-citrulline (VC) dipeptide linker.[8]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6][12]
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.[5][11]
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[6] The release of the payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[13] This process releases the drug with the linker and a connecting amino acid still attached.[13] A key advantage of non-cleavable linkers is their high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[5] Thioether linkers, such as those formed using the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker, are a common type of non-cleavable linker.[6]
Quantitative Analysis of Linker Performance
The stability of the linker is a critical parameter that is often quantified by its half-life in plasma. The following tables summarize available quantitative data for different linker types.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Specific Linker | ADC Example | Species | Half-life (t1/2) | Reference |
| Hydrazone | Phenylketone-derived | - | Human and Mouse Plasma | ~2 days | [14] |
| Carbonate | - | Sacituzumab govitecan (Trodelvy) | Human Serum | ~36 hours | [14] |
| Silyl Ether | - | MMAE Conjugate | Human Plasma | >7 days | [10] |
| Peptide | Val-Cit (B3106666) | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [4] |
| Peptide | Val-Cit | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [4] |
| Peptide | Triglycyl (CX) | DM1 Conjugate | Mouse Plasma | 9.9 days | [14] |
| Sulfatase-cleavable | - | - | Mouse Plasma | >7 days | [14] |
Table 2: Plasma Stability of Non-Cleavable Linkers
| Linker Type | Specific Linker | ADC Example | Species | Half-life (t1/2) | Reference |
| Thioether | SMCC | DM1 Conjugate | Mouse Plasma | 10.4 days | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC linker properties. The following sections provide protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC by measuring cell viability after treatment.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free payload solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[15]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the test solutions to the respective wells. Include untreated cells as a control.[5]
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[5]
In Vitro Plasma Stability Assay (LC-MS Method)
This assay evaluates the stability of the ADC linker in plasma by quantifying the amount of released payload over time.
Materials:
-
ADC solution
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Enzyme for linker cleavage (if applicable, e.g., papain for a val-cit linker)
-
Organic solvent (e.g., acetonitrile) for protein precipitation
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[11][16]
-
ADC Capture: At each time point, capture the ADC from the plasma sample using Protein A magnetic beads.[11]
-
Payload Release Quantification:
-
For Cleavable Linkers: After capturing the ADC, enzymatically cleave the linker to release the payload.[11]
-
For both Cleavable and Non-Cleavable Linkers (measuring prematurely released payload): Precipitate the plasma proteins using an organic solvent. Centrifuge to pellet the proteins and collect the supernatant containing the free payload.[17]
-
-
LC-MS Analysis: Analyze the released payload or the free payload in the supernatant using a validated LC-MS method to determine its concentration.[11][17]
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the ADC linker. A decrease in the amount of conjugated payload or an increase in free payload indicates linker instability.[11]
ADC Conjugation Protocol (via Lysine (B10760008) Residues)
This protocol describes a common method for conjugating a drug-linker to an antibody via surface-exposed lysine residues.
Materials:
-
Monoclonal antibody solution in an amine-free buffer (e.g., PBS)
-
Amine-reactive drug-linker construct (e.g., NHS-ester)
-
Reaction buffer (e.g., PBS, pH 7.4-8.5)
-
Quenching solution (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a suitable concentration in the reaction buffer.
-
Conjugation Reaction: Add the amine-reactive drug-linker construct to the antibody solution. The molar ratio of the drug-linker to the antibody will influence the final drug-to-antibody ratio (DAR). Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching solution to consume the excess reactive drug-linker.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable chromatography method, such as size-exclusion chromatography.
-
Characterization: Characterize the purified ADC to determine the average DAR, purity, and aggregation levels.
ADC Conjugation Protocol (via Cysteine Residues)
This protocol outlines the conjugation of a drug-linker to an antibody through the sulfhydryl groups of cysteine residues.
Materials:
-
Monoclonal antibody solution
-
Reducing agent (e.g., TCEP or DTT)
-
Thiol-reactive drug-linker construct (e.g., maleimide-containing)
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Treat the antibody with a reducing agent to selectively reduce the inter-chain disulfide bonds, exposing free sulfhydryl groups. The extent of reduction can be controlled by the concentration of the reducing agent and the reaction time.[18]
-
Removal of Reducing Agent: Remove the excess reducing agent, typically by buffer exchange.
-
Conjugation Reaction: Add the thiol-reactive drug-linker construct to the reduced antibody. Incubate the reaction under controlled conditions to allow for the formation of a stable thioether bond.[19]
-
Purification: Purify the ADC to remove unreacted drug-linker and other impurities.
-
Characterization: Analyze the purified ADC for DAR, purity, and other critical quality attributes.
Visualizing Key ADC Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts in ADC technology.
Caption: ADC internalization and payload release pathway.
Caption: The bystander effect of ADCs.
References
- 1. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 8. sciex.com [sciex.com]
- 9. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
The Researcher's Guide to N-Hydroxysuccinimide (NHS) Ester Reagents: Storage, Handling, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the modification of proteins, peptides, and other biomolecules. Their popularity stems from their ability to efficiently form stable amide bonds with primary amino groups under relatively mild conditions. However, the success of these powerful reagents hinges on their proper storage and handling to prevent degradation and ensure optimal reactivity. This technical guide provides a comprehensive overview of the core principles for storing and handling NHS ester reagents, detailed experimental protocols, and troubleshooting strategies to empower researchers in achieving consistent and reliable results.
Core Principles of NHS Ester Chemistry
The fundamental reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] This reaction is highly efficient and selective for primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues.[]
However, NHS esters are susceptible to hydrolysis, a competing reaction where the ester reacts with water, regenerating the original carboxyl group and rendering the reagent inactive.[3][4] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.[3][5] Understanding and controlling these factors is paramount for successful conjugation.
Storage and Handling of NHS Ester Reagents
Proper storage and handling are critical to maintain the reactivity of NHS ester reagents. The primary goal is to minimize exposure to moisture, which leads to hydrolysis.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[6][7][8] | Low temperatures slow down the rate of hydrolysis and other degradation pathways. |
| Atmosphere | Store in a desiccated environment.[4][6][7] Purging the vial with an inert gas like argon or dry nitrogen before sealing is also recommended.[8] | Minimizes exposure to atmospheric moisture, the primary cause of hydrolysis.[8] |
| Light | Store in the dark or in an amber vial.[7] | Protects photosensitive reagents from degradation. |
| Form | Store as a dry powder whenever possible.[7] | The solid form is significantly more stable than solutions. |
Handling Best Practices:
-
Equilibration: Before opening, always allow the reagent vial to equilibrate to room temperature.[6][7][8] This prevents condensation of atmospheric moisture onto the cold powder.[8]
-
Solvent Choice: Use anhydrous (dry) aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve NHS esters.[9][10] Ensure the solvent is of high quality and free of amine contaminants, as these can react with the NHS ester.[9]
-
Solution Preparation: Prepare NHS ester solutions immediately before use.[6][10] Do not prepare stock solutions in aqueous buffers for long-term storage.[10]
-
Aliquoting: For frequently used reagents, consider aliquoting the powder into smaller, single-use vials to minimize repeated opening and exposure of the bulk stock to moisture.[7]
The Critical Role of pH in NHS Ester Reactions
The pH of the reaction buffer is a crucial factor that dictates the efficiency of the conjugation reaction by influencing both the reactivity of the target amine and the stability of the NHS ester.
The reaction between an NHS ester and a primary amine is strongly pH-dependent.[9][11] The optimal pH range for this reaction is typically between 7.2 and 8.5.[3][10]
-
Below pH 7.2: The primary amino groups are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the desired reaction.[9][12]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, leading to a rapid loss of the reactive species and a decrease in conjugation efficiency.[3][9]
Quantitative Data on NHS Ester Stability:
The stability of NHS esters in aqueous solutions is highly dependent on the pH. The half-life of the ester decreases significantly as the pH becomes more alkaline.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3] |
| 8.6 | 4 | 10 minutes[3] |
| 7.0 | Not Specified | ~7 hours[4] |
| 9.0 | Not Specified | Minutes[4] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4; 0.1 M sodium bicarbonate, pH 8.3-8.5).[9][13]
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.[9]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[3]
-
Gel filtration column for purification.[9]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[9] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester.[6][10]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[14]
-
Calculate Molar Excess: Determine the desired molar ratio of NHS ester to protein. A common starting point for mono-labeling is an 8 to 10-fold molar excess of the NHS ester.[9][11] The optimal ratio may need to be determined empirically.[9]
-
Reaction: Slowly add the calculated amount of the NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9][10] If using a fluorescent dye, protect the reaction from light.[14]
-
Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 20-50 mM.[3][15] Incubate for 15-30 minutes.
-
Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[9][14]
Protocol 2: Two-Step EDC/NHS Crosslinking
This protocol describes the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to crosslink two proteins.
Materials:
-
Protein #1 (with carboxyl groups to be activated)
-
Protein #2 (with primary amine groups)
-
EDC
-
NHS (or Sulfo-NHS for increased water solubility)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.4)
-
2-Mercaptoethanol (B42355) (optional, for quenching EDC)[16]
-
Hydroxylamine (B1172632) (for quenching NHS esters)[16]
Procedure:
-
Equilibrate Reagents: Allow EDC and NHS to equilibrate to room temperature before opening.[16]
-
Activate Protein #1: Dissolve Protein #1 in Activation Buffer. Add EDC and NHS. Incubate for 15-30 minutes at room temperature.[16][17]
-
Quench EDC (Optional): Add 2-mercaptoethanol to quench the EDC reaction.[16]
-
Buffer Exchange (Optional but Recommended): Remove excess EDC and NHS by buffer exchange into the Coupling Buffer.
-
Couple Protein #2: Add Protein #2 to the activated Protein #1 solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Quench NHS Esters: Add hydroxylamine to a final concentration of 10-50 mM to quench any remaining NHS esters.[17]
-
Purify: Purify the crosslinked conjugate using an appropriate method such as gel filtration.
Visualizing Key Processes
To aid in the understanding of NHS ester chemistry and its application, the following diagrams illustrate the core reaction mechanism, a typical experimental workflow, and a troubleshooting decision tree.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: A typical experimental workflow for protein labeling.
Caption: Decision tree for troubleshooting common issues.
Conclusion
N-hydroxysuccinimide esters are invaluable tools for bioconjugation. By adhering to the principles of proper storage, handling, and reaction optimization outlined in this guide, researchers can significantly enhance the reliability and success of their conjugation experiments. A thorough understanding of the underlying chemistry, particularly the competitive nature of aminolysis and hydrolysis, is key to troubleshooting and achieving consistent, high-yield results in the development of novel bioconjugates for a wide range of scientific applications.
References
- 1. glenresearch.com [glenresearch.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Bioconjugation with sCo-PEG8-NHS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
sCo-PEG8-NHS is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This reagent features two distinct reactive moieties connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester enables covalent linkage to primary amines on biomolecules, while the cyclooctyne (B158145) (sCo) group facilitates a highly specific and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry". The PEG8 linker enhances solubility and provides spatial separation between the conjugated molecules.
This document provides detailed application notes and experimental protocols for the effective use of this compound in bioconjugation.
Key Features of this compound
-
Heterobifunctional: Allows for the sequential and controlled conjugation of two different molecules.
-
Amine-Reactive NHS Ester: Forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins) under physiological to slightly basic conditions.
-
Bioorthogonal Cyclooctyne: Enables highly selective copper-free "click" reactions with azides, minimizing side reactions in complex biological samples.
-
PEG8 Spacer: A hydrophilic spacer that increases the solubility of the conjugate and reduces steric hindrance.
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugate (ADC) Development: Linking a cytotoxic drug to an antibody for targeted cancer therapy.
-
PROTAC Synthesis: Connecting a target protein binder and an E3 ligase ligand to induce targeted protein degradation.[1][2][3]
-
Protein Labeling and Functionalization: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.
-
Surface Immobilization: Covalently attaching biomolecules to surfaces for applications in biosensors and diagnostics.
Quantitative Data for Bioconjugation Reactions
The efficiency of bioconjugation with this compound is dependent on the reaction conditions for both the NHS ester and the SPAAC reactions. The following tables summarize key quantitative data to aid in experimental design.
Table 1: NHS Ester Reaction Parameters
| Parameter | Optimal Value/Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[4] |
| Temperature | 4°C - Room Temperature | Lower temperatures can minimize protein degradation. |
| Molar Excess of this compound | 5-20 fold over protein | Optimization is required for desired degree of labeling. |
| Reaction Time | 1-4 hours | Dependent on temperature and reagent concentrations. |
| Compatible Buffers | Phosphate, Bicarbonate, HEPES, Borate | Buffers must be free of primary amines (e.g., Tris, Glycine). |
Table 2: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | ~4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
Table 3: SPAAC Reaction Kinetics with Different Azide (B81097) Partners
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| DBCO (similar to sCo) | Benzyl azide | ~0.24 - 0.31 | A commonly used model azide.[4] |
| DBCO (similar to sCo) | Phenyl azide | ~0.033 | Electron-withdrawing groups on the azide can affect the rate.[4] |
| BCN | Benzyl azide | ~0.07 | BCN is another common cyclooctyne.[4] |
| BCN | Phenyl azide | ~0.2 | Demonstrates the influence of both cyclooctyne and azide structure on kinetics.[4] |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Protein and an Azide-Modified Molecule
This protocol describes the sequential conjugation of a protein (Molecule A) to an azide-modified molecule (Molecule B) using this compound.
Step 1: Reaction of this compound with the Protein (Molecule A)
-
Protein Preparation: Prepare a solution of the protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. If the attached molecule is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as Tris-HCl or glycine (B1666218) can be added to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification of the Protein-sCo Conjugate: Remove the excess, unreacted this compound and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.[5][6] The buffer should be exchanged to one suitable for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).
Step 2: SPAAC Reaction of the Protein-sCo Conjugate with an Azide-Modified Molecule (Molecule B)
-
Prepare Azide-Modified Molecule: Dissolve the azide-modified molecule in a compatible buffer (e.g., PBS).
-
SPAAC Reaction: Add the azide-modified molecule to the purified protein-sCo conjugate. A 1.5- to 3-fold molar excess of the azide-modified molecule is recommended.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 3-4 hours at room temperature. Reaction times may vary depending on the specific reactants.[6]
-
Final Purification: Purify the final protein-protein conjugate to remove any unreacted azide-modified molecule. This can be achieved by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Characterization of the Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
-
Mass Spectrometry: Use mass spectrometry to determine the exact mass of the conjugate and confirm the degree of labeling.
-
Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein is retained after conjugation.
Visualizing Key Processes
To further elucidate the application of this compound, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and its application in a PROTAC signaling pathway.
Caption: Reaction mechanism of the two-step bioconjugation using this compound.
Caption: A typical experimental workflow for sequential bioconjugation.
Caption: PROTAC signaling pathway for the degradation of Bruton's Tyrosine Kinase (BTK).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes: SCO-PEG8-NHS in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker component, which connects the antibody to the cytotoxic payload, is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. The SCO-PEG8-NHS linker is a heterobifunctional linker featuring a single molecular weight polyethylene (B3416737) glycol (PEG) chain of eight units. This discrete PEG linker offers significant advantages in ADC development by enhancing hydrophilicity, which can mitigate aggregation issues associated with hydrophobic drug payloads and improve the overall pharmacological properties of the conjugate.
The N-hydroxysuccinimide (NHS) ester group on the this compound linker reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds. The strain-promoted cyclooctyne (B158145) (SCO) moiety allows for copper-free click chemistry, providing an alternative conjugation strategy. This application note provides detailed protocols and representative data for the use of this compound in the development of ADCs.
Advantages of PEG8 Linkers in ADCs
The incorporation of a PEG8 linker in ADC design offers several key benefits:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain increases the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic drugs. This reduces the propensity for aggregation, a common challenge in ADC manufacturing and formulation that can impact stability and immunogenicity.[][2]
-
Improved Pharmacokinetics: The PEG moiety can create a hydrophilic shield around the drug payload, which can lead to a longer circulation half-life and improved pharmacokinetic (PK) profile. Studies have shown that ADCs with PEG8 and PEG12 linkers exhibit better PK profiles compared to those with shorter PEG chains or without PEG linkers.[3]
-
Homogeneous ADC Preparations: The use of a discrete PEG8 linker, as opposed to a polydisperse PEG mixture, allows for the production of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR). This batch-to-batch consistency is a critical quality attribute for therapeutic agents.
-
Enhanced In Vivo Efficacy: The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo anti-tumor activity. Prolonged circulation and increased exposure of the ADC can lead to greater accumulation in tumor tissues. Research indicates that DAR8-ADCs with PEG8 and PEG12 linkers demonstrate stronger in vivo anti-tumor activity.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data that can be expected when developing an ADC using a PEG8 linker. These values are based on literature reports for ADCs with similar PEG linkers and should be considered as a general guide. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Representative Pharmacokinetic Parameters of a DAR8 ADC with a PEG8 Linker
| Parameter | Value | Unit |
| Clearance (CL) | 0.7 | mL/h/kg |
| Half-life (t1/2) | 9.9 | days |
| Area Under the Curve (AUC) | 15,225 | h·mg/mL |
Data adapted from studies on ADCs with comparable PEG linkers.[4]
Table 2: Representative In Vitro Cytotoxicity of an ADC with a PEG8 Linker
| Cell Line | Target Antigen | IC50 | Unit |
| HER2-positive (e.g., SK-BR-3) | HER2 | 1-10 | ng/mL |
| EGFR-positive (e.g., A431) | EGFR | 1-15 | ng/mL |
IC50 values are dependent on the specific cell line, antibody, and cytotoxic payload.[3]
Table 3: Representative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| ADC with PEG8 Linker (5 mg/kg) | >80 |
| ADC with PEG8 Linker (10 mg/kg) | >95 |
Tumor growth inhibition is dependent on the tumor model, dosing regimen, and ADC construct.
Experimental Protocols
The following are detailed protocols for the key experimental stages in the development of an ADC using the this compound linker.
Protocol 1: Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a drug-linker complex, where the drug is attached to the SCO end of the linker, to an antibody via the NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound linker pre-conjugated to the cytotoxic payload (Drug-Linker)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the conjugation buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the Drug-SCO-PEG8-NHS in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the Drug-Linker solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.
-
Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted Drug-Linker and other small molecules using a pre-equilibrated SEC column with the desired formulation buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods. Hydrophobic Interaction Chromatography (HIC) is a common and effective technique.
Materials:
-
Purified ADC sample
-
HIC column
-
HIC mobile phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample onto the column.
-
Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of the ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Control cell line (e.g., HER2-negative MCF-7 cells)
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate common signaling pathways targeted by ADCs.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Simplified EGFR signaling pathway initiated by ligand binding.
Experimental Workflow Diagram
Caption: General workflow for ADC development using a this compound linker.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with SCO-PEG8-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone technique in nanomedicine. It enhances the systemic circulation time and stability of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the reticulo-endothelial system (RES). This "stealth" property is critical for improving the therapeutic efficacy and pharmacokinetic profile of nanoparticle-based diagnostics and therapeutics.
This document provides detailed application notes and protocols for the surface modification of amine-functionalized nanoparticles using SCO-PEG8-NHS. This heterobifunctional linker consists of an eight-unit PEG spacer, which provides a balance of hydrophilicity and minimal increase in hydrodynamic size. The molecule is terminated with an N-hydroxysuccinimide (NHS) ester, a highly efficient amine-reactive group for covalent conjugation. The "SCO" designation likely refers to a succinimidyl carbonate, which functions similarly to an NHS ester by reacting with primary amines to form a stable carbamate (B1207046) linkage, and is noted for its high reactivity and stability in aqueous solutions.
Principle of Reaction
The surface modification process is based on the reaction between the NHS ester of the this compound linker and primary amine groups (-NH₂) present on the surface of the nanoparticles. This reaction, a nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond, effectively tethering the PEG chain to the nanoparticle surface. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.
Data Presentation: Expected Physicochemical Changes
Successful PEGylation of nanoparticles leads to predictable changes in their physicochemical properties. The following table summarizes typical quantitative data for a model 100 nm amine-functionalized nanoparticle before and after surface modification with this compound. The exact values will vary depending on the core material of the nanoparticle, its initial surface charge, and the efficiency of the PEGylation reaction.
| Parameter | Before Modification (Amine-NP) | After Modification (PEG-NP) | Characterization Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 - 120 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +30 ± 5 | -5 to +5 | Electrophoretic Light Scattering (ELS) |
| Surface Chemistry | Primary Amines | PEG Chains | FTIR, XPS |
Note: The shift in zeta potential towards neutral is a strong indicator of successful PEGylation, as the PEG chains mask the original surface charge of the amine-functionalized nanoparticles. A monodisperse sample is generally indicated by a PDI value below 0.15.[1]
Experimental Protocols
This section provides a detailed methodology for the surface modification of amine-functionalized nanoparticles with this compound.
Materials and Equipment
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound linker
-
Reaction Buffer: 100 mM Sodium Bicarbonate buffer or Phosphate-Buffered Saline (PBS), pH 7.2-8.5 (must be free of primary amines)
-
Quenching Buffer: 100 mM Tris or Glycine buffer, pH 7.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Centrifugal filter units (with appropriate Molecular Weight Cut-Off), dialysis tubing, or size-exclusion chromatography (SEC) system
-
Orbital shaker or rotator
-
Characterization instruments: DLS, ELS, FTIR, etc.
Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly if necessary to ensure a homogeneous dispersion.
-
-
This compound Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS-ester moiety can hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the PEG linker over the estimated surface amine groups is a recommended starting point for optimization.
-
Ensure the volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to prevent nanoparticle aggregation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing on a rotator or orbital shaker.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-20 mM to react with and deactivate any unreacted this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of PEGylated Nanoparticles:
-
Purify the PEGylated nanoparticles to remove excess linker, quenched linker, and reaction byproducts using one of the following methods:
-
Centrifugal Filtration: Transfer the reaction mixture to a centrifugal filter unit with an appropriate MWCO for your nanoparticle size. Centrifuge to remove the smaller, unreacted components. Resuspend the nanoparticles in fresh buffer and repeat the centrifugation process 2-3 times.
-
Dialysis: Transfer the reaction mixture into a dialysis bag with a suitable MWCO. Dialyze against a large volume of buffer for 24-48 hours, with several buffer changes.
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger PEGylated nanoparticles from the smaller, unreacted molecules.
-
-
-
Storage:
-
Store the purified PEGylated nanoparticles in an appropriate buffer (e.g., PBS) at 4°C.
-
Protocol 2: Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to assess the properties of the resulting nanoparticles.
-
Hydrodynamic Size and Polydispersity:
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). A slight increase in diameter and a maintained low PDI are expected.
-
-
Surface Charge:
-
Determine the zeta potential using Electrophoretic Light Scattering (ELS). A significant shift in the zeta potential towards neutrality is a key indicator of successful PEGylation, as the hydrophilic PEG layer masks the charged surface amines.[2]
-
-
Confirmation of PEGylation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the purified nanoparticles to identify characteristic peaks of the PEG linker, such as the C-O-C ether stretching band, which confirms its presence on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can provide elemental and chemical state information, confirming the presence of the PEG layer.
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG grafted onto the nanoparticles by measuring the weight loss corresponding to the decomposition of the organic PEG layer.
-
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Rationale for nanoparticle PEGylation.
References
Application Notes and Protocols for Peptide PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease its immunogenicity.[1][2][3][4] These application notes provide a detailed, step-by-step guide to performing peptide PEGylation, from selecting the appropriate PEG reagent to purifying and characterizing the final conjugate.
Key Principles of Peptide PEGylation
The fundamental principle of peptide PEGylation involves the reaction between a functional group on the peptide and a reactive derivative of PEG.[1] The choice of PEG reagent and reaction conditions are critical for controlling the site of PEG attachment and the overall efficiency of the reaction.
Common PEGylation Strategies:
-
N-terminal PEGylation: This strategy targets the α-amino group at the N-terminus of the peptide. By controlling the reaction pH, it's possible to selectively modify the N-terminus over the ε-amino groups of lysine (B10760008) residues due to the difference in their pKa values.[5][6][7][8][9]
-
Lysine PEGylation: This approach targets the ε-amino groups of lysine residues. Since many peptides contain multiple lysine residues, this can result in a heterogeneous mixture of PEGylated products.[7]
-
Cysteine (Thiol) PEGylation: This is a highly specific method that targets the sulfhydryl group of a cysteine residue. Peptides that do not naturally contain a cysteine can be genetically engineered to include one at a specific site for directed PEGylation.[5][10][11]
-
Carboxyl Group PEGylation: This method targets the carboxylic acid groups of aspartic and glutamic acid residues, or the C-terminus of the peptide.[12][]
Experimental Protocol: N-Terminal PEGylation of a Peptide with PEG-NHS Ester
This protocol describes a general method for the N-terminal PEGylation of a peptide using a methoxy (B1213986) PEG-N-hydroxysuccinimide (mPEG-NHS) ester, one of the most common acylating reagents.[14][15]
Materials:
-
Peptide of interest
-
Methoxy PEG-NHS (mPEG-NHS) ester (e.g., 5 kDa, 10 kDa, or 20 kDa)
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Stir plate and stir bar
-
Reaction vessel (e.g., glass vial or microcentrifuge tube)
-
Analytical and preparative HPLC system with a suitable column (e.g., C18 for RP-HPLC or a size-exclusion column)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
SDS-PAGE equipment and reagents
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of deionized water or the reaction buffer to a high concentration (e.g., 100 mg/mL).
-
PEGylation Reaction:
-
Add the dissolved mPEG-NHS ester to the peptide solution while gently stirring. The molar ratio of PEG to peptide is a critical parameter and typically ranges from a 2 to 10-fold molar excess of PEG.[16]
-
Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring. The optimal reaction time should be determined empirically for each specific peptide.[1][12]
-
-
Reaction Quenching: To stop the reaction, add the quenching solution to a final concentration of 50 mM. The primary amine in Tris will react with any remaining unreacted mPEG-NHS ester. Let it stir for an additional 15-30 minutes.
-
Purification of the PEGylated Peptide: The purification method will depend on the size difference between the PEGylated and un-PEGylated peptide, as well as the properties of the peptide itself.
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from the smaller, unreacted peptide and excess PEG reagent.[17][]
-
Ion Exchange Chromatography (IEX): PEGylation can shield the charges on a peptide, altering its interaction with an ion-exchange resin. This property can be exploited for separation.[][19]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a peptide, leading to earlier elution times compared to the unmodified peptide.[]
-
Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC separates based on hydrophobicity and can be a useful purification tool.[][20]
-
-
Characterization of the PEGylated Peptide:
-
SDS-PAGE: Analyze the purified fractions by SDS-PAGE. The PEGylated peptide will show a significant increase in apparent molecular weight compared to the unmodified peptide.
-
Mass Spectrometry (MS): Confirm the identity and purity of the PEGylated peptide using LC/MS.[21][22] This will verify the covalent attachment of the PEG moiety and determine the extent of PEGylation (mono-, di-, etc.).
-
HPLC Analysis: Use analytical HPLC to assess the purity of the final product.
-
NMR Spectroscopy: For a more in-depth structural analysis and to quantify the PEGylated species in biological fluids, NMR can be employed.[23]
-
Quantitative Data Summary
The efficiency and outcome of a PEGylation reaction are influenced by several factors. The following tables provide a summary of typical reaction parameters and expected outcomes.
| Parameter | Typical Range | Effect on Reaction |
| Molar Ratio (PEG:Peptide) | 2:1 to 10:1 | Higher ratios increase the likelihood of multiple PEGylations. |
| pH | 7.0 - 9.0 (for NHS esters) | Higher pH increases the reactivity of primary amines but also the rate of hydrolysis of the NHS ester. For N-terminal selectivity, a lower pH (around 7.0) is often preferred.[7] |
| Reaction Time | 30 minutes - 4 hours | Longer reaction times can lead to higher conversion but also potential side reactions or product degradation. |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down the reaction, including the hydrolysis of the PEG reagent, which can sometimes improve selectivity. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can favor the reaction kinetics. |
| Purification Method | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Effective for removing unreacted peptide and small molecule reagents.[17][] |
| Ion Exchange Chromatography (IEX) | Separation based on charge. | Useful for separating species with different degrees of PEGylation, as PEG can mask surface charges.[][19] |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Good for analytical assessment and purification of smaller peptides.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under less denaturing conditions than RP-HPLC. | A supplementary method to IEX for purifying PEGylated proteins.[] |
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for peptide PEGylation.
Caption: Common sites for peptide PEGylation.
Caption: Conceptual impact of PEGylation on peptide fate.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 15. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCO-PEG8-NHS Conjugation
For: Researchers, scientists, and drug development professionals.
Introduction to SCO-PEG8-NHS Ester Chemistry
N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the modification of proteins and other biomolecules containing primary amines. The this compound linker is a bifunctional molecule featuring a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a cyclooctyne (B158145) (SCO) group on one end and an amine-reactive NHS ester on the other. The NHS ester forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides. This reaction is highly efficient under slightly basic conditions (pH 7.2-8.5).[1][2][3] The competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[1][4] Careful control of the molar excess of the this compound reagent is crucial for achieving the desired degree of labeling (DOL) while minimizing potential protein aggregation or loss of biological activity.[2][5]
Calculating Molar Excess of this compound
Optimizing the molar ratio of this compound to the target biomolecule is a critical step in the conjugation process. The ideal ratio is dependent on several factors, including the concentration of the protein, the number of available primary amines, and the desired degree of labeling.[6][7]
A common starting point for optimization is a 5- to 20-fold molar excess of the NHS ester to the protein.[2][6][8] However, titration experiments are highly recommended to determine the optimal ratio for each specific application.[2]
Table 1: Recommended Starting Molar Excess Ratios of this compound to Protein
| Protein Concentration | Recommended Molar Excess (NHS Ester : Protein) | Rationale |
| > 5 mg/mL | 5 - 10 fold | Higher protein concentrations drive more efficient labeling, requiring a lower molar excess.[5] |
| 1 - 5 mg/mL | 10 - 20 fold | A common concentration range for antibody labeling.[2][5] |
| < 1 mg/mL | 20 - 50 fold | A higher molar excess is necessary to compensate for the slower reaction kinetics at lower protein concentrations.[5] |
Calculation Example:
To label a 2 mg/mL solution of a 150 kDa antibody (IgG) with a 20-fold molar excess of this compound (MW = 575.6 g/mol ):
-
Calculate moles of Antibody:
-
Concentration = 2 mg/mL = 2 g/L
-
Moles/L = (2 g/L) / (150,000 g/mol ) = 1.33 x 10⁻⁵ M
-
-
Calculate moles of this compound:
-
Moles of NHS = 20 * (1.33 x 10⁻⁵ M) = 2.66 x 10⁻⁴ M
-
-
Calculate the mass of this compound to add:
-
Mass = (2.66 x 10⁻⁴ mol/L) * (575.6 g/mol ) = 0.153 g/L = 0.153 mg/mL
-
Therefore, you would need to add 0.153 mg of this compound for every 1 mL of the antibody solution.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a protein, including reagent preparation, the conjugation reaction, quenching, and purification of the conjugate.
Materials and Reagents
-
Protein to be labeled (e.g., antibody)
-
This compound ester
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5. Amine-free buffers such as phosphate, bicarbonate, HEPES, or borate (B1201080) are essential.[1][2] Avoid buffers containing primary amines like Tris or glycine.[6][9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[1][10]
-
Purification System: Desalting column (size-exclusion chromatography), dialysis cassette, or HPLC system.[][12][13][14]
Experimental Workflow Diagram
Caption: Workflow for this compound conjugation to a protein.
Step-by-Step Protocol
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6][9]
-
Immediately before use, dissolve the this compound reagent in anhydrous DMF or DMSO to a concentration of 10 mM.[2][7]
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage in water.[3][6][16]
-
-
Perform the Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[2][6][7]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 to 4 hours.[1][2][7] The optimal time may vary depending on the protein and desired DOL.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and reaction by-products using a desalting column (size-exclusion chromatography) or dialysis.[6][7][][12][13][14]
-
For desalting columns, follow the manufacturer's instructions for equilibration and sample loading.[8][10]
-
For dialysis, use a cassette with an appropriate molecular weight cut-off (MWCO) and perform several buffer changes over 12-24 hours.[18]
-
Reaction Parameter Optimization
Table 2: Key Parameters for Optimizing this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5[1][2] | A pH of 8.3-8.5 is often a good starting point.[2][3] Lower pH decreases reactivity, while higher pH increases hydrolysis of the NHS ester.[1][4][19] |
| Temperature | 4°C to Room Temperature (25°C)[2] | Lower temperatures can be used for longer incubation times to minimize protein degradation.[2] |
| Reaction Time | 30 minutes to 4 hours[1][2] | Can be extended to overnight at 4°C.[2][3] |
| Buffer | Amine-free buffers (Phosphate, Bicarbonate, HEPES, Borate)[1][2] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule.[1][2][6] |
| NHS Ester Solvent | Anhydrous DMSO or DMF[2][3][6] | Ensure the solvent is of high quality and anhydrous to prevent premature hydrolysis of the NHS ester.[3][16] |
Characterization of the Conjugate
After purification, it is essential to characterize the this compound conjugate to determine the degree of labeling and confirm the integrity of the biomolecule.
Characterization Techniques
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.[20]
-
Mass Spectrometry (MS): To determine the precise mass of the conjugate and calculate the degree of labeling.[21][22][23]
-
HPLC (e.g., SEC, RP-HPLC): To assess the purity of the conjugate and separate different labeled species.[][13][21]
-
UV-Vis Spectroscopy: Can be used if the conjugated molecule has a distinct absorbance, though less common for PEG linkers alone.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Conjugation
| Issue | Potential Cause | Solution |
| Low Labeling Efficiency | - Incorrect buffer (contains amines) - pH is too low - Hydrolyzed NHS ester - Insufficient molar excess | - Use an amine-free buffer.[1][2] - Adjust pH to 7.2-8.5.[2][3] - Prepare fresh NHS ester solution immediately before use.[6][9] - Increase the molar excess of the NHS ester.[2] |
| Protein Aggregation/Precipitation | - High degree of labeling - Suboptimal buffer conditions | - Reduce the molar excess of the NHS ester.[2] - Optimize buffer components (e.g., add stabilizers). |
| High Background/Non-specific Binding | - Excess unreacted NHS ester | - Ensure efficient quenching of the reaction.[8] - Thoroughly purify the conjugate.[8] |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reaction and the factors influencing the outcome of the conjugation.
Caption: Factors influencing this compound conjugation.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. furthlab.xyz [furthlab.xyz]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 19. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 20. researchgate.net [researchgate.net]
- 21. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Reaction Buffer Preparation for NHS Ester Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to NHS Ester Chemistry
N-hydroxysuccinimide (NHS) ester chemistry is a widely employed and robust method for the covalent modification of biomolecules.[1] This technique primarily targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable and irreversible amide bonds.[1][2] NHS esters are favored in bioconjugation due to their high reactivity and selectivity under mild aqueous conditions, making them ideal for labeling proteins, antibodies, and other biomolecules with fluorescent dyes, biotin, or therapeutic agents.[1][]
The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The efficiency of this reaction is critically dependent on several factors, most notably the composition and pH of the reaction buffer.
The Critical Role of the Reaction Buffer
The choice of reaction buffer is paramount for successful NHS ester conjugation. The buffer composition directly influences two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester.[4] An optimal buffer system maximizes the rate of aminolysis while minimizing hydrolysis, thus ensuring a high yield of the desired conjugate.
pH: A Balancing Act
The pH of the reaction buffer is the most critical parameter in NHS ester chemistry.[4][5] It governs both the nucleophilicity of the target amine and the stability of the NHS ester.
-
Amine Reactivity: Primary amines are only reactive in their deprotonated, nucleophilic state (-NH₂). At acidic pH (below 7), primary amines are predominantly in their protonated, non-nucleophilic form (-NH₃⁺), rendering them unreactive towards NHS esters. As the pH increases, the concentration of the deprotonated amine increases, favoring the conjugation reaction.[4]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of hydrolysis increases significantly with increasing pH.[4][6]
Therefore, the optimal pH for NHS ester chemistry is a compromise, typically ranging from 7.2 to 8.5 .[5][6] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a high reaction rate with manageable hydrolysis.[5]
Quantitative Data Summary
The following tables summarize the impact of pH and temperature on NHS ester stability and reaction outcomes.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.
Table 2: Influence of pH on NHS Ester Conjugation Yield (Example)
| pH | Reaction Half-time (minutes) | Final Product Yield (%) |
| 8.0 | 25 | ~87 |
| 8.5 | 10 | ~90 |
| 9.0 | 5 | ~92 |
Data is illustrative and based on a specific porphyrin-NHS ester reaction.[7] The optimal pH and yield will vary depending on the specific reactants.
Recommended Reaction Buffers
Several amine-free buffers are compatible with NHS ester chemistry. The choice of buffer can depend on the specific protein or biomolecule being modified and the desired reaction conditions.
Table 3: Comparison of Common Reaction Buffers for NHS Ester Chemistry
| Buffer System | Typical Concentration | pKa (approx.) | Advantages | Considerations |
| Phosphate (B84403) Buffer | 50-100 mM | 7.2 | Physiologically relevant, good buffering capacity in the neutral pH range.[5] | May not be ideal for reactions requiring a pH above 8.0. |
| Bicarbonate Buffer | 50-100 mM | 6.4, 10.3 | Effective buffering capacity in the optimal pH range of 8.0-9.0.[5] Frequently recommended for protein labeling.[2] | Can evolve CO₂ gas, which may require attention in closed systems. The pH of ammonium (B1175870) bicarbonate solutions can increase over time due to the release of CO₂ and the accumulation of ammonia.[8] For RNA labeling, sodium bicarbonate has been shown to provide higher yields than PBS.[9] |
| HEPES Buffer | 20-50 mM | 7.5 | Good buffering capacity in the physiological pH range and is often used in cell culture applications.[5] | Can be more expensive than phosphate or bicarbonate buffers. |
| Borate Buffer | 20-50 mM | 9.2 | Useful for maintaining a stable pH in the higher end of the optimal range (pH 8.0-9.0).[5] | Can interact with cis-diols, which may be present in some biomolecules. |
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) , are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the NHS ester, leading to reduced labeling efficiency.[5] However, these buffers can be used to quench the reaction.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 0.1 M solution of sodium bicarbonate by dissolving 0.84 g of NaHCO₃ in 100 mL of deionized water.
-
Prepare a 0.1 M solution of sodium carbonate by dissolving 1.06 g of Na₂CO₃ in 100 mL of deionized water.
-
Start with the 0.1 M sodium bicarbonate solution and monitor the pH using a calibrated pH meter.
-
Slowly add the 0.1 M sodium carbonate solution dropwise while stirring until the pH reaches 8.3.
-
Store the buffer at 4°C. For long-term storage, filter-sterilize the buffer.
Protocol 2: General Procedure for Protein Labeling with an NHS Ester
Materials:
-
Protein of interest
-
NHS ester labeling reagent
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving water-insoluble NHS esters
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF. The concentration will depend on the desired molar excess of the labeling reagent.
-
Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the specific reactants.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Mandatory Visualizations
Caption: Chemical reaction pathway of NHS ester chemistry.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of Proteins with NHS Esters
Introduction
Fluorescently labeled proteins are indispensable tools in biological research, diagnostics, and drug development. They enable the visualization and quantification of protein localization, interaction, trafficking, and function. One of the most common and effective methods for fluorescently labeling proteins is through the use of N-hydroxysuccinimide (NHS) esters. This method targets primary amines on the protein surface, forming a stable covalent bond.[1][2][3] This application note provides a detailed overview of the principles, protocols, and key considerations for successful protein labeling with NHS esters.
Principle of NHS Ester Chemistry
NHS esters are amine-reactive reagents that specifically target the primary amino groups (-NH₂) found at the N-terminus of polypeptide chains and in the side chains of lysine (B10760008) (Lys, K) residues.[2][4] The reaction occurs under mild, slightly alkaline conditions (pH 7.2-9.0) and results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the protein.[2][5] The N-hydroxysuccinimide group is released as a byproduct.[2]
Because lysine residues are generally abundant and located on the protein surface, they are readily accessible for labeling without denaturing the protein's tertiary structure.[2][4] However, this can also lead to a heterogeneous population of labeled proteins, as the exact site of labeling can vary.[4][6]
Diagram: NHS Ester Reaction with a Primary Amine
The following diagram illustrates the chemical reaction between a fluorophore-activated NHS ester and a primary amine on a protein, resulting in a stable amide linkage.
Caption: Chemical reaction of a primary amine with an NHS ester.
Factors Influencing Labeling Efficiency
Several factors must be carefully controlled to achieve optimal and reproducible labeling:
-
pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.3 to 8.5.[3][5][7][8] At lower pH values, primary amines are protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the amine reaction and reduces labeling efficiency.[2][3][9]
-
Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.[1][9][10] Suitable buffers include phosphate, bicarbonate/carbonate, HEPES, or borate.[2]
-
Protein Concentration: Higher protein concentrations (e.g., 2-10 mg/mL) generally lead to higher labeling efficiency.[1][3] In dilute protein solutions, the competing hydrolysis reaction of the NHS ester is more pronounced.[2][9]
-
Dye-to-Protein Molar Ratio: The molar excess of the NHS ester dye relative to the protein determines the final Degree of Labeling (DOL).[11] A 5- to 20-fold molar excess is a common starting point for antibodies, but this should be optimized for each specific protein and application.[11][12]
-
Temperature and Time: Labeling reactions are typically carried out for 1-2 hours at room temperature or overnight at 4°C.[2][10]
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS-Ester Dye
This protocol provides a general procedure for labeling proteins with amine-reactive fluorescent dyes.
1. Materials and Reagents
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
NHS ester-activated fluorescent dye
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[10]
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5[1][7]
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0 (optional)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette[1][10]
-
Phosphate-buffered saline (PBS), pH 7.4
2. Procedure
Step 1: Prepare the Protein Solution
-
Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[3]
-
If the protein is already in a storage buffer containing amines (like Tris), it must be dialyzed against the Labeling Buffer before starting.[10]
Step 2: Prepare the Dye Stock Solution
-
Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. This solution should be prepared immediately before use as NHS esters are moisture-sensitive and hydrolyze in solution.[12]
Step 3: Labeling Reaction
-
Calculate the volume of dye stock solution needed to achieve the desired dye-to-protein molar ratio (e.g., 8-fold molar excess).[3][7]
-
Add the calculated volume of dye stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[1]
Step 4: Stop the Reaction (Optional)
-
The reaction can be quenched by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 10-15 minutes. This step consumes any unreacted NHS ester.
Step 5: Purify the Conjugate
-
Separate the labeled protein from the unreacted, hydrolyzed dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[10]
-
The first colored band to elute from the column is the fluorescently labeled protein conjugate.[10]
Step 6: Determine the Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the dye (Aₘₐₓ).[13]
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF), where CF is the correction factor for the dye.
-
-
Calculate the molar concentrations of the protein and the dye.
-
The DOL is the molar ratio of the dye to the protein.[11][13] An optimal DOL for antibodies is often between 2 and 7.[13]
Diagram: Protein Labeling and Purification Workflow
This flowchart outlines the major steps in the fluorescent labeling of proteins using NHS esters.
Caption: Workflow for NHS ester-based protein labeling.
Data Presentation
Table 1: Properties of Common NHS Ester Fluorescent Dyes
This table summarizes the key spectral properties of several commonly used NHS ester dyes for protein conjugation.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Primary Color |
| AZDye 405 | 402 | 421 | 33,000[14] | Blue |
| Fluorescein (FITC) | 494 | 518 | ~70,000 | Green |
| Cy3 | 555[15] | 569[15] | 150,000 | Orange-Red |
| Atto 565 | 564[13] | 590 | 120,000 | Red |
| Cy5 | 651[15] | 670[15] | 250,000 | Far-Red |
Labeling proteins with NHS ester-activated fluorescent dyes is a robust and widely applicable technique. By carefully controlling reaction parameters such as pH, buffer composition, and dye-to-protein ratio, researchers can generate high-quality fluorescent conjugates for a vast array of applications. Proper purification and characterization, including the determination of the DOL, are critical steps to ensure the reliability and reproducibility of subsequent experiments.
References
- 1. biotium.com [biotium.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluidic.com [fluidic.com]
- 6. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. setabiomedicals.com [setabiomedicals.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Purification of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[][2]
Following the PEGylation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated species and isomers.[] Therefore, robust and efficient purification strategies are critical to isolate the desired product and ensure its safety and efficacy. This document provides detailed application notes and protocols for the purification of PEGylated proteins using common chromatography and filtration techniques.
Purification Strategies Overview
The purification of PEGylated proteins leverages the physicochemical changes imparted by the PEG moiety. The increased size, shielded surface charges, and altered hydrophobicity of the PEGylated protein are the primary characteristics exploited for separation.[3][4] Commonly employed techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
-
Reversed Phase Chromatography (RPC): A powerful analytical tool for separating positional isomers.[][5]
-
Tangential Flow Filtration (TFF): A membrane-based technique for concentration and buffer exchange.[6][7][8]
The choice of purification strategy depends on the specific protein, the type and size of the PEG attached, and the desired purity of the final product. A multi-step purification process is often necessary to achieve high purity.
Caption: A generalized workflow for the purification of PEGylated proteins.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance characteristics of the primary purification techniques. The actual yield and purity are highly dependent on the specific protein, PEG reagent, and process optimization.
| Purification Technique | Principle of Separation | Typical Purity | Typical Yield | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | >95% | 65-90% | Effective for removing unreacted PEG and native protein.[][3] | Resolution decreases for species with similar sizes; not suitable for separating isomers.[3] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | >95% | 80-95% | High resolution for separating species with different degrees of PEGylation and some positional isomers.[][3][9] | PEG can shield charges, potentially reducing separation efficiency.[][3] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | >97% | ~85% | Can resolve species with subtle differences in hydrophobicity, including positional isomers.[10][11] | Requires high salt concentrations, which may not be suitable for all proteins. |
| Tangential Flow Filtration (TFF) | Molecular Weight Cut-off | N/A (for separation) | >95% | Excellent for concentration, buffer exchange, and removing small molecules like unreacted PEG.[6][8] | Not a high-resolution technique for separating different PEGylated species.[12] |
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol
SEC is often a primary step to remove unreacted PEG and native protein from the PEGylated product.
Caption: A step-by-step workflow for SEC purification.
Materials:
-
SEC Column (e.g., Zenix SEC-150, Superdex 200)
-
HPLC or Chromatography System
-
Mobile Phase: 150 mM Phosphate Buffer, pH 7.0[5]
-
Clarified PEGylation reaction mixture
-
Fraction collector
-
UV Detector
Methodology:
-
Sample Preparation: Centrifuge the PEGylation reaction mixture at 10,000 x g for 15 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[5]
-
Sample Injection: Inject an appropriate volume of the clarified sample onto the column. For analytical scale, a 20 µL injection of a 2.0 mg/mL sample is typical.[5]
-
Elution: Perform an isocratic elution with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 214 nm or 280 nm). The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the native protein and unreacted PEG.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions that meet the desired purity criteria.
Ion Exchange Chromatography (IEX) Protocol
IEX is a high-resolution technique effective for separating PEGylated species with different numbers of attached PEG molecules and, in some cases, positional isomers.
References
- 2. agilent.com [agilent.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. repligen.com [repligen.com]
- 9. conductscience.com [conductscience.com]
- 10. Hydrophobic interaction chromatography for purification of monoPEGylated RNase A [repositorio.uchile.cl]
- 11. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
Application Notes and Protocols for Creating Stable Amide Bonds with Sco-peg8-nhs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sco-peg8-nhs is a heterobifunctional crosslinker containing a sulfonyl-cyclooctyne (Sco) group and an N-hydroxysuccinimide (NHS) ester, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester functionality allows for the covalent conjugation to primary amines (-NH2) on biomolecules such as proteins, peptides, and antibodies, forming a stable amide bond. This process, often referred to as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the modified molecule. The Sco group provides a reactive handle for subsequent bioorthogonal "click" chemistry reactions.
These application notes provide detailed protocols for the use of this compound in forming stable amide bonds with amine-containing molecules, with a particular focus on its application in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Data Presentation
Quantitative Data on NHS Ester Reactivity and Stability
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [1] |
| 8.0 | 25 | Varies (e.g., 9.8 - 33.6 minutes for different PEG-NHS esters) | [2] |
| 8.5 | Room Temperature | ~10-180 minutes for various NHS esters | [3] |
| 8.6 | 4 | 10 minutes | [1] |
| 9.0 | Room Temperature | < 9 minutes for some PEG-NHS esters | [1] |
Note: The half-life of the NHS ester decreases as the pH increases, meaning the competing hydrolysis reaction becomes more significant at higher pH values.[1][4]
Table 2: Recommended pH Range for NHS Ester Coupling Reactions
| pH Range | Rationale | Reference |
| 7.2 - 8.5 | Optimal compromise between maintaining deprotonated (reactive) primary amines and minimizing the rate of NHS ester hydrolysis. The reaction of NHS esters with amines is most efficient in this range. | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein (e.g., Antibody)
This protocol provides a general method for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, sodium azide). If necessary, exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve a small, accurately weighed amount of the reagent in the appropriate volume of solvent. Do not prepare large stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[6]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagents by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling (DOL) and confirm the integrity of the protein. Common methods include:
-
Protocol 2: Conjugation of this compound to a Peptide and Purification by RP-HPLC
This protocol outlines a general procedure for labeling a peptide containing a primary amine with this compound and purifying the conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Peptide with a primary amine (e.g., N-terminal amine or lysine (B10760008) side chain).
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[5]
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound stock solution to the peptide solution.
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours.[5] Protect from light if the peptide or linker is light-sensitive.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding an amine-containing buffer like Tris or by directly acidifying with TFA for HPLC purification.
-
-
Purification by RP-HPLC:
-
Acidify the reaction mixture with a small amount of TFA to a pH of 2-3.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond and a wavelength specific to any chromophores on the peptide or linker). The PEGylated peptide conjugate will typically have a longer retention time than the unconjugated peptide due to the increased hydrophobicity of the PEG chain.[9][10]
-
Collect the fractions containing the purified conjugate.
-
-
Characterization and Lyophilization:
Mandatory Visualizations
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. nbinno.com [nbinno.com]
- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key site-specific protein modification techniques, their applications, quantitative comparisons, and detailed experimental protocols. The included diagrams visualize the workflows and pathways described.
Introduction
Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials.[1][2] Unlike random modification approaches that can lead to heterogeneous products with compromised activity[3][4], site-specific techniques allow for the precise installation of modifications at predetermined locations within a protein.[5][6] This control is crucial for applications such as antibody-drug conjugates (ADCs), where precise drug-to-antibody ratios are critical for efficacy and safety[1], and for studying the effects of post-translational modifications (PTMs) on protein function.[6][7] This document outlines several widely used methods, including enzyme-mediated ligation, unnatural amino acid incorporation, and intein-mediated strategies.
I. Enzyme-Mediated Protein Modification
Enzymatic methods offer high specificity and mild reaction conditions, making them ideal for modifying proteins in biological systems.[4][8][9] These techniques typically involve the recognition of a specific peptide tag by an enzyme, which then catalyzes the covalent attachment of a molecule of interest.[8][9]
A. Sortase-Mediated Ligation (SML)
Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes the LPXTG motif and cleaves the peptide bond between threonine and glycine (B1666218).[10] The resulting thioacyl intermediate can be intercepted by a nucleophile, typically an N-terminal oligoglycine motif, to form a new peptide bond.[10] This allows for the ligation of proteins to other proteins, peptides, DNA, or small molecules.[11]
| Parameter | Value | Conditions | Reference |
| Reaction Time | 4–6 hours | Mild conditions using depsipeptide substrates | [12] |
| Ligation Efficiency | Can be limited by reversibility | Standard SML | [13] |
| Improved Efficiency | Consistently improved | Metal-assisted sortase-mediated ligation (MA-SML) with 1:1 molar ratio of substrates | [13] |
| Nucleophile Requirement | Single N-terminal glycine is sufficient | In vitro ligation | [14] |
| Enzyme:Substrate Ratio | Up to 1:1 | Can be required for satisfactory results | [15] |
-
Protein Expression and Purification:
-
Express the protein of interest with a C-terminal LPXTG tag and a purification tag (e.g., His-tag).
-
Express the ligation partner with an N-terminal tri-glycine (GGG) motif.
-
Purify both components to homogeneity.
-
-
Ligation Reaction Setup:
-
Prepare a reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Combine the LPXTG-tagged protein and the GGG-tagged partner in the reaction buffer. A typical starting point is a 1:5 to 1:10 molar ratio of the LPXTG protein to the GGG-nucleophile.
-
Add purified Sortase A enzyme. A pentamutant version with improved kinetics is available.[10] A typical enzyme concentration is 1-10 µM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Monitor the reaction progress by SDS-PAGE.
-
-
Purification of the Ligated Product:
-
Purify the final ligated product from the unreacted components and Sortase A. This can often be achieved by an additional affinity chromatography step if the tags are strategically placed.
-
Caption: FGE-mediated protein labeling workflow.
II. Unnatural Amino Acid (UAA) Incorporation
This technique expands the genetic code to incorporate amino acids with novel functionalities directly into proteins during translation. [16][17][18]It requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and recognizes a nonsense codon, typically the amber stop codon (TAG). [17][19][20]
| Parameter | Value | System | Reference |
| Incorporation Efficiency | >90% | Engineered ribosomes and tRNA synthetase libraries | [21] |
| Protein Yield | Generally lower than native protein | In vivo incorporation in E. coli | [19] |
| Isotopic Incorporation | ~95% | D₂O-based glucose media with pre-induction | [19] |
| System | Cell-free protein synthesis (CFPS) | Robust platform, avoids cell membrane permeability issues | [17] |
-
Plasmid Preparation:
-
Prepare a plasmid encoding the protein of interest with a TAG codon at the desired modification site.
-
Prepare a second plasmid (e.g., pEVOL) encoding the orthogonal aaRS/tRNA pair specific for the desired UAA. [19]2. Cell Transformation and Growth:
-
Co-transform a suitable E. coli expression strain with both plasmids.
-
Grow the cells in a rich medium to a specified OD₆₀₀.
-
-
Induction and UAA Addition:
-
Induce the expression of the aaRS/tRNA pair with an appropriate inducer (e.g., arabinose). [19] * Add the UAA to the culture medium to a final concentration of 1-2 mM.
-
Induce the expression of the target protein with another inducer (e.g., IPTG).
-
-
Protein Expression and Purification:
-
Allow the protein to express for the desired amount of time (typically 16-24 hours) at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells and purify the UAA-containing protein using standard chromatography methods.
-
-
Bioorthogonal Ligation (Click Chemistry):
-
If the UAA contains a bioorthogonal handle (e.g., an azide (B81097) or alkyne), perform a click chemistry reaction to attach the desired molecule (e.g., a fluorophore or drug). []
-
References
- 1. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-mediated methodologies for protein modification and bioconjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific protein modification: advances and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Chemoenzymatic Methods for Site-Specific Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic methods for site-specific protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Sortase-Mediated Ligation of Purely Artificial Building Blocks [mdpi.com]
- 12. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 13. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 15. A mini-review on the enzyme-mediated manipulation of proteins/peptides [html.rhhz.net]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 21. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
Application Notes and Protocols for the Use of Sco-peg8-nhs in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective and safe vaccines is a cornerstone of modern medicine. Subunit vaccines, which use specific antigens from a pathogen, offer a safer alternative to live-attenuated or inactivated vaccines. However, these antigens are often poorly immunogenic on their own and require conjugation to carrier proteins or co-administration with adjuvants to elicit a robust and lasting immune response. The choice of linker used for this conjugation is critical, as it can significantly impact the stability, immunogenicity, and overall efficacy of the vaccine.
Sco-peg8-nhs is a bifunctional linker that offers a versatile platform for the development of innovative conjugate vaccines. This linker possesses two key reactive groups:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as those found on lysine (B10760008) residues of proteins (e.g., carrier proteins or protein antigens), forming a stable amide bond.
-
Cyclooctyne (B158145) (SCO): This strained alkyne group is a key component for bioorthogonal "click chemistry," specifically the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the highly specific and efficient conjugation of molecules containing an azide (B81097) group, such as modified antigens, adjuvants, or imaging agents, under mild, aqueous conditions.
The polyethylene (B3416737) glycol (PEG) spacer (peg8) enhances the solubility and stability of the conjugate and can reduce its immunogenicity. The length of the PEG linker has been shown to influence the immune response to the conjugated antigen.
These application notes provide an overview of the use of this compound in vaccine development, including experimental protocols, data on the impact of PEG linkers, and diagrams of the experimental workflow and relevant signaling pathways.
Key Applications in Vaccine Development
-
Antigen-Carrier Protein Conjugation: Covalently linking haptens or peptide/protein antigens to larger carrier proteins (e.g., Keyhole Limpet Hemocyanin (KLH), Tetanus Toxoid (TT)) to enhance their immunogenicity.
-
Adjuvant Conjugation: Directly conjugating adjuvants to antigens to ensure their co-delivery to antigen-presenting cells (APCs), thereby enhancing the immune response.
-
Site-Specific Modification: Enabling precise control over the location of conjugation, which can be crucial for preserving critical epitopes on the antigen and the function of the carrier protein.
-
Development of Multivalent Vaccines: Facilitating the construction of complex vaccine candidates presenting multiple antigens.
Quantitative Data on the Impact of PEG Linkers in Vaccines
The use of PEG linkers in conjugate vaccines can significantly influence their immunogenicity. The following table summarizes quantitative findings from relevant studies.
| Parameter | Linker Characteristics | Effect on Immune Response | Reference |
| Antibody Titer | PEG linker as a spacer arm in a meningococcal conjugate vaccine. | 3.0-fold increase in polysaccharide-specific IgG titers compared to a vaccine without a PEG spacer. | [1] |
| Antibody Titer | Conjugation of PEG-hexadecane to a pneumococcal polysaccharide-tetanus toxoid conjugate. | 8.0-fold increase in polysaccharide-specific IgG titers. | [2] |
| Cytokine Production | Conjugation of PEG-hexadecane to a pneumococcal polysaccharide-tetanus toxoid conjugate. | 34.9-fold increase in IFN-γ, 3.6-fold increase in TNF-α, and 7.7-fold increase in IL-5 levels. | [2] |
| Cellular Uptake and Antigen Presentation | CSIINFEKL peptide conjugated to nanoparticles via 2k and 5k PEG linkers. | Higher uptake in bone marrow-derived dendritic cells (BMDCs) and increased p-MHC-I formation compared to a 10k PEG linker. | [3] |
| T-Cell Proliferation | High-density CSIINFEKL peptide conjugated to nanoparticles via 5k PEG linkers. | Highest p-MHC-I presentation on BMDCs and induced higher proliferation of T cells. | [3] |
| In Vivo CD8+ T-Cell Response | Low-density CSIINFEKL peptide conjugated to nanoparticles via 5k PEG linkers. | Higher DC uptake and elevated frequency of IFN-γ producing CD8+ T cells in mice. | [3] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Azide-Modified Antigen to a Carrier Protein using this compound
This protocol describes a two-step process where a carrier protein is first functionalized with the this compound linker via its NHS ester group. In the second step, an azide-modified antigen is conjugated to the cyclooctyne-functionalized carrier protein via SPAAC.
Materials:
-
Carrier protein (e.g., KLH, BSA, Tetanus Toxoid) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
This compound linker.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Azide-modified antigen.
-
Quenching reagent (e.g., Tris buffer or hydroxylamine).
-
Desalting columns or dialysis cassettes for purification.
Procedure:
Step 1: Functionalization of the Carrier Protein with this compound
-
Carrier Protein Preparation: Prepare a solution of the carrier protein at a concentration of 1-10 mg/mL in amine-free PBS (pH 7.4).
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound linker to the carrier protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as Tris buffer (final concentration 50 mM) can be added and incubated for 15-30 minutes.
-
Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of linker incorporation using methods such as MALDI-TOF mass spectrometry or by reacting the cyclooctyne with an azide-containing fluorescent probe and measuring the fluorescence.
Step 2: Conjugation of Azide-Modified Antigen via SPAAC
-
Antigen Preparation: Dissolve the azide-modified antigen in a compatible buffer (e.g., PBS).
-
SPAAC Reaction: Add the azide-modified antigen to the purified cyclooctyne-functionalized carrier protein. A 1.5- to 5-fold molar excess of the antigen over the incorporated linker is recommended.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for several hours at room temperature with gentle stirring. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Purification: Purify the final vaccine conjugate to remove any unreacted antigen using size exclusion chromatography or dialysis.
-
Characterization: Characterize the final conjugate for antigen loading, stability, and integrity using techniques such as SDS-PAGE, Western blot, mass spectrometry, and dynamic light scattering.
Protocol 2: Characterization of the Vaccine Conjugate
1. Determination of Protein Concentration:
-
Use a standard protein assay such as the Bicinchoninic acid (BCA) assay or by measuring absorbance at 280 nm.
2. Analysis of Conjugation by SDS-PAGE:
-
Run samples of the unconjugated carrier protein, the linker-activated carrier protein, and the final conjugate on an SDS-PAGE gel.
-
Successful conjugation will be indicated by a shift in the molecular weight of the protein bands.
3. Quantification of Antigen Loading:
-
Mass Spectrometry: MALDI-TOF or ESI-MS can be used to determine the mass of the conjugate and, by subtracting the mass of the carrier protein, calculate the average number of antigens per carrier.
-
Amino Acid Analysis: If the antigen contains unique amino acids not present in the carrier protein, their quantification can be used to determine the antigen-to-carrier ratio.
-
UV-Vis Spectroscopy: If the antigen has a unique chromophore, its absorbance can be used for quantification.
4. Assessment of Stability:
-
Incubate the conjugate at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points.
-
Analyze the samples by SDS-PAGE, size exclusion chromatography (SEC-HPLC), and dynamic light scattering (DLS) to assess for aggregation or degradation.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Sco-peg8-nhs in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting proteins and map their interaction interfaces. Sco-peg8-nhs is a chemical cross-linking agent designed for the covalent stabilization of protein complexes, facilitating their identification and characterization.
This document provides detailed application notes and protocols for the use of this compound in studying protein-protein interactions. This compound is a homobifunctional cross-linker, meaning it possesses two identical reactive groups that target the same functional group on proteins.[1] The presence of an N-hydroxysuccinimide (NHS) ester enables the formation of stable amide bonds with primary amines, which are readily available on the side chains of lysine (B10760008) residues and the N-termini of proteins.[2][3] The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of eight PEG units, enhances the water solubility of the cross-linker and the resulting protein conjugates.[4]
Chemical Properties and Reaction Mechanism
This compound features two amine-reactive NHS esters connected by a flexible PEG8 spacer. The reaction proceeds via nucleophilic acyl substitution, where a primary amine on a protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2][3] For a successful cross-link to occur between two proteins, their respective primary amines must be within the spatial range of the this compound spacer arm.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 688.77 g/mol | [1] |
| CAS Number | 2143968-68-5 | [1] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1] |
| Target Functional Group | Primary amines (-NH2) | [2][3] |
| Spacer Arm | PEG8 | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers upon dilution | [4] |
| Storage | Store at -20°C, desiccated | [4] |
Experimental Design and Considerations
Successful cross-linking experiments require careful optimization of several parameters to maximize the yield of cross-linked products while minimizing unwanted side reactions and protein aggregation.
-
Protein Concentration: The concentration of the protein sample will influence the extent of inter- versus intra-molecular cross-linking. Higher protein concentrations favor the formation of cross-links between different protein molecules (inter-molecular), which is desirable for studying PPIs.
-
Cross-linker Concentration: The molar ratio of cross-linker to protein is a critical parameter. A titration series should be performed to determine the optimal concentration that yields a detectable amount of cross-linked products without causing excessive modification or protein precipitation.
-
Reaction Buffer: The choice of buffer is crucial for efficient cross-linking. Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers at a pH range of 7.2-8.5 are recommended.[5] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target proteins for reaction with the NHS esters.[5]
-
Reaction Time and Temperature: The cross-linking reaction is typically carried out for 30 minutes to 2 hours at room temperature or 4°C.[5] Longer incubation times or higher temperatures can increase the cross-linking efficiency but may also lead to protein denaturation and non-specific cross-linking.
-
Quenching: After the desired reaction time, it is essential to quench the reaction to stop further cross-linking. This is achieved by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.[5]
Experimental Protocols
Protocol 1: In Vitro Cross-linking of a Protein Complex
This protocol describes a general procedure for the in vitro cross-linking of a purified protein complex using this compound.
Materials:
-
Purified protein complex (in a suitable amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE analysis reagents
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Prepare Protein Sample: Ensure the protein complex is in an amine-free buffer at an appropriate concentration (e.g., 1-5 mg/mL).
-
Prepare Cross-linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Cross-linking Reaction: a. Add the desired molar excess of the this compound stock solution to the protein sample. It is recommended to perform a titration experiment with molar ratios ranging from 10:1 to 100:1 (cross-linker:protein). b. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analyze Cross-linking Efficiency: a. Take an aliquot of the reaction mixture and analyze by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species. b. A successful cross-linking reaction will show a decrease in the intensity of the monomeric protein bands and the appearance of new, higher molecular weight bands corresponding to the cross-linked complex.
-
Prepare for Mass Spectrometry: a. The cross-linked sample can be processed for mass spectrometry analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin). b. The resulting peptide mixture is then analyzed by LC-MS/MS to identify the cross-linked peptides, which will reveal the interacting proteins and the specific residues involved in the interaction.
Protocol 2: In Situ Cross-linking in Live Cells
This protocol provides a general guideline for cross-linking protein complexes within living cells. The membrane permeability of this compound will depend on the specific cell type and experimental conditions.
Materials:
-
Cultured cells expressing the proteins of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Immunoprecipitation reagents (antibodies, beads)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer and associated reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cross-linking: a. Prepare a fresh stock solution of this compound in DMSO. b. Dilute the cross-linker stock solution in serum-free medium or PBS to the desired final concentration (e.g., 0.5-2 mM). c. Remove the culture medium from the cells and wash with PBS. d. Add the cross-linker solution to the cells and incubate for 10-30 minutes at room temperature or on ice.
-
Quench Reaction: a. Remove the cross-linker solution. b. Add Quenching Buffer (e.g., PBS containing 20-50 mM Tris-HCl) and incubate for 15 minutes.
-
Cell Lysis: a. Wash the cells with PBS. b. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analysis of Cross-linked Complexes: a. The cell lysate can be analyzed by SDS-PAGE and Western blotting to detect the formation of cross-linked complexes involving a protein of interest. b. For identification of unknown interaction partners, the cross-linked complexes can be enriched by immunoprecipitation of a target protein, followed by mass spectrometry analysis of the co-precipitated proteins.
Data Presentation
Table 2: Example Data from a Cross-linking Experiment
| Sample | Cross-linker:Protein Molar Ratio | Monomer Band Intensity (%) | Dimer Band Intensity (%) | Higher-order Species (%) |
| Control | 0:1 | 100 | 0 | 0 |
| Test 1 | 10:1 | 85 | 12 | 3 |
| Test 2 | 50:1 | 60 | 30 | 10 |
| Test 3 | 100:1 | 40 | 45 | 15 |
Visualizations
Caption: Experimental workflow for protein-protein interaction studies using this compound.
Caption: Mechanism of action of this compound in cross-linking two proteins.
Conclusion
This compound is a valuable tool for researchers studying protein-protein interactions. Its amine-reactive NHS esters and PEG spacer arm allow for the efficient and soluble cross-linking of protein complexes. The protocols and guidelines presented here provide a starting point for the successful application of this compound in XL-MS workflows. As with any chemical cross-linking experiment, careful optimization of reaction conditions is essential to achieve reliable and informative results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Crosslinking Reagents | Fisher Scientific [fishersci.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SCO-PEG8-NHS to Protein Molar Ratio
Welcome to the technical support center for optimizing your protein conjugation experiments using SCO-PEG8-NHS. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and standardized protocols to help you achieve the desired degree of PEGylation while maintaining protein integrity and function.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A starting point for optimization is a 5- to 20-fold molar excess of the this compound reagent to your protein.[1] For dilute protein solutions (less than 2 mg/mL), a greater molar excess may be required to achieve the same level of modification.[1][2][3] It is highly recommended to perform small-scale pilot experiments with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to empirically determine the optimal ratio for your specific protein and application.[4]
Q2: Why is my conjugation efficiency low?
Low conjugation efficiency is a common issue that can be attributed to several factors:
-
Incorrect pH: The reaction of NHS esters with primary amines (N-terminus and lysine (B10760008) side chains) is highly pH-dependent. The optimal pH range is typically 8.0-8.5.[5][6][7] At lower pH, the amine groups are protonated (-NH3+) and not sufficiently nucleophilic, which significantly reduces the reaction rate.[5][7]
-
Hydrolysis of this compound: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions and at higher pH.[8][9] This competing reaction converts the reactive NHS ester into a non-reactive carboxylic acid, thereby reducing the amount of reagent available to react with the protein.[8] It is crucial to prepare the this compound solution in anhydrous DMSO or DMF immediately before use and add it to the protein solution promptly.[3][10]
-
Presence of Competing Amines: The reaction buffer must be free of primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the this compound.[1][3] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers.[4]
-
Low Protein Concentration: Reactions with dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the desired degree of labeling.[2][3]
Q3: My protein is precipitating after adding the this compound. What can I do?
Protein precipitation or aggregation can occur if the degree of PEGylation is too high, altering the protein's solubility characteristics.[11] Consider the following troubleshooting steps:
-
Reduce the Molar Ratio: Lower the molar excess of this compound to protein to reduce the number of PEG chains attached to each protein molecule.[11]
-
Optimize Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C instead of room temperature) to slow down the reaction rate and potentially reduce over-PEGylation.[2][10]
-
Control Solvent Concentration: The this compound is typically dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as higher concentrations can denature the protein.[2][3]
Q4: How does the molar ratio affect my protein's biological activity?
The location of PEGylation is generally random, targeting the N-terminus and lysine residues.[4] If a critical lysine residue within the active site or a binding interface is modified, the protein's activity can be compromised.[12] Using a lower molar ratio of this compound can help minimize the chances of modifying these critical sites. It is essential to perform a functional assay on the purified PEGylated protein to confirm that its biological activity is retained.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization process.
| Problem | Possible Causes | Recommended Solutions |
| Low or No PEGylation | 1. Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine).[1][3]2. Suboptimal pH: Reaction pH is below 7.5.[7]3. Hydrolyzed Reagent: this compound was exposed to moisture or prepared too far in advance.[3]4. Insufficient Molar Ratio: The ratio of PEG to protein is too low, especially for dilute protein solutions.[2][3] | 1. Exchange the protein into an amine-free buffer (e.g., PBS, bicarbonate, borate) at pH 8.0-8.5.[1]2. Adjust the pH of the protein solution to 8.0-8.5 before adding the PEG reagent.[6]3. Prepare a fresh solution of this compound in anhydrous DMSO or DMF immediately before use.[10]4. Increase the molar excess of this compound in a stepwise manner (e.g., from 10:1 to 20:1 or 50:1). |
| Protein Aggregation/Precipitation | 1. Over-PEGylation: Too many PEG chains are attached, altering protein solubility.[11]2. High Solvent Concentration: The final concentration of DMSO or DMF is >10%.[2][3]3. Protein Instability: The protein is not stable under the required reaction conditions (e.g., pH 8.5). | 1. Decrease the molar ratio of this compound to protein.[11]2. Reduce the volume of the this compound stock solution added to the reaction.3. Perform the reaction at a lower temperature (4°C) and for a shorter duration.[2] Consider a buffer that better stabilizes your protein while remaining amine-free. |
| Loss of Biological Activity | 1. Modification of Critical Residues: PEGylation has occurred at or near the protein's active site or binding interface.[12]2. Protein Denaturation: Reaction conditions (pH, solvent) have denatured the protein. | 1. Reduce the molar ratio of this compound to limit the degree of labeling.[11]2. If possible, protect the active site by performing the conjugation in the presence of a substrate or competitive inhibitor.[12]3. Confirm protein integrity post-reaction and after purification. |
| High Polydispersity (Multiple PEGylated Species) | 1. High Molar Ratio: A high excess of the PEG reagent leads to a heterogeneous mixture of conjugates with varying numbers of PEG chains. | 1. Lower the molar ratio of this compound to protein to favor mono- or di-PEGylation.2. Optimize purification methods (e.g., ion exchange or hydrophobic interaction chromatography) to isolate the desired species. |
Example Data: Effect of Molar Ratio on PEGylation
The following table provides an example of how varying the molar ratio of this compound to a model protein (e.g., a 66 kDa antibody) can influence the degree of labeling and the retention of biological activity.
| Molar Ratio (PEG:Protein) | Average Degree of Labeling (PEG molecules/protein) | Protein Recovery (%) | Retained Biological Activity (%) |
| 5:1 | 1.2 | 95 | 98 |
| 10:1 | 2.5 | 92 | 90 |
| 20:1 | 4.8 | 85 | 75 |
| 50:1 | 8.1 | 70 | 40 |
Note: This is representative data. Actual results will vary depending on the specific protein and reaction conditions.
Diagrams and Workflows
Experimental Workflow for Molar Ratio Optimization
The following diagram outlines the general workflow for preparing and optimizing the conjugation of this compound to a protein.
Caption: Workflow for this compound protein conjugation and optimization.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common problems during your optimization experiments.
Caption: Decision tree for troubleshooting common PEGylation issues.
Detailed Experimental Protocol
This protocol provides a general method for labeling a protein with this compound. It should be optimized for your specific protein.
1. Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5.[10]
-
Purification column (e.g., size exclusion/desalting column).[4]
2. Protein Preparation
-
Dissolve or exchange the protein into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.[10] A higher protein concentration generally improves labeling efficiency.[10]
3. This compound Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[2]
-
Note: NHS esters are moisture-sensitive. Do not prepare stock solutions for storage.[3]
4. Conjugation Reaction
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess.
-
Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing. Ensure the final volume of organic solvent does not exceed 10%.[2][3]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2][10] If the attached molecule is light-sensitive, protect the reaction from light.
5. Purification
-
Remove unreacted this compound and the N-hydroxysuccinimide byproduct by running the reaction mixture over a desalting or size exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[2]
-
Combine the protein-containing fractions.
6. Characterization
-
Confirm the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or UV-Vis spectroscopy if the PEG reagent contains a chromophore.
-
Perform a relevant functional assay to determine the impact of PEGylation on the protein's biological activity.
-
Store the purified PEGylated protein under conditions optimal for the unmodified protein.[2]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. interchim.fr [interchim.fr]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
preventing hydrolysis of Sco-peg8-nhs in solution
Welcome to the technical support center for SCO-PEG8-NHS. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, focusing on the prevention of its primary degradation pathway: hydrolysis.
Question: Why is my conjugation yield consistently low when using this compound?
Answer: Low conjugation yield is a frequent issue, often stemming from the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group on the this compound molecule.[1] The NHS ester is susceptible to reaction with water, which renders it inactive for conjugation to primary amines.[2][3][4]
Potential Causes and Solutions:
-
NHS Ester Hydrolysis: The primary reason for low yield is the hydrolysis of the NHS ester, which competes with the desired amine reaction.[1][3][5] The rate of this hydrolysis is highly dependent on pH.[2][3][6]
-
Solution: Always prepare the this compound solution immediately before use.[1][7] If you are using an organic solvent such as DMSO or DMF to dissolve the this compound, it is crucial that the solvent is anhydrous (water-free).[1][8] It is also advisable to avoid repeated freeze-thaw cycles of the solution.[1]
-
-
Suboptimal pH: The reaction of the NHS ester with a primary amine is a pH-dependent process.[2][6] At a low pH, primary amines are protonated and thus less reactive.[2][9] Conversely, at a high pH, the rate of NHS ester hydrolysis increases significantly, reducing the amount of active reagent available for conjugation.[2][6][9]
-
Incorrect Buffer Composition: The use of buffers containing primary amines, such as Tris, is not recommended as they will compete with the target molecule for reaction with the this compound.[1][5][7]
-
Solution: It is best to use amine-free buffers. Recommended options include phosphate (B84403), bicarbonate, HEPES, or borate (B1201080) buffers.[1][5] If your protein or molecule of interest is in a buffer containing primary amines, a buffer exchange should be performed before initiating the conjugation reaction.[1]
-
-
Low Reagent Concentration: In dilute solutions, the competing hydrolysis reaction can be favored over the desired aminolysis (reaction with the amine).[5]
-
Steric Hindrance: The primary amine on your target molecule might be located in a sterically hindered position, making it less accessible to the this compound.[1]
-
Solution: The PEG8 spacer in this compound is designed to reduce steric hindrance. However, if this remains an issue, you might consider alternative conjugation strategies.
-
Question: My this compound reagent will not dissolve or precipitates when I add it to my reaction buffer. What should I do?
Answer: Solubility issues can arise from the properties of the this compound itself or the conditions of the reaction.
Potential Causes and Solutions:
-
Reagent Quality: The this compound may have degraded due to improper storage, leading to hydrolysis.[1]
-
Solution: Ensure that the solid this compound is stored at -20°C in a desiccated container to protect it from moisture.[7]
-
-
Solvent Choice: While this compound has a hydrophilic PEG spacer, it may still require an organic solvent for initial dissolution.
Question: I am observing high background or non-specific binding in my downstream applications. What is the cause?
Answer: High background can be a result of unreacted this compound or aggregation of the conjugated product.
Potential Causes and Solutions:
-
Excess Unreacted this compound: If not properly quenched or removed, the excess NHS ester can react with other primary amines in subsequent steps of your experiment.[1]
-
Protein Aggregation: The process of conjugation can sometimes lead to the aggregation of the protein.[1]
-
Solution: To mitigate this, you can optimize the molar ratio of this compound to your protein. It is advisable to perform small-scale pilot reactions with varying molar ratios to identify the optimal conditions that provide sufficient labeling without causing aggregation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[2] Generally, a pH range of 7.2 to 8.5 is recommended.[1][5][9] For many applications, a pH of 8.3-8.5 provides a good starting point.[1][6][10]
Q2: How should I prepare and store solutions of this compound?
It is highly recommended to prepare solutions of this compound immediately before use.[1][7] The solid reagent should be stored at -20°C in a desiccated environment.[7] For preparing a stock solution, use anhydrous DMSO or DMF.[1][8][11] While a stock solution in anhydrous DMF can be stored for 1-2 months at -20°C, aqueous solutions should be used immediately.[6] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles and the introduction of moisture.[8]
Q3: What buffers are compatible with this compound conjugation reactions?
Amine-free buffers are essential to prevent competition with the target molecule.[1][5] Suitable buffers include phosphate, bicarbonate, HEPES, and borate buffers.[1][5] Buffers containing primary amines, such as Tris, should be avoided.[1][5][7]
Q4: How can I stop the conjugation reaction?
To stop the reaction, you can add a quenching reagent that contains a primary amine.[13] Common choices are Tris-HCl or glycine, typically at a final concentration of 50-100 mM.[1] An incubation of 10-15 minutes at room temperature is usually sufficient to quench any remaining active NHS esters.[1]
Q5: What is the difference between NHS esters and Sulfo-NHS esters?
Sulfo-NHS esters are a water-soluble alternative to standard NHS esters.[14] They contain a sulfonate group which makes them more soluble in aqueous solutions and generally membrane-impermeable.[14][15] This property makes Sulfo-NHS esters particularly useful for labeling proteins on the cell surface.[1][15] The reaction chemistry with primary amines is the same for both NHS and Sulfo-NHS esters.[1]
Data Presentation
The stability of the NHS ester is critically dependent on the pH of the solution. The following table summarizes the half-life of NHS esters at various pH values and temperatures. While this data is for general NHS esters, it provides a valuable guide for working with this compound.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Buffer Exchange: Ensure that your protein is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, or 0.1 M phosphate buffer) at a pH between 7.2 and 8.5.[1][5] A protein concentration of 1-10 mg/mL is recommended.[11]
-
Prepare this compound Solution: Immediately before you start the reaction, dissolve the this compound in high-quality, anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][11]
-
Reaction: Add the desired molar excess of the this compound solution to your protein solution while gently vortexing.[1] The volume of the organic solvent should not exceed 10% of the total reaction volume.[1][7]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][7] Protect the reaction from light if the this compound is conjugated to a fluorescent dye.[1]
-
Quenching (Recommended): To terminate the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[1] Allow it to incubate for an additional 10-15 minutes at room temperature.[1]
-
Purification: Remove the unreacted this compound and the NHS byproduct from the labeled protein. This can be achieved using methods such as a desalting column, gel filtration, or dialysis.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. blog.truegeometry.com [blog.truegeometry.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions
Welcome to the technical support center for PEGylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of polyethylene (B3416737) glycol (PEG) to proteins, peptides, and other molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a PEGylation reaction?
Low yield in PEGylation reactions can be attributed to several factors. The most common culprits include suboptimal reaction conditions, issues with the quality and storage of the PEG reagent, characteristics of the molecule being PEGylated, and inefficient purification methods. A systematic approach to troubleshooting is recommended to identify the root cause.[1]
Q2: How does pH affect PEGylation efficiency?
The pH of the reaction buffer is a critical parameter. For amine-reactive PEGylation (e.g., using NHS esters), the pH should be carefully controlled. If the pH is too low, the amine groups on the protein will be protonated and thus not nucleophilic enough to react with the activated PEG.[1] Conversely, if the pH is too high, the rate of hydrolysis of the activated PEG reagent can increase significantly, reducing the amount of reagent available for conjugation.[2] For many common PEGylation chemistries, a pH range of 7.0-9.0 is recommended, but the optimal pH must be determined empirically for each specific system.[3][4]
Q3: What is the ideal molar ratio of PEG reagent to my molecule?
The optimal molar ratio of PEG reagent to the target molecule is crucial for driving the reaction towards the desired product. A common starting point is a 5 to 20-fold molar excess of the PEG reagent.[1] However, this ratio may need to be optimized depending on the reactivity of the specific molecule and the desired degree of PEGylation. Insufficient PEG reagent can lead to incomplete reactions, while a large excess can sometimes lead to increased polysubstitution or difficulties in downstream purification.[5]
Q4: How should I properly store and handle my activated PEG reagents?
Proper storage and handling of activated PEG reagents are critical to maintaining their reactivity. Many activated PEGs, such as PEG NHS esters, are sensitive to moisture and should be stored at low temperatures (≤ -15°C) under an inert atmosphere like nitrogen or argon.[6] It is advisable to warm the container to room temperature before opening to prevent condensation.[6] Once opened, it is best to use the reagent promptly and, if necessary, repackage it under inert gas in smaller aliquots to preserve its activity for future use.[6] Degradation of the PEG reagent is a common cause of low PEGylation yields.[1]
Troubleshooting Guide
Problem 1: Low or No PEGylation Detected
If you observe little to no formation of your desired PEGylated product, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | pH: Verify the pH of your reaction buffer. For amine-reactive PEGs, a typical starting range is pH 7.0-8.5.[3][4] For thiol-reactive PEGs (e.g., maleimide), a pH range of 6.5-7.5 is generally recommended. Temperature: Most PEGylation reactions are performed at room temperature or 4°C. If the reaction is slow, consider increasing the temperature, but monitor for potential protein degradation. Reaction Time: The reaction may not have reached completion. Extend the incubation time and monitor the reaction progress at various time points (e.g., 1, 4, 8, 24 hours). |
| Inactive PEG Reagent | Improper Storage: If the PEG reagent was exposed to moisture or not stored at the recommended temperature, it may have hydrolyzed.[2][6] Use a fresh vial of the reagent. Age of Reagent: Over time, activated PEGs can lose activity even with proper storage. Consider using a newer batch of the reagent. |
| Issues with the Target Molecule | Steric Hindrance: The target functional groups on your molecule may be sterically hindered, preventing the PEG chain from accessing them.[7][8] Consider using a PEG reagent with a longer spacer arm or exploring different PEGylation chemistries that target other sites. Protein Aggregation: The reaction conditions may be causing your protein to aggregate, reducing the availability of sites for PEGylation. Analyze your reaction mixture for aggregates. |
| Buffer Composition | Interfering Substances: Some buffer components can interfere with the reaction. For example, buffers containing primary amines (e.g., Tris) will compete with the target molecule for amine-reactive PEG reagents.[9] Use a non-interfering buffer like phosphate (B84403) or borate (B1201080) buffer. |
Problem 2: Incomplete Reaction with a Mix of Unreacted Protein and PEGylated Product
This is a common scenario where the reaction has proceeded but has not gone to completion.
| Possible Cause | Suggested Solution |
| Insufficient Molar Ratio of PEG | Increase the molar excess of the PEG reagent. Try a range of ratios (e.g., 10:1, 20:1, 50:1) to find the optimal concentration that drives the reaction to completion without excessive side products.[1] |
| Short Reaction Time | As mentioned previously, extend the reaction time and monitor the progress to determine the point of maximum yield.[1] |
| Hydrolysis of Activated PEG | The rate of hydrolysis of the activated PEG might be competing with the conjugation reaction. Ensure the pH is not too high and consider adding the PEG reagent in multiple portions over time to maintain a sufficient concentration of active reagent. |
| Reversible Reaction | For some chemistries, the initial linkage might be reversible. For instance, in reductive amination, the Schiff base intermediate is unstable and requires a reducing agent to form a stable bond. Ensure all necessary components for the specific chemistry are present and active. |
Problem 3: Product is Multi-PEGylated or Aggregated
The formation of multiple PEG additions or aggregation can be as problematic as low yield.
| Possible Cause | Suggested Solution |
| High Molar Ratio of PEG | A large excess of PEG reagent can lead to the modification of multiple sites on the molecule.[5] Reduce the molar ratio of PEG to the target molecule. |
| High Reactivity of Target Molecule | If your molecule has many accessible and reactive sites, multi-PEGylation is more likely. Consider using site-specific PEGylation techniques or protecting certain reactive groups. |
| Inappropriate Buffer Conditions | The pH or ionic strength of the buffer may promote aggregation.[9] Screen different buffer conditions to find one that maintains the stability of both the starting material and the PEGylated product. |
| Purification-Induced Aggregation | Harsh purification conditions, such as high pressure during chromatography or inappropriate buffer compositions, can cause the PEGylated product to aggregate.[9] Optimize your purification protocol by, for example, reducing the flow rate in size-exclusion chromatography (SEC) or performing purification at a lower temperature.[9] |
Experimental Protocols
General Protocol for Amine-Reactive PEGylation (NHS Ester Chemistry)
This protocol provides a general starting point for conjugating an NHS-ester functionalized PEG to a protein.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove the unreacted PEG and quenching reagent using a size-based separation method like dialysis, size-exclusion chromatography (SEC), or ultrafiltration/diafiltration.[9]
-
-
Analysis:
-
Analyze the purified product and reaction intermediates using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein.[3] Further characterization can be performed using techniques like SEC, IEX, and Mass Spectrometry to determine the degree of PEGylation and purity.[10][]
-
Visualizations
Troubleshooting Workflow for Low PEGylation Yield
Caption: A decision tree for troubleshooting low yield in PEGylation reactions.
Factors Influencing PEGylation Reaction Outcome
Caption: Key factors that influence the outcome of a PEGylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. idosi.org [idosi.org]
- 5. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: SCO-PEG8-NHS Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SCO-PEG8-NHS and the critical effect of pH on its reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH range for the reaction of an NHS ester, such as this compound, with a primary amine (e.g., the side chain of a lysine (B10760008) residue) is between pH 7.2 and 8.5.[1][2][3] Many protocols recommend a more specific optimal pH of 8.3-8.5 to maximize the conjugation efficiency.[4][5][6][7]
Q2: Why is pH so critical for the reaction?
A2: The pH is a critical factor because it governs a competing balance between two processes: the reactivity of the target amine and the hydrolytic stability of the NHS ester.[8] For the reaction to occur, the primary amine must be in its deprotonated, nucleophilic state (-NH2).[8] At acidic pH, the amine is protonated (-NH3+), rendering it unreactive.[4][5][8] Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, where the ester reacts with water and becomes inactive, thus reducing the overall yield of the desired conjugate.[1][4][8]
Q3: What are the primary side reactions to be aware of?
Q4: Which buffers are compatible with NHS ester reactions?
A4: Compatible buffers are those that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers.[1][3] A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer at a pH of 8.3-8.5 is a common choice.[5][8]
Q5: Which buffers should be avoided?
A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided for the conjugation step as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the efficiency of the conjugation.[1][3][12] These buffers are, however, useful for quenching the reaction.[1]
Troubleshooting Guide
Problem: Low or no conjugation yield.
| Potential Cause | Troubleshooting Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[3] |
| NHS Ester Hydrolysis | The this compound reagent is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use.[3][13] |
| Presence of Competing Nucleophiles | Ensure your protein solution is in an amine-free buffer. If the protein was stored in a buffer containing Tris or glycine, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.[3][12] |
| Low Protein Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If feasible, increase the concentration of your protein to favor the desired conjugation reaction over hydrolysis.[3] |
Problem: Reagent precipitation upon addition to the reaction buffer.
| Potential Cause | Troubleshooting Action |
| Poor Solubility of NHS Ester | While the PEG8 linker in this compound enhances water solubility, concentrated stock solutions may still require an organic co-solvent. Dissolve the this compound in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[4][13] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[13] |
Quantitative Data
The efficiency of the this compound reaction is a trade-off between amine reactivity and NHS ester stability. The following tables summarize the effect of pH on the stability of the NHS ester.
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][9] |
| 8.0 | 25 | ~30 minutes |
| 8.5 | 25 | ~15 minutes |
| 8.6 | 4 | 10 minutes[1][9] |
| 9.0 | 25 | ~5 minutes[14] |
Note: Half-life values are approximate and can vary based on the specific NHS ester compound and buffer composition.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of NHS ester to protein, may need to be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5).
-
This compound.
-
Anhydrous, amine-free DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution.[13]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[2]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2][13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[2]
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Effect of pH on the competing reactions of aminolysis and hydrolysis.
Caption: Troubleshooting workflow for low this compound conjugation yield.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. fluidic.com [fluidic.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Purification of SCO-PEG8-NHS Labeled Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCO-PEG8-NHS. Here, you will find detailed information on effectively removing unreacted this compound from your sample post-conjugation.
Troubleshooting Guide: Common Issues in Post-Conjugation Purification
Q1: After purification by Size Exclusion Chromatography (SEC), I still see a significant amount of unreacted this compound in my sample. What could be the issue?
Possible Causes and Solutions:
-
Inappropriate Column Resolution: The resolution of your SEC column may not be sufficient to separate your protein from the smaller this compound molecule.
-
Solution: Opt for a column with a smaller particle size or a longer column length to improve resolution. Ensure the fractionation range of your column is appropriate for the size difference between your protein and the PEG linker.[1]
-
-
Column Overloading: Exceeding the recommended sample volume for your SEC column can lead to poor separation.[2][3]
-
Solution: Reduce the sample volume loaded onto the column. A general guideline is to load 1-5% of the total column volume.[3]
-
-
Incorrect Flow Rate: An excessively high flow rate can decrease the interaction time with the resin, leading to co-elution of the protein and the unreacted linker.
-
Solution: Optimize the flow rate. A lower flow rate generally improves resolution, especially for larger proteins.[4]
-
Q2: My protein recovery is very low after performing dialysis to remove unreacted this compound. What went wrong?
Possible Causes and Solutions:
-
Incorrect Molecular Weight Cut-Off (MWCO): If the MWCO of the dialysis membrane is too close to the molecular weight of your protein, you may be losing your protein through the membrane pores.
-
Non-specific Binding to the Membrane: Some proteins can adhere to the surface of the dialysis membrane, leading to sample loss.[7]
-
Protein Precipitation: Changes in buffer composition or the removal of salts during dialysis can sometimes cause proteins to precipitate.[9]
Q3: I am experiencing issues with Tangential Flow Filtration (TFF) for removing the unreacted PEG linker, such as slow processing times or low yield.
Possible Causes and Solutions:
-
Membrane Fouling: The accumulation of molecules on the membrane surface can restrict flow and reduce efficiency.
-
Solution: Optimize the transmembrane pressure (TMP) and cross-flow velocity. A higher cross-flow can help to sweep away molecules from the membrane surface and prevent fouling.[10]
-
-
Incorrect MWCO Selection: Similar to dialysis, an inappropriate MWCO can lead to either loss of your protein or inefficient removal of the small PEG linker.
-
Solution: Choose a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of your protein to ensure its retention while allowing the smaller this compound to pass through.[11]
-
-
Protein Aggregation: The shear forces generated during TFF can sometimes cause sensitive proteins to aggregate.
-
Solution: Optimize the pump speed to minimize shear stress. Using a low-shear pump, such as a peristaltic pump, can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a PROTAC linker that contains an NHS ester. The NHS ester group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This allows for the covalent attachment of the PEG linker to the protein of interest.
Q2: Why is it important to remove unreacted this compound?
The presence of unreacted this compound can interfere with downstream applications by non-specifically reacting with other molecules. It can also affect the accuracy of characterization assays and potentially lead to misleading results in functional studies. Therefore, a thorough purification step is crucial to ensure the quality and reliability of your labeled protein.
Q3: What are the main methods for removing unreacted this compound?
The most common methods for removing small molecules like unreacted this compound from larger protein samples are based on size differences. These include:
-
Dialysis: A process where a semi-permeable membrane is used to separate molecules based on size. Smaller molecules like the unreacted PEG linker pass through the membrane into a larger volume of buffer, while the larger protein is retained.[5]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius. Larger molecules elute first, while smaller molecules are retained in the pores of the chromatography resin and elute later.[2]
-
Tangential Flow Filtration (TFF): A filtration method where the sample solution flows parallel to the membrane surface. This cross-flow prevents the build-up of molecules on the membrane, allowing for efficient separation of small molecules from larger ones.[12]
Q4: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including:
-
Sample Volume: Dialysis and TFF are well-suited for larger sample volumes, while SEC is often used for smaller to medium-scale purifications.
-
Required Purity: All three methods can achieve high purity, but SEC can offer higher resolution in some cases.
-
Processing Time: SEC is generally the fastest method, followed by TFF. Dialysis is typically the most time-consuming.[5]
-
Equipment Availability: Your choice will also be guided by the equipment available in your laboratory.
Comparison of Purification Methods
The following table summarizes the key quantitative parameters for the three main purification methods. Please note that these values are approximate and can vary depending on the specific protein, buffer conditions, and experimental setup.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Typical Protein Recovery | >90% | >95%[4] | >95%[13][14] |
| Purification Efficiency | High (>99% removal with sufficient buffer exchanges)[15] | Very High (>99% removal) | High (>99% removal with sufficient diavolumes)[11] |
| Processing Time | Slow (12-48 hours)[5] | Fast (minutes to a few hours)[4] | Moderate (1-4 hours)[13] |
| Sample Dilution | Can be significant | Minimal | Can be controlled and sample can be concentrated |
| Scalability | Good | Moderate | Excellent |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa for a >10 kDa protein)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in dialysis buffer according to the manufacturer's instructions.
-
Load the Sample: Carefully load your protein sample containing the unreacted this compound into the dialysis tubing/cassette, ensuring to leave some space for potential volume changes. Seal the tubing/cassette securely.
-
Perform Dialysis: Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[16] Place the beaker on a magnetic stirrer with a stir bar to ensure continuous mixing.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours. For efficient removal of the unreacted linker, change the dialysis buffer at least three times. A typical schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then let it dialyze overnight.[16][17][18]
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis device from the buffer. Gently remove the purified protein sample from the tubing or cassette.
Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate fractionation range (e.g., a resin suitable for separating molecules in the range of your protein's molecular weight from the smaller PEG linker)
-
Chromatography system (e.g., FPLC or HPLC)
-
Running buffer (e.g., PBS, pH 7.4)
-
Sample filtration device (0.22 µm filter)
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of running buffer until a stable baseline is achieved.
-
Prepare the Sample: Centrifuge your sample to remove any precipitated material and then filter it through a 0.22 µm filter to prevent clogging the column.
-
Inject the Sample: Inject the filtered sample onto the equilibrated column. The injection volume should typically not exceed 1-5% of the total column volume for optimal resolution.[3]
-
Elute and Collect Fractions: Elute the column with running buffer at an optimized flow rate. Monitor the elution profile using UV absorbance (typically at 280 nm for proteins). Collect fractions corresponding to the protein peak, which should elute before the smaller, unreacted this compound.
-
Analyze Fractions: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, UV-Vis spectroscopy) to confirm the presence of your purified protein and the absence of the unreacted linker.
Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
Materials:
-
TFF system with a membrane of appropriate MWCO (e.g., 3-10 kDa for a >30 kDa protein)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Peristaltic pump
Procedure:
-
System Setup and Equilibration: Install the TFF membrane and equilibrate the system by flushing with diafiltration buffer according to the manufacturer's instructions.
-
Load the Sample: Load your protein sample into the TFF system's reservoir.
-
Concentration (Optional): If desired, you can first concentrate the sample to a smaller volume by running the TFF system in concentration mode.
-
Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This maintains a constant volume while washing out the unreacted this compound.
-
Buffer Exchange Volume: Perform diafiltration for at least 5-7 diavolumes to ensure near-complete removal of the unreacted linker. A diavolume is equal to the volume of the sample in the reservoir.
-
Sample Recovery: Once the diafiltration is complete, recover the purified and buffer-exchanged protein sample from the system.
Experimental Workflow
Caption: Workflow for removing unreacted this compound.
References
- 1. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 2. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. goldbio.com [goldbio.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. repligen.com [repligen.com]
- 7. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 9. agrisera.com [agrisera.com]
- 10. repligen.com [repligen.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. What is a typical dialysis procedure | AAT Bioquest [aatbio.com]
Technical Support Center: NHS Ester Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioconjugation experiments involving N-hydroxysuccinimide (NHS) esters and amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is a nucleophilic acyl substitution with a primary aliphatic amine (–NH₂). In the context of proteins and peptides, the most common targets are the ε-amino group of lysine (B10760008) (Lys, K) residues and the α-amino group at the N-terminus of the polypeptide chain. This reaction forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1]
Q2: What are the optimal conditions for an NHS ester reaction?
A2: NHS ester conjugation reactions are highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5.[1] Below this range, primary amines are protonated (–NH₃⁺), rendering them less nucleophilic and thus less reactive. Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the overall conjugation efficiency.[1] Amine-free buffers such as phosphate, borate, or bicarbonate are recommended.[1]
Q3: What is NHS ester hydrolysis and how can it be minimized?
A3: NHS ester hydrolysis is a competing side reaction where the NHS ester reacts with water to form a non-reactive carboxylic acid, thereby reducing the amount of reagent available for conjugation. The rate of hydrolysis is highly pH-dependent and increases at alkaline pH. To minimize hydrolysis, it is recommended to:
-
Prepare NHS ester solutions fresh before each use.
-
Use anhydrous organic solvents like DMSO or DMF to dissolve the NHS ester before adding it to the aqueous reaction buffer.
-
Work within the optimal pH range (7.2-8.5) and avoid excessively high pH values.[2]
-
Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration if hydrolysis is a significant issue.
Q4: Can NHS esters react with amino acids other than lysine?
A4: Yes, while NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains, particularly under certain conditions.[1][3] These side reactions are generally less efficient than the primary amine reaction. Significant side reactions have been reported with:
-
Tyrosine (Tyr, Y): The hydroxyl group can be acylated to form an unstable ester.
-
Serine (Ser, S) and Threonine (Thr, T): The hydroxyl groups can undergo O-acylation, especially when located in favorable microenvironments within the protein structure.[1][4]
-
Cysteine (Cys, C): The sulfhydryl group can react to form a thioester, which is less stable than an amide bond.[5]
-
Histidine (His, H): The imidazole (B134444) ring can also exhibit some reactivity.[1]
Troubleshooting Guide
Problem: Low Conjugation Yield
| Potential Cause | Recommended Solution |
| NHS Ester Hydrolysis | Prepare the NHS ester solution immediately before use in an anhydrous solvent (e.g., DMSO, DMF). Avoid repeated freeze-thaw cycles. Perform the reaction at 4°C overnight to slow down hydrolysis. |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter. A pH of 8.3-8.5 is often a good starting point. |
| Incorrect Buffer | Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate. If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange before conjugation. |
| Steric Hindrance | The primary amines on the protein surface may not be accessible. Consider using an NHS ester with a longer spacer arm to overcome steric hindrance. |
| Insufficient Reagent | Increase the molar excess of the NHS ester. A 10- to 20-fold molar excess is a common starting point.[3] |
Problem: Protein Precipitation After Labeling
| Potential Cause | Recommended Solution |
| Over-labeling | A high degree of labeling can alter the protein's charge and structure, leading to aggregation. Perform pilot reactions with varying molar ratios of NHS ester to protein to find the optimal degree of labeling. |
| Solvent Effects | If using a water-insoluble NHS ester dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). |
| Buffer Conditions | Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your specific protein. |
Problem: Unexpected Modification of Tyrosine, Serine, or Threonine
| Potential Cause | Recommended Solution |
| High pH and/or High Molar Excess of NHS Ester | These conditions can promote the O-acylation of hydroxyl-containing amino acids.[1] |
| Confirmation of Side Reaction | The resulting ester linkages are less stable than amide bonds. To confirm their presence, treat the conjugate with hydroxylamine (B1172632), which can selectively cleave the ester bonds while leaving the stable amide bonds intact.[1][6] |
| Minimizing Side Reactions | Lower the reaction pH towards 7.5. This will slow the reaction with amines but will also significantly disfavor reactions with hydroxyl groups.[1] |
| Reversing O-acylation | Post-reaction treatment with hydroxylamine or methylamine (B109427) can be used to selectively reverse O-acylation.[6] |
Quantitative Data Summary
Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid Residue | Functional Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine (N-terminus) | Primary Amine (-NH₂) | Very High | Amide | Very Stable |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low to Moderate | Ester | Labile |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Low | Ester | Labile |
| Cysteine | Sulfhydryl (-SH) | Low | Thioester | Labile |
| Histidine | Imidazole | Low | Acyl-imidazole | Very Labile |
Note: Reactivity is highly dependent on pH and the local microenvironment of the amino acid residue.
Table 2: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
This data highlights the critical importance of pH control in NHS ester conjugation reactions. Half-life can vary based on the specific NHS ester compound and buffer composition.[2]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).
-
Protein Solution Preparation: Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.[7]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. If the label is light-sensitive, protect the reaction from light.[3]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[3]
-
Purification: Remove excess, unreacted NHS ester and byproducts using size-exclusion chromatography, dialysis, or other suitable purification methods.[3]
Protocol for Characterization of Conjugates by Mass Spectrometry
This protocol provides a general workflow for identifying the sites of modification, including side reactions, on a protein after conjugation with an NHS ester.
-
Sample Preparation:
-
After the conjugation reaction and purification, denature the protein conjugate in a buffer containing 8 M urea (B33335).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.[8]
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAM) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.[9]
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 2 M.
-
-
Tryptic Digestion:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MSFragger) to identify the peptides from the fragmentation spectra.[6][10]
-
Specify the mass of the NHS ester modification as a variable modification on lysine, the protein N-terminus, serine, threonine, tyrosine, cysteine, and histidine to identify both the intended and side-reaction products.
-
Protocol for Differentiating Amide vs. Ester Linkages (Hydroxylamine Treatment)
This protocol can be used to selectively cleave the O-acyl ester bonds formed as side reactions on tyrosine, serine, and threonine residues.
-
Conjugate Preparation: Perform the NHS ester conjugation reaction and purify the conjugate as described in the general protocol.
-
Hydroxylamine Treatment:
-
Analysis:
-
Analyze the treated and untreated conjugate by mass spectrometry (intact mass analysis or peptide mapping) or HPLC.
-
A decrease in the mass of the conjugate or the appearance of unmodified peptides corresponding to previously modified sequences (on Ser, Thr, Tyr) in the hydroxylamine-treated sample indicates the presence of labile ester linkages. Note that tyrosyl esters are more readily cleaved by hydroxylamine than serine and threonine esters.[6][10] Methylamine can be used as an alternative to more efficiently cleave all three types of O-acyl esters.[6]
-
Visualizations
Caption: Primary reaction of an NHS ester with a primary amine and the competing hydrolysis reaction.
Caption: Side reactions of NHS esters with nucleophilic amino acid side chains.
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
Caption: Workflow for identifying modification sites using mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 9. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Quenching SCO-PEG8-NHS Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SCO-PEG8-NHS, a PROTAC (Proteolysis-Targeting Chimera) linker. This compound is designed to covalently link molecules through its amine-reactive N-hydroxysuccinimide (NHS) ester. Properly quenching the reaction is a critical step to ensure the stability and purity of the final conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during the quenching of this compound conjugation reactions in a question-and-answer format.
Question: Why is my final conjugate showing unexpected cross-reactivity or aggregation?
Answer: This issue often arises from incomplete quenching of the NHS ester. If not properly quenched, the unreacted this compound can react with primary amines on other proteins or surfaces in downstream applications, leading to aggregation or non-specific binding.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Insufficient Quenching Reagent | Increase the molar excess of the quenching reagent. A common starting point is a final concentration of 20-100 mM.[1][2][3] |
| Inadequate Quenching Time | Extend the incubation time for the quenching step. Typically, 15-30 minutes at room temperature is sufficient, but this can be optimized.[1][2] |
| Suboptimal pH for Quenching | Ensure the pH of the reaction mixture is suitable for the quenching reagent. Most amine-based quenching reagents work effectively at a pH between 7.2 and 8.5.[4][5] |
| Hydrolysis of NHS Ester | While hydrolysis competes with the desired reaction, it can also be a method of quenching. Raising the pH to >8.5 can accelerate the hydrolysis of unreacted NHS esters, converting them back to the original carboxyl group.[6][7] |
Question: I am observing a low yield of my desired conjugate after purification. What could be the cause?
Answer: A low yield can be attributed to several factors, including issues with the initial conjugation reaction itself or problems during the quenching and purification steps.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Premature Hydrolysis of this compound | The NHS ester is moisture-sensitive.[8] Prepare the this compound solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[1][2] |
| Competition from Buffer Components | Avoid buffers containing primary amines (e.g., Tris or glycine) during the conjugation step, as they will compete with your target molecule.[1][9] Use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffer.[1][4] |
| Suboptimal Conjugation pH | The conjugation reaction is pH-dependent. The optimal pH range for NHS ester reactions is typically 7.2-8.5.[4][5] |
| Loss of Product During Purification | Ensure the chosen purification method (e.g., dialysis, size-exclusion chromatography) is appropriate for your conjugate's size and properties to minimize product loss.[1][2] |
Frequently Asked Questions (FAQs)
What is the purpose of quenching the this compound conjugation reaction?
Quenching is the process of deactivating any unreacted NHS esters after the conjugation to your target molecule is complete. This is crucial to prevent non-specific reactions of the remaining active linker with other molecules in subsequent steps or in the final application of the conjugate.[1]
What are the most common quenching reagents for NHS ester reactions?
Commonly used quenching reagents are small molecules containing primary amines, such as:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used and effective quenching reagent.[1][4]
-
Glycine: Another common choice that efficiently reacts with NHS esters.[1][4]
-
Hydroxylamine: This reagent will hydrolyze the NHS ester, resulting in a hydroxamate.[6][10]
-
Ethanolamine: Can also be used to cap unreacted NHS esters.[7]
What is the recommended concentration of the quenching reagent?
A final concentration of 20-100 mM of the quenching reagent is typically recommended.[1][2][3] The optimal concentration may need to be determined empirically for your specific system.
How long should the quenching reaction proceed?
An incubation time of 15-30 minutes at room temperature is generally sufficient for complete quenching.[1][2]
Can I skip the quenching step?
While it is possible to rely on the natural hydrolysis of the NHS ester over time, this is not recommended for most applications. Active quenching provides a more controlled and immediate termination of the reaction, leading to a more homogenous and stable final product.[1]
Experimental Protocols
Protocol: Quenching a this compound Conjugation Reaction
This protocol provides a general procedure for quenching a reaction after conjugating this compound to a protein or other amine-containing molecule.
Materials:
-
Completed this compound conjugation reaction mixture
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
-
Appropriate storage buffer for the final conjugate
Procedure:
-
Prepare the Quenching Reagent: Ensure your quenching buffer is at the desired concentration and pH.
-
Add Quenching Reagent: Add the quenching buffer to the conjugation reaction mixture to achieve a final concentration of 50-100 mM.[1][2] For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume to get a final concentration of 50 mM.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[1][2]
-
Purify the Conjugate: Proceed immediately to purify the conjugate from the excess, unreacted this compound and the quenching reagent. Common methods include:
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis membrane with a suitable molecular weight cutoff (MWCO).
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[2]
-
-
Characterize and Store: Characterize the purified conjugate to determine the degree of labeling and confirm its integrity. Store the final conjugate under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.
Visualizations
Caption: Workflow for this compound conjugation, quenching, and purification.
Caption: Chemical reaction for quenching an NHS ester with Tris.
Caption: Decision tree for troubleshooting low yield in conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. Scotopic vision - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 7. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 8. Buy SPDP-PEG8-NHS ester | 1252257-56-9 | >95% [smolecule.com]
- 9. This compound [nebulabio.com]
- 10. precisepeg.com [precisepeg.com]
Technical Support Center: Optimizing NHS Ester Bioconjugation
Welcome to our technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to optimize your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4] This reaction is highly dependent on pH.[3][4][5] At a lower pH, the primary amine groups on proteins are protonated and therefore less reactive.[3][4][6] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction with the amine (aminolysis) and reduces the overall efficiency of the conjugation.[1][2][3][4][7] For many applications, a pH of 8.3-8.5 is considered optimal.[4][5]
Q2: Which buffers are recommended for NHS ester conjugations?
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][4] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[4][5] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this will slow down the reaction rate and may necessitate longer incubation times.[4][8]
Q3: Are there any buffers I should absolutely avoid?
Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][3][4] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.[1][3][4] However, Tris or glycine buffers can be useful for quenching (stopping) the reaction at the end of your experimental procedure.[1][4][9]
Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[1][4] In these cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][4][5][9][10][11] It is crucial to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurities can react with the NHS ester.[4][5]
Q5: What is the impact of temperature on NHS ester stability?
NHS ester conjugation reactions are typically performed at room temperature or at 4°C.[1][3] Lowering the temperature to 4°C can be beneficial for sensitive proteins and also slows the rate of hydrolysis, which can be advantageous if you suspect hydrolysis is a significant issue.[3] However, reactions at lower temperatures may require a longer incubation time to achieve the desired level of conjugation.[3]
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
This is one of the most common issues encountered during NHS ester chemistry. The following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
Data Presentation: NHS Ester Stability
The stability of NHS esters in aqueous solutions is critically dependent on the pH of the buffer. The primary competing reaction is hydrolysis, which becomes more rapid as the pH increases.
Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][7][12] |
| 8.0 | 4 | 1 hour | [12] |
| 8.6 | 4 | 10 minutes | [1][7][12] |
This data underscores the importance of promptly using NHS ester solutions after their preparation in aqueous buffers.
The Chemistry: Aminolysis vs. Hydrolysis
The success of your conjugation experiment hinges on favoring the aminolysis reaction over the competing hydrolysis reaction.
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[3] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF.[5]
-
Perform the Conjugation:
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Purify the Conjugate: Remove excess, unreacted label and byproducts by using a desalting column or through dialysis.
Protocol 2: Assessing NHS Ester Stability in Different Buffers
This protocol allows for the comparison of NHS ester hydrolysis rates in various buffer systems.
Materials:
-
NHS ester of a chromophoric molecule (e.g., p-nitrophenyl acetate) for easy spectrophotometric monitoring.
-
A selection of amine-free buffers to be tested (e.g., phosphate, carbonate-bicarbonate, borate) adjusted to the desired pH values.
-
Spectrophotometer.
Procedure:
-
Prepare Buffer Solutions: Prepare stock solutions of the different buffers at the desired pH values.
-
Prepare NHS Ester Stock Solution: Dissolve the chromophoric NHS ester in anhydrous DMSO to a high concentration.
-
Initiate Hydrolysis:
-
Add a small, precise volume of the NHS ester stock solution to each of the different buffer solutions to a final concentration that gives a measurable absorbance change.
-
Immediately begin monitoring the absorbance at a wavelength characteristic of the released N-hydroxysuccinimide (typically around 260 nm).[1]
-
-
Data Collection: Record the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
Data Analysis: Plot absorbance versus time for each buffer condition. The rate of hydrolysis can be determined from the initial slope of the curve. The half-life (t₁/₂) can be calculated from the time it takes for the absorbance to reach half of its final value.
By following these guidelines and protocols, researchers can better control their NHS ester conjugation reactions, leading to more consistent and reliable results.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. glenresearch.com [glenresearch.com]
- 9. covachem.com [covachem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: PEGylation for Hydrophobic Drug Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of hydrophobic drugs using PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and how does it increase the solubility of hydrophobic drugs?
A1: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) polymer chains to a molecule, such as a hydrophobic drug.[1] PEG is a synthetic, hydrophilic (water-loving) polymer.[2] When attached to a hydrophobic (water-fearing) drug, the resulting conjugate gains improved physicochemical properties.[2][3] The PEG chains create a hydrophilic shell around the drug molecule, effectively "masking" its hydrophobicity and allowing it to dissolve more readily in aqueous solutions.[1][4] This process can also improve the drug's stability and circulation time in the body.[5][6]
Q2: What are the key factors to consider when selecting a PEG reagent for my experiment?
A2: Several factors must be considered:
-
Molecular Weight (MW) of PEG: The size of the PEG chain is critical. Higher MW PEGs can lead to a greater increase in solubility and longer circulation half-life.[5][7] However, an excessively large PEG chain might sterically hinder the drug's interaction with its target receptor, reducing its bioactivity.[2][8] Optimizing the PEG length is crucial for designing an effective drug delivery system.[5]
-
PEG Structure: PEG can be linear or branched. Branched PEGs have a larger hydrodynamic volume and can be more effective at masking the drug from the immune system and preventing aggregation.[4]
-
Reactive Functional Group: The choice of the reactive group on the PEG derivative depends on the available functional groups on your drug molecule (e.g., amines, thiols, carboxyls).[2][9] Common reactive groups include N-hydroxysuccinimide (NHS) esters for amines, maleimides for thiols, and aldehydes for N-terminal modification.[10][11][12]
Q3: Besides solubility, what are other potential benefits of PEGylating a hydrophobic drug?
A3: In addition to enhanced solubility, PEGylation offers several other pharmacological advantages, including:
-
Prolonged Half-Life: The increased size of the PEG-drug conjugate reduces its clearance by the kidneys.[2][4]
-
Reduced Immunogenicity: The PEG chains can shield the drug from the host's immune system, reducing the risk of an immune response.[1][2]
-
Improved Stability: PEGylation can protect the drug from enzymatic degradation.[2]
-
Enhanced Tumor Targeting: For cancer therapeutics, the increased size can lead to passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2]
Q4: What are the main challenges or "dilemmas" associated with PEGylation?
A4: While beneficial, PEGylation presents some challenges:
-
Reduced Bioactivity: The "stealth" effect of the PEG layer can sometimes interfere with the drug binding to its target, a problem often called the "PEG dilemma".[2][13][14]
-
Immunogenicity: Although PEG is considered non-immunogenic, some patients can develop anti-PEG antibodies, which may lead to accelerated clearance of the drug.[2][5]
-
Manufacturing Complexity: PEGylation reactions can produce heterogeneous mixtures, making consistent, batch-to-batch manufacturing challenging.[2][4]
-
Potential for Aggregation: While PEGylation generally improves solubility, improper reaction conditions or purification can sometimes lead to aggregation.[15]
Troubleshooting Guides
Issue 1: Low PEGylation Efficiency or Incomplete Reaction
Q: My characterization results (e.g., SDS-PAGE, HPLC) show a large amount of unreacted drug. How can I improve the reaction efficiency?
A: Low conjugation efficiency can stem from several factors related to your reaction conditions.
-
Suboptimal pH: The reactivity of the functional groups on both the PEG and the drug is highly pH-dependent. For example, NHS esters react best with primary amines at a pH of 7-9, while maleimide (B117702) reactions with thiols are most efficient at a pH of 6.5-7.5.[10][12] Ensure your reaction buffer is at the optimal pH for your chosen chemistry.
-
Molar Ratio of PEG to Drug: A common strategy to drive the reaction to completion is to use a molar excess of the PEG reagent.[10] A 10-fold or higher molar excess is often a good starting point, but this may require optimization.
-
Reaction Time and Temperature: PEGylation reactions can be slow. Incubating the reaction for a longer duration (e.g., up to 20 hours) or at a controlled temperature (e.g., 4°C to room temperature) may be necessary.[1][10] Monitor the reaction over time to determine the optimal duration.
-
Reagent Quality: Ensure your activated PEG reagent has not hydrolyzed. These reagents are often moisture-sensitive. Prepare solutions immediately before use, preferably in an anhydrous solvent like DMSO if compatible.[10]
Issue 2: Product Aggregation or Precipitation
Q: After the PEGylation reaction or during purification, my product has aggregated or precipitated out of solution. What can I do?
A: Aggregation is a common issue when working with hydrophobic molecules, even during a process designed to improve solubility.
-
Harsh Purification Conditions: High pressures during size exclusion chromatography (SEC) or inappropriate buffer conditions (pH, ionic strength) can induce aggregation.[15] Try reducing the flow rate during chromatography and screen different buffers for optimal stability.[15]
-
Molecule Instability: The PEGylation process itself might have altered the stability of your drug conjugate. Performing all purification steps at a lower temperature (e.g., 4°C) can help minimize aggregation.[15]
-
Cross-linking: If you are using a homobifunctional PEG reagent (with reactive groups at both ends), you may be getting unwanted intermolecular cross-linking, leading to large aggregates. Ensure you have optimized the molar ratio to favor single conjugation.
Issue 3: Difficulty in Purifying the PEGylated Drug
Q: I am struggling to separate the PEGylated product from the unreacted PEG and drug. What purification strategy is best?
A: The choice of purification method is critical and depends on the size difference between your product and the contaminants.
-
Size Exclusion Chromatography (SEC): This is a very common and effective method that separates molecules based on their size. The larger PEGylated conjugate will elute before the smaller, unreacted drug and PEG reagent.[15][16] To improve resolution, you can use a longer column or a column with a smaller pore size.[15]
-
Ion Exchange Chromatography (IEX): If your drug and its PEGylated form have different net charges, IEX can be a powerful separation tool.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. Since PEGylation increases hydrophilicity, the PEGylated product will elute earlier than the unreacted hydrophobic drug.[1][17]
-
Dialysis/Ultrafiltration: These methods are useful for removing small molecules like unreacted PEG reagents from a much larger PEGylated product.[15] However, they may be inefficient if the size difference is not substantial. Ensure you use a membrane with an appropriate molecular weight cut-off (MWCO) and perform multiple buffer exchanges.[15]
Quantitative Data Summary
The effectiveness of PEGylation in enhancing solubility can be significant. The table below summarizes key quantitative parameters and findings from relevant studies.
| Parameter | Drug/Molecule | PEG Used | Observation | Reference(s) |
| Solubility Increase | Coumarin-6 (model hydrophobic drug) | mPEG-PDLLA-decyl (2.5% w/v) | 40-50 fold increase in aqueous solubility (from <1 µg/mL to >10 µg/mL). | |
| Solubility Increase | Simvastatin | PEG 6000, 12000, 20000 | Phase solubility increased significantly with increasing PEG molecular weight. | [18][19] |
| Reaction pH | Amine-reactive PEG-NHS | Lysine residues on proteins | Optimal reaction pH is between 7 and 9. | [10][11] |
| Reaction pH | Sulfhydryl-reactive PEG-Maleimide | Cysteine residues on proteins | Optimal reaction pH is between 6.5 and 7.5. | [10][12] |
| Molar Excess | NHS-PEG | Protein | A 10-fold molar excess of PEG is a typical starting point to drive the reaction. | [10] |
Experimental Protocols
General Protocol for Amine-Reactive PEGylation of a Hydrophobic Drug
This protocol provides a general methodology for conjugating an NHS-ester functionalized PEG to a hydrophobic drug containing a primary amine. Note: All parameters require optimization for your specific drug and PEG reagent.
-
Reagent Preparation:
-
Dissolve the hydrophobic drug in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF).
-
Prepare a reaction buffer, typically a phosphate (B84403) or borate (B1201080) buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).[10]
-
Immediately before starting the reaction, dissolve the amine-reactive PEG-NHS reagent in the reaction buffer or a compatible anhydrous solvent like DMSO.[10]
-
-
Conjugation Reaction:
-
Slowly add the dissolved drug solution to the reaction buffer while gently stirring to avoid precipitation.
-
Add the dissolved PEG-NHS reagent to the drug solution. A starting molar ratio of 10:1 (PEG:Drug) is recommended.[10]
-
Incubate the reaction mixture at a controlled temperature (e.g., 4-25°C) with gentle stirring for 1 to 20 hours.[10] The optimal time should be determined by monitoring the reaction's progress (e.g., by taking aliquots for HPLC analysis).
-
-
Quenching the Reaction:
-
Purification:
-
Filter the quenched reaction mixture through a 0.22 µm filter to remove any particulates.[15]
-
Purify the PEGylated conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[15]
-
Collect fractions and monitor the elution profile using UV-Vis spectroscopy at a wavelength appropriate for your drug.
-
-
Characterization:
-
Analyze the purified fractions to confirm successful PEGylation.
-
HPLC/LC-MS: To determine the purity and confirm the mass of the conjugate.[20][21][22]
-
SDS-PAGE (for large molecules): The PEGylated product will show a significant increase in apparent molecular weight.[10]
-
Solubility Assay: Measure the solubility of the purified conjugate in an aqueous buffer and compare it to the un-PEGylated drug.
-
Visualizations
Caption: General experimental workflow for PEGylation of a hydrophobic drug.
Caption: Mechanism of solubility enhancement via PEGylation.
Caption: Troubleshooting decision tree for common PEGylation issues.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. nhsjs.com [nhsjs.com]
- 5. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. idosi.org [idosi.org]
- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scienceopen.com [scienceopen.com]
- 15. benchchem.com [benchchem.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. researchgate.net [researchgate.net]
- 18. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 22. enovatia.com [enovatia.com]
minimizing steric hindrance in PEGylated proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize steric hindrance in PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEGylated proteins and why is it a concern?
A1: Steric hindrance refers to the spatial obstruction caused by the polyethylene (B3416737) glycol (PEG) chain attached to a protein. This "shielding" effect can physically block the active sites or binding domains of the protein, preventing it from interacting effectively with its substrates, receptors, or other target molecules.[1][2] This is a major concern because it can lead to a significant reduction or complete loss of the protein's biological activity, thereby compromising its therapeutic efficacy.[3][4]
Q2: How do the properties of the PEG molecule influence steric hindrance?
A2: The molecular weight, structure (linear vs. branched), and number of attached PEG chains are critical factors that determine the extent of steric hindrance.[5][6]
-
Molecular Weight (Size): Larger PEG molecules create a greater shielding effect, which can increase steric hindrance.[5][7] While a larger PEG can improve a protein's half-life, it may also lead to a greater loss of activity.[8]
-
Structure: Branched PEG molecules can create a more compact and dense shield around the protein compared to linear PEGs of the same molecular weight, which can either increase steric hindrance at the attachment site or, conversely, be used to limit the number of PEGylation sites.[1][6]
-
Degree of PEGylation: Attaching multiple PEG chains to a single protein increases the overall hydrodynamic volume and the likelihood of sterically hindering active sites.[6]
Q3: What is site-specific PEGylation and how does it help minimize steric hindrance?
A3: Site-specific PEGylation is a strategy that involves attaching a single PEG chain to a predetermined, specific site on the protein.[9] This technique is highly effective at minimizing steric hindrance because it allows for the PEGylation to occur at a location distant from the protein's active or binding sites, thus preserving its biological function.[5] This contrasts with random PEGylation, which can result in a heterogeneous mixture of products with PEG attached at various locations, including functionally important ones.[10]
Q4: Can PEGylation affect the purification of my protein?
A4: Yes, PEGylation significantly alters the physicochemical properties of a protein, which can pose challenges during purification. The addition of PEG increases the protein's size and can mask its surface charges, affecting its behavior in common chromatography techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEC).[11][12] Separating mono-PEGylated proteins from unreacted protein, as well as from di- and multi-PEGylated forms, can be particularly challenging.[10][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during protein PEGylation experiments.
Problem 1: Significant loss of biological activity after PEGylation.
This is one of the most common issues and is often a direct result of steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of biological activity.
Possible Causes & Solutions:
-
Cause: PEG is attached at or near the active site (common with random PEGylation).
-
Solution 1: Switch to a site-specific PEGylation strategy.[9] This will allow you to control the exact location of PEG attachment, avoiding critical functional areas of the protein.
-
Solution 2: If using random PEGylation, you can try to protect the active site during the conjugation reaction using a reversible inhibitor or substrate.[1]
-
-
Cause: The size of the PEG molecule is too large, causing excessive shielding.
-
Cause: The PEGylation reaction conditions are too harsh, leading to protein denaturation.
-
Solution: Optimize reaction conditions such as pH, temperature, and reaction time to ensure they are within the protein's stability range.[6]
-
Problem 2: Low yield of mono-PEGylated protein.
Achieving a high yield of the desired mono-PEGylated product is crucial for therapeutic applications.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low mono-PEGylated yield.
Possible Causes & Solutions:
-
Cause: Suboptimal PEG-to-protein molar ratio.
-
Solution: Perform a series of experiments with varying molar ratios of PEG to protein to find the optimal concentration that favors mono-PEGylation.[14] A low ratio may result in a large amount of unreacted protein, while a high ratio can lead to the formation of multi-PEGylated species.
-
-
Cause: Incorrect reaction pH.
-
Solution: The pH of the reaction buffer can significantly influence the reactivity of the target amino acid residues. For example, N-terminal PEGylation is often favored at a slightly acidic pH, which can help to reduce the reactivity of lysine (B10760008) residues.[15]
-
-
Cause: Inefficient purification method.
-
Solution: A combination of chromatographic techniques may be necessary. Ion-exchange chromatography (IEC) can be effective in separating species based on the degree of PEGylation, as the PEG chains shield the protein's surface charges.[11][12] Size-exclusion chromatography (SEC) is useful for removing unreacted PEG and can also separate based on the degree of PEGylation, although resolution can be a challenge.[12]
-
Data & Protocols
Impact of PEG Size and Attachment Site on Protein Activity
The following table summarizes data from a study on Staphylokinase (Sak), illustrating how PEG size and the site of attachment can impact biological activity.[5]
| PEGylated Protein Variant | PEG Size (kDa) | Attachment Site | Relative Bioactivity (%) | Hydrodynamic Radius (nm) |
| Native Sak | - | - | 100 | 2.5 |
| Sak-ald5k | 5 | N-terminus | Lower than Sak-mal5k | 5.2 |
| Sak-mal5k | 5 | C-terminus | Higher than Sak-ald5k | 5.4 |
| Sak-ald20k | 20 | N-terminus | Lower than Sak-mal20k | 8.1 |
| Sak-mal20k | 20 | C-terminus | Higher than Sak-ald20k | 8.5 |
Data compiled from a study on Staphylokinase, where the N-terminus is closer to the bioactive domain than the C-terminus.[5]
Experimental Protocols
Below are generalized protocols for common PEGylation chemistries. Note: These are starting points and should be optimized for your specific protein and PEG reagent.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol targets primary amines, such as the side chain of lysine residues.[16]
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.4-8.0 to a concentration of 2-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Thiol-Reactive PEGylation using Maleimide
This protocol selectively targets free sulfhydryl groups on cysteine residues.[16]
-
Protein Preparation: Dissolve the protein in a reaction buffer (e.g., PBS with 10 mM EDTA, pH 6.5-7.5) at a concentration of 2-10 mg/mL.
-
Reduction of Disulfides (if necessary): If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
Removal of Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.
-
PEG Reagent Preparation: Dissolve the Maleimide-PEG in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the PEGylated protein using SEC or another suitable chromatography method to remove unreacted PEG and protein.
Analytical Techniques for Characterizing PEGylated Proteins
The following table outlines common analytical methods used to assess the outcome of a PEGylation reaction.
| Technique | Purpose | Key Information Provided |
| SDS-PAGE | To visualize the increase in molecular weight. | Provides a qualitative assessment of the extent of PEGylation (mono-, di-, multi-PEGylated species).[5] |
| Size-Exclusion Chromatography (SEC) | To separate and quantify different PEGylated species. | Determines the purity of the PEGylated protein and the relative amounts of aggregates, monomer, and fragments.[17] |
| Ion-Exchange Chromatography (IEC) | To separate based on charge differences. | Can separate positional isomers and different degrees of PEGylation due to charge shielding effects.[11][12] |
| Mass Spectrometry (MS) | To confirm the identity and mass of the conjugate. | Provides precise molecular weight information, confirming the number of attached PEG chains. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic radius. | Assesses the increase in the protein's size after PEGylation.[5][18] |
| Activity Assays | To determine the biological function. | Quantifies the retention of biological activity post-PEGylation, which is crucial for therapeutic proteins.[5] |
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 13. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Degree of Labeling in Protein Conjugation
Welcome to the technical support center for protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of labeling (DOL), troubleshoot common issues, and answer frequently asked questions.
Troubleshooting Guides
Controlling the degree of labeling is crucial for the efficacy and consistency of protein conjugates.[1][2][3] Suboptimal DOL, whether too high or too low, can lead to issues such as loss of biological activity, aggregation, or insufficient signal.[4][5][6] The following tables provide solutions to common problems encountered during protein conjugation experiments.
Low Degree of Labeling (DOL)
A DOL that is too low can result in a reduced signal-to-noise ratio and may indicate an inefficient conjugation reaction.[7]
| Potential Cause | Recommended Solution |
| Suboptimal Molar Coupling Ratio (MCR) | Increase the molar ratio of the labeling reagent to the protein. A common starting point for polyclonal antibodies is a 20:1 MCR.[8] Adjust this ratio based on the protein's molecular weight and the number of available reactive sites.[8] |
| Incorrect pH of Reaction Buffer | Ensure the reaction buffer pH is optimal for the chosen chemistry. For amine-reactive dyes (e.g., NHS esters), a pH of 7-9 is generally recommended.[8][9] For thiol-reactive maleimides, a pH of 6.5-7.5 is ideal to ensure specificity for cysteine residues.[9] |
| Low Protein Concentration | Increasing the protein concentration can enhance the reaction rate.[8] However, be mindful of potential protein aggregation at very high concentrations. |
| Short Incubation Time or Low Temperature | Extend the reaction time or increase the temperature according to the labeling reagent's protocol. A typical reaction may proceed for 2 hours at 20°C.[8] |
| Presence of Interfering Substances | Ensure the protein solution is free of interfering substances. For amine-reactive labeling, buffers containing primary amines (e.g., Tris) should be avoided. Remove any preservatives or stabilizers that may contain reactive groups.[8] |
| Inactive Labeling Reagent | Use a fresh or properly stored labeling reagent. Some reagents are moisture-sensitive and can hydrolyze over time, reducing their reactivity.[5] |
| Inaccessible Reactive Residues | The target amino acid residues (e.g., lysines or cysteines) may be buried within the protein's structure.[10] Consider gentle denaturation or using linkers of varying lengths to improve accessibility.[10] |
High Degree of Labeling (DOL)
An excessively high DOL can lead to protein aggregation, precipitation, loss of biological activity, and fluorescence quenching.[2][4][6]
| Potential Cause | Recommended Solution |
| Excessive Molar Coupling Ratio (MCR) | Decrease the molar ratio of the labeling reagent to the protein. Perform a titration to find the optimal MCR that yields the desired DOL without compromising protein function.[5] |
| Prolonged Incubation Time or High Temperature | Reduce the reaction time or lower the temperature to slow down the conjugation reaction. |
| High Protein Concentration | While a higher concentration can be beneficial for low DOL, a very high concentration might lead to over-labeling. Consider diluting the protein solution.[8] |
| Incorrect pH of Reaction Buffer | A pH that is too high can increase the reactivity of certain groups, leading to non-specific or excessive labeling. Ensure the pH is within the recommended range for the specific chemistry.[9][11] |
| Presence of Highly Reactive Residues | Some proteins may have an abundance of highly accessible and reactive amino acid residues. In such cases, carefully controlling the MCR and reaction time is critical. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal Degree of Labeling (DOL)?
The ideal DOL depends on the specific application and the molecules involved. For antibodies, a DOL between 2 and 10 is often recommended.[2] However, the optimal ratio should be determined experimentally for each specific protein and label combination to ensure a balance between signal intensity and retained biological function.[2][12]
Q2: How does pH affect the labeling reaction?
The pH of the reaction buffer is a critical parameter that influences the reactivity of both the protein and the labeling reagent.[8][11] For example, the primary amine groups on lysine (B10760008) residues are more reactive at a slightly alkaline pH (7-9) because they are deprotonated.[8][9] Conversely, thiol groups on cysteine residues are more reactive at a neutral pH (6.5-7.5) when using maleimide (B117702) chemistry.[9]
Q3: Can I use a buffer containing Tris or other primary amines for my labeling reaction?
No, if you are using an amine-reactive labeling chemistry (e.g., NHS esters), you should avoid buffers containing primary amines like Tris, as they will compete with the protein for the labeling reagent.[8] Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.
Q4: My protein precipitated after the labeling reaction. What could be the cause?
Protein precipitation after labeling is often a sign of over-labeling.[6] Attaching too many label molecules, which can be hydrophobic, can alter the protein's properties and lead to aggregation.[4][6] To prevent this, try reducing the molar coupling ratio of the labeling reagent to the protein.[6]
Q5: How can I remove unconjugated label after the reaction?
It is essential to remove any free, unconjugated label from the protein conjugate solution.[2] This can be achieved through methods such as dialysis, gel filtration (size exclusion chromatography), or spin columns.[2]
Experimental Protocols
General Protein Labeling Workflow
This protocol provides a general framework for labeling a protein with a fluorescent dye. The specific parameters may need to be optimized for your particular protein and label.
-
Protein Preparation:
-
Labeling Reagent Preparation:
-
Dissolve the labeling reagent (e.g., NHS-ester dye) in a small amount of anhydrous DMSO or DMF immediately before use.[8]
-
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) using spectrophotometry.
-
Assess the functionality of the conjugated protein using a relevant activity assay.[13]
-
Determination of Degree of Labeling (DOL)
The DOL is calculated from the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength (λmax) of the label.[2][3][14]
-
Measure Absorbance:
-
Measure the absorbance of the purified protein conjugate solution at 280 nm (A280) and at the λmax of the dye (A_dye).[2]
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a contribution from both the protein and the dye. A correction factor (CF) is used to account for the dye's absorbance at 280 nm.[2] The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
-
Corrected A280 = A280 - (A_dye x CF)
-
Protein Concentration (M) = Corrected A280 / (ε_protein x path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_dye / (ε_dye x path length)
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: General workflow for controlling the Degree of Labeling in protein conjugation.
Caption: Troubleshooting decision tree for suboptimal Degree of Labeling (DOL).
Caption: Schematic of an amine-reactive protein conjugation using an NHS-ester dye.
References
- 1. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. - DKFZ [inrepo02.dkfz.de]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. thenativeantigencompany.com [thenativeantigencompany.com]
- 12. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Over-labeled Protein Stability Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with over-labeled proteins.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your protein labeling experiments.
Issue 1: Visible precipitation or cloudiness of the protein solution during or after labeling.
Question: My protein solution turned cloudy and I can see visible precipitate after adding the fluorescent dye. What is happening and how can I fix it?
Answer:
Visible precipitation is a clear indicator of significant protein aggregation. This is often caused by changes in the protein's physicochemical properties upon labeling, particularly when a high degree of labeling is achieved or when hydrophobic dyes are used.[1][2] Over-labeling can alter the protein's surface charge and increase its hydrophobicity, leading to self-association and precipitation.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible protein precipitation.
Recommended Solutions:
-
Optimize the Dye-to-Protein Ratio: A high molar ratio of the labeling reagent to the protein is a common cause of aggregation.[1] Perform a titration experiment to determine the lowest dye concentration that still provides an acceptable degree of labeling. A lower degree of labeling is less likely to significantly alter the protein's properties.[3]
-
Change the Labeling Reagent: If you are using a hydrophobic dye, consider switching to a more hydrophilic or sulfonated version.[1] Hydrophobic dyes increase the overall hydrophobicity of the protein surface, promoting aggregation.[3][4] Longer wavelength dyes, which often have larger aromatic ring systems, can also be more prone to causing aggregation.[2]
-
Re-evaluate Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net surface charge, which promotes electrostatic repulsion between protein molecules.[1]
-
Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions that might contribute to aggregation.[1][5]
-
-
Lower Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[6] Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[1] If a higher final concentration is needed, the labeled protein can be carefully concentrated after purification.
-
Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C). This can slow down the aggregation process, though it may require a longer reaction time.[1]
-
Incorporate Stabilizing Additives: The inclusion of certain excipients in your labeling and storage buffers can help maintain protein stability. See the table below for examples.
Issue 2: The labeled protein solution is clear, but downstream applications fail or give inconsistent results.
Question: My labeled protein looks fine, with no visible precipitation. However, it has lost activity, or I'm seeing inconsistent results in my assays. What could be the problem?
Answer:
The absence of visible precipitation does not guarantee that the labeled protein is stable and functional. Soluble aggregates, which are not visible to the naked eye, may have formed. These smaller aggregates can interfere with downstream applications by reducing the concentration of active, monomeric protein and potentially causing steric hindrance in binding assays.[1] Furthermore, the label itself, if attached at or near an active site, can impair the protein's function.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of protein activity.
Recommended Solutions:
-
Analyze for Soluble Aggregates: Use techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates.[1]
-
Evaluate the Labeling Site: The position of the dye on the protein is critical. Avoid labeling near active sites or regions known to be involved in protein-protein interactions.[7] If possible, choose a labeling site in a flexible, surface-exposed loop.[7]
-
Refine the Purification of the Labeled Protein: Immediately after the labeling reaction, purify the conjugate to remove unreacted dye and any small aggregates that may have formed. Size exclusion chromatography is an effective method for this.[1]
-
Modify Labeling Chemistry: If you are using a chemistry that targets common amino acids like lysine, you may be labeling multiple sites, some of which could be detrimental to function.[8] Consider site-specific labeling techniques if your protein system allows for it.
Frequently Asked Questions (FAQs)
Q1: How does over-labeling affect protein stability?
A1: Over-labeling can significantly alter a protein's physicochemical properties. The addition of multiple, often hydrophobic, dye molecules can increase the protein's overall hydrophobicity, leading to an increased propensity for aggregation.[2][3] It can also change the protein's net charge and isoelectric point (pI), which can reduce its solubility and lead to precipitation, especially if the buffer pH is close to the new pI.[3]
Q2: What is the ideal dye-to-protein ratio?
A2: The optimal dye-to-protein ratio is highly dependent on the specific protein and dye being used. A general recommendation is to start with a low molar excess of the dye and perform a titration to find the best balance between labeling efficiency and protein stability.[1][3] For many applications, a labeling stoichiometry of 1:1 is a good starting point to minimize stability issues.[2]
Q3: Can the choice of dye impact protein stability?
A3: Yes, the properties of the fluorescent dye are a critical factor. Hydrophobic dyes are more likely to induce aggregation by increasing the non-polar character of the protein surface.[2][4] In contrast, hydrophilic or sulfonated dyes are generally a better choice for maintaining protein solubility.[1] The size of the dye can also play a role; larger dyes may be more likely to cause steric hindrance or aggregation.[2]
Q4: What are some common buffer additives that can help improve the stability of labeled proteins?
A4: Several types of additives can be included in labeling and storage buffers to enhance protein stability. These include:
-
Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, sorbitol) act as osmoprotectants and can stabilize the native protein structure.
-
Amino acids (e.g., arginine, glycine) can suppress aggregation.
-
Non-denaturing detergents at low concentrations can help to solubilize proteins and prevent aggregation.[6]
Q5: How can I determine the degree of labeling (DOL)?
A5: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.[9] It's crucial to remove all unbound dye before making these measurements. The following formula can be used:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε
DOL = (Aₘₐₓ × Dilution Factor) / (ε' × Protein Concentration)
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye).
-
ε is the molar extinction coefficient of the protein at 280 nm.
-
ε' is the molar extinction coefficient of the dye at its Aₘₐₓ.[9]
Data Presentation
Table 1: Common Stabilizing Additives for Labeled Proteins
| Additive Class | Example | Typical Concentration Range | Mechanism of Action |
| Polyols | Glycerol | 5-20% (v/v) | Increases solvent viscosity, stabilizes native conformation.[10] |
| Sorbitol | 0.25-1 M | Excluded from the protein surface, promoting a compact state. | |
| Sugars | Sucrose | 0.25-1 M | Similar to polyols, provides conformational stability. |
| Trehalose | 0.25-1 M | Forms a protective hydration shell around the protein. | |
| Amino Acids | Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches. |
| Glycine | 0.1-1 M | Can increase protein solubility. | |
| Salts | NaCl | 50-500 mM | Screens electrostatic interactions that can lead to aggregation.[5] |
| Detergents | Tween 20 | 0.01-0.1% (v/v) | Non-denaturing detergent that can prevent hydrophobic aggregation.[6] |
Experimental Protocols
Protocol 1: Assessing Protein Aggregation using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric protein from aggregates based on size.
Methodology:
-
System Preparation:
-
Equilibrate a suitable size exclusion column with a filtered and degassed mobile phase (typically the protein's storage buffer).
-
Ensure a stable baseline is achieved by monitoring the UV absorbance (typically at 280 nm).[1]
-
-
Sample Preparation:
-
Chromatographic Run:
-
Inject a defined volume of the protein sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using UV detection at 280 nm and, if applicable, at the dye's maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomeric protein and any higher-order aggregates.
-
Calculate the percentage of monomer and aggregates in the sample.
-
Protocol 2: Measuring Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)
Objective: To determine the melting temperature (Tₘ) of a protein as an indicator of its thermal stability.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Dilute the protein of interest (both labeled and unlabeled versions for comparison) to a final concentration of 0.1-0.2 mg/mL in the desired buffer.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the protein solution and the fluorescent dye to each well.
-
Include appropriate controls (buffer with dye only, unlabeled protein).
-
-
Instrument Run:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tₘ) is the midpoint of the unfolding transition, which can be determined by finding the peak of the first derivative of the melting curve.[11] A lower Tₘ for the labeled protein compared to the unlabeled protein indicates a decrease in thermal stability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Fluorophore Attachment on Protein Conformation and Dynamics Studied by spFRET and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Poor Aqueous Solubility of N-Hydroxysuccinimide (NHS) Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) esters, particularly addressing the common challenge of their poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My NHS ester won't dissolve in my aqueous reaction buffer. What is the recommended procedure?
This is a frequent challenge as many NHS esters, especially those with hydrophobic molecules attached, exhibit poor water solubility. The standard and highly recommended method is to first dissolve the NHS ester in a small volume of a dry, water-miscible organic solvent before adding it to your aqueous reaction buffer.[1][2]
-
Recommended Solvents: Anhydrous or "amine-free" Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most commonly used solvents for this purpose.[1][2][3]
-
Procedure:
-
Prepare a concentrated stock solution of the NHS ester in the chosen organic solvent (e.g., 10 mg/mL).[4] This should be done immediately before use.[5]
-
Add the required amount of the concentrated stock solution dropwise to your aqueous reaction buffer containing the molecule to be labeled, ideally while gently vortexing or stirring.[4]
-
It is crucial to keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%, to avoid denaturation of proteins or other biomolecules.[5]
-
Q2: Which organic solvent is better, DMSO or DMF?
Both DMSO and DMF are effective for dissolving NHS esters. However, there are some considerations:
-
DMSO: It is an excellent solvent for many organic compounds and is generally well-tolerated in bioconjugation reactions at low concentrations. Ensure you use an anhydrous (dry) grade of DMSO, as any water content can lead to premature hydrolysis of the NHS ester.
-
DMF: High-quality, amine-free DMF is also a good choice.[1][2] Be aware that DMF can degrade over time to form dimethylamine, which has a distinct fishy odor and can react with the NHS ester, thereby reducing the efficiency of your labeling reaction.[1] If your DMF has this odor, it should not be used.
Q3: What are Sulfo-NHS esters, and how do they differ from standard NHS esters in terms of solubility?
Sulfo-NHS esters are a water-soluble alternative to standard NHS esters.[3][6][7] They contain a negatively charged sulfonate group (-SO3-) on the N-hydroxysuccinimide ring, which significantly increases their hydrophilicity.[4][7] This allows them to be dissolved directly in aqueous buffers, eliminating the need for an organic co-solvent.[3][6][8]
Q4: Can I use buffers containing primary amines, like Tris or glycine, for my NHS ester reaction?
No, you should strictly avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][5][9] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[9] If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q5: How does pH affect the stability and reactivity of NHS esters in aqueous solutions?
pH is a critical factor in NHS ester chemistry, influencing a competing reaction: hydrolysis.
-
Reactivity: The reaction between an NHS ester and a primary amine (aminolysis) is most efficient at a pH between 7.2 and 8.5.[4] A pH of 8.3-8.5 is often recommended as an optimal starting point.[1][2][9] At lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction.[4]
-
Stability (Hydrolysis): NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive towards amines. The rate of this hydrolysis reaction increases significantly with increasing pH.[4][9][10]
Therefore, the optimal pH is a compromise to ensure the amine is sufficiently reactive while minimizing the rate of hydrolysis.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
If you are experiencing a low yield of your desired labeled product, consider the following potential causes and solutions in a stepwise manner.
Troubleshooting Decision Tree for Low Conjugation Yield
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. covachem.com [covachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Validation & Comparative
A Head-to-Head Comparison of SCO-PEG8-NHS and SCO-PEG4-NHS for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, which enhance the solubility and pharmacokinetic properties of ADCs. This guide provides an objective comparison of two commonly used discrete PEG linkers, SCO-PEG8-NHS and SCO-PEG4-NHS, supported by experimental data to inform rational ADC design.
The primary difference between these two linkers lies in the length of the PEG spacer—eight ethylene (B1197577) glycol units versus four. This seemingly small variation can significantly influence the physicochemical properties, stability, pharmacokinetics, and ultimately, the in vivo efficacy and tolerability of the resulting ADC.
Impact on Physicochemical and Pharmacokinetic Properties
The addition of hydrophilic PEG linkers is a key strategy to counteract the hydrophobicity of many potent cytotoxic payloads, which can otherwise lead to ADC aggregation and rapid clearance from circulation.[1] Longer PEG chains generally impart greater hydrophilicity.
Both SCO-PEG4-NHS and this compound have been shown to be effective in producing ADCs with high drug-to-antibody ratios (DAR) and low levels of aggregation.[2] However, the increased length of the PEG8 linker typically offers superior pharmacokinetic properties. A study systematically evaluating the effect of PEG linker length on ADC clearance in rats demonstrated a clear trend: as the PEG length increased, the clearance rate decreased. Conjugates with PEG8 or longer linkers exhibited pharmacokinetic profiles that approached that of the unmodified parent antibody.[3]
Table 1: Comparative Summary of Physicochemical and Pharmacokinetic Properties
| Property | SCO-PEG4-NHS | This compound | Key Considerations |
| Hydrophilicity | Good | Excellent | Longer PEG chain provides a more substantial hydration shell, better masking payload hydrophobicity. |
| Aggregation Propensity | Low | Low | Both effectively mitigate aggregation associated with hydrophobic payloads.[2] |
| Clearance Rate (in rats) | ~7 mL/day/kg[3] | ~5 mL/day/kg[3] | Longer PEG chain reduces clearance, leading to longer circulation time.[3][4] |
| Pharmacokinetic Profile | Improved over no PEG | More antibody-like | PEG8 linkers can provide a PK profile closer to the native antibody.[3] |
| Drug-to-Antibody Ratio (DAR) | Achievable at high levels | Achievable at high levels | Both linkers support the generation of high DAR ADCs with good yields.[2] |
In Vitro and In Vivo Performance: A Balancing Act
The choice between a PEG4 and a PEG8 linker often involves a trade-off between in vitro potency and in vivo efficacy. The extended circulation and increased tumor accumulation afforded by the longer PEG8 linker can lead to superior in vivo anti-tumor activity.[5]
However, the impact on in vitro cytotoxicity can be more variable. Some studies report that the inclusion of PEG linkers has a negligible effect on the in vitro potency of the ADC. Conversely, other research, particularly with smaller targeting moieties like affibodies, has shown that longer PEG chains can reduce in vitro cytotoxicity.[3] For instance, one study demonstrated a 4.5-fold and 22-fold reduction in cytotoxicity with 4 kDa and 10 kDa PEG linkers, respectively, compared to a non-PEGylated conjugate.[3] This suggests that the longer, more flexible PEG8 chain might in some cases create steric hindrance that slightly impairs binding or internalization, or that the specific properties of the antibody-payload combination influence this outcome.
The optimal choice, therefore, depends on the specific characteristics of the antibody, the payload, and the target antigen.[5] Notably, several approved and clinical-stage ADCs have successfully incorporated PEG8 linkers, underscoring their value in achieving a favorable therapeutic window.[2]
Table 2: Summary of Preclinical Performance Data
| Parameter | SCO-PEG4-NHS | This compound | Key Considerations |
| In Vitro Cytotoxicity (IC50) | Generally potent; effect is context-dependent. | Potency may be slightly reduced in some contexts compared to shorter linkers.[3] | The specific antibody-payload combination is a critical determinant of the impact of linker length on in vitro activity. |
| In Vivo Efficacy | Effective | Often enhanced due to improved PK. | Longer circulation time typically leads to greater tumor accumulation and efficacy.[5] |
| Tolerability | Good | Generally improved | Studies have shown that conjugates with PEGs smaller than PEG8 were not well-tolerated in mice at high doses.[4] |
Visualizing the Structures and Workflow
To better illustrate the components and processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs.
Protocol 1: ADC Synthesis and Purification
-
Antibody Preparation : Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).
-
Linker-Payload Preparation : Dissolve the SCO-PEG-NHS linker (PEG4 or PEG8) and the amine-containing cytotoxic payload in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Activation and Conjugation :
-
Add the payload solution to the linker solution. The NHS ester of the linker will react with an amine group on the payload. This reaction is typically performed at room temperature.
-
The SCO (succinimidyl-cyclooctyne) end of the linker is not used in this lysine-conjugation strategy and can be considered a placeholder for other click-chemistry applications if needed, or it will be hydrolyzed. For lysine (B10760008) conjugation, the key reaction is between the NHS ester and the antibody's lysine residues.
-
Add the activated linker-payload solution to the antibody solution. The final concentration of the organic solvent should generally not exceed 10-15% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature or 4°C with gentle mixing. The reaction targets the surface-exposed lysine residues on the antibody.
-
-
Purification :
-
Remove unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Equilibrate the purification system with a suitable storage buffer (e.g., PBS or histidine buffer).
-
-
Characterization :
-
Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Determine the average drug-to-antibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).
-
Assess the percentage of aggregation using SEC.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding : Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1][6]
-
ADC Treatment : Treat the cells with serial dilutions of the ADC (both PEG4 and PEG8 variants), unconjugated antibody, and free payload as controls. Include untreated cells as a negative control.
-
Incubation : Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[7]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization : Aspirate the medium and add a solubilization solution (e.g., 150 µL of DMSO) to dissolve the formazan crystals.[1]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability. Plot the percent viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 3: In Vivo Efficacy (Xenograft Model)
-
Model Establishment : Subcutaneously implant cultured tumor cells (e.g., 2-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID).[8][9]
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing : Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody control, ADC-PEG4, ADC-PEG8). Administer the treatments, typically via intravenous injection.
-
Monitoring : Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the general health of the animals.[8]
-
Endpoint : Conclude the study when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine the significance of the observed anti-tumor effects.[5]
Conclusion
The selection between this compound and SCO-PEG4-NHS linkers is a critical decision in ADC design that requires careful consideration of the desired product profile. While both are effective at improving the hydrophilicity and stability of ADCs, the longer PEG8 linker generally offers a superior pharmacokinetic profile, characterized by reduced clearance and longer circulation time.[3] This often translates to enhanced in vivo efficacy.[5] However, a potential trade-off with in vitro potency may exist for certain antibody-payload combinations, necessitating empirical evaluation.[3] By systematically evaluating ADCs with different linker lengths using the protocols outlined above, researchers can rationally design next-generation ADCs with an optimized therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing PEGylated Proteins by Mass Spectrometry: A Comparative Guide
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy in the biopharmaceutical industry to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs. This modification improves drug stability, increases circulating half-life, and reduces immunogenicity.[1][2][3] However, the inherent heterogeneity of PEG polymers and the PEGylation reaction itself present significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of PEGylated proteins, providing insights into the degree of PEGylation, site of attachment, and overall structural integrity.[4][5]
This guide provides an objective comparison of various mass spectrometry-based methods for the analysis of PEGylated proteins, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical strategy for their specific needs.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing PEGylated proteins depends on the specific analytical question being addressed. Key considerations include whether the goal is to determine the average molecular weight, characterize the distribution of PEGylated species, identify the site of PEGylation, or quantify the PEGylated protein in a complex matrix. The following table summarizes the key performance characteristics of the most common MS-based methods.
| Technique | Primary Application | Mass Accuracy | Resolution | Sensitivity | Throughput | Key Advantages | Limitations |
| MALDI-TOF MS | Average molecular weight determination, degree of PEGylation.[4][6] | Moderate | Moderate | High | High | Rapid analysis, tolerant to some buffers and salts.[7] | Limited fragmentation capabilities for site analysis, potential for spectral complexity.[8][9] |
| ESI-MS | Intact mass analysis, determination of PEGylation heterogeneity.[4] | High | High | High | Moderate | Soft ionization preserves non-covalent interactions (in native MS), easily coupled to LC.[4][10] | Complex spectra due to multiple charge states and polydispersity, requires desalting.[1][11] |
| LC-MS (Reversed-Phase, Size-Exclusion) | Separation and analysis of different PEGylated species, quantification.[1][11] | High | High | High | Moderate | Separation of isoforms and impurities, automated workflow.[4][12] | High temperatures in RP-LC can denature proteins, SEC may not resolve all species.[13] |
| Top-Down MS | Intact protein fragmentation for PEGylation site localization.[8][14] | High | High | Moderate | Low | Provides complete characterization of proteoforms without enzymatic digestion.[14] | Challenging for large, complex PEGylated proteins, requires high-resolution instruments.[15] |
| Middle-Down MS | Analysis of large peptides containing PEGylation sites. | High | High | Moderate | Low | Bridges the gap between bottom-up and top-down approaches, simplifies spectra. | Limited proteolysis can be difficult to control, may not provide complete sequence coverage. |
| Native MS | Analysis of intact PEGylated proteins and complexes under non-denaturing conditions.[16][17] | High | High | Moderate | Low | Preserves native conformation and non-covalent interactions.[17][18] | Lower sensitivity and charge states can be challenging to detect.[10][19] |
| Bottom-Up MS (Peptide Mapping) | Identification of PEGylation sites.[12][20] | High | High | High | High | Well-established workflow, high sensitivity for identifying modified peptides.[20][21] | Information on the intact protein and co-occurrence of modifications is lost.[20][22] |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of PEGylated proteins. Below are representative protocols for key mass spectrometry techniques.
Intact Mass Analysis of PEGylated G-CSF by LC-ESI-MS
This protocol is adapted from a method for analyzing PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) using a TripleTOF system.[1]
Sample Preparation:
-
Desalt the PEGylated G-CSF sample using a 10 kDa molecular weight cut-off centrifugal filter.[1]
-
Wash the sample 3-8 times with 10% acetonitrile, 0.1% formic acid in water.[1]
-
Reconstitute the desalted protein in a suitable buffer for LC-MS analysis (e.g., 10% acetonitrile, 0.1% formic acid).
Liquid Chromatography:
-
Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Post-Column Addition: To reduce charge state complexity, a solution of a charge-stripping agent like triethylamine (B128534) (TEA) can be introduced post-column at a low flow rate (e.g., 10 µL/min of 0.2-1% TEA).[1][11]
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI).[1]
-
MS Scan Range: m/z 1500-7500 for PEG-GCSF.[1]
-
Data Analysis: Deconvolute the resulting multi-charged spectrum using appropriate software (e.g., Bayesian Protein Reconstruct) to obtain the zero-charge mass of the PEGylated protein.[1]
PEGylation Site Identification using Bottom-Up Proteomics
This protocol outlines a general workflow for identifying PEGylation sites by analyzing tryptic peptides.
Sample Preparation and Digestion:
-
Denature the PEGylated protein in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Digest the protein with trypsin (enzyme-to-protein ratio of 1:20 to 1:50) overnight at 37°C.
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for separating a complex peptide mixture (e.g., 2-40% B over 60-120 minutes).
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both MS and MS/MS spectra.
-
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra. The PEGylated peptides will be identified by a mass shift corresponding to the PEG moiety on specific amino acid residues (commonly lysine).
Mandatory Visualizations
Caption: Mass spectrometry workflows for PEGylated protein analysis.
Caption: Overview of MS techniques for PEGylated protein characterization.
Alternative and Complementary Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of PEGylated proteins.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is useful for assessing the extent of PEGylation and detecting aggregation. However, its resolution may be insufficient to separate species with similar sizes.[13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can be used to separate different PEGylated forms and unreacted protein.
-
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge. It can be used to resolve charge variants arising from PEGylation.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated protein and the attachment site, but it is generally less sensitive than MS and requires larger amounts of sample.
Conclusion
The analysis of PEGylated proteins is a complex task that requires a multi-faceted analytical approach. Mass spectrometry, in its various forms, offers a powerful suite of tools for the comprehensive characterization of these important biotherapeutics. Intact mass analysis by ESI-MS and MALDI-TOF MS provides crucial information on the average molecular weight and the distribution of PEGylated species. For precise localization of the PEGylation site, top-down and middle-down MS approaches are increasingly being utilized, while bottom-up peptide mapping remains a robust and sensitive method. Native mass spectrometry offers unique insights into the higher-order structure of PEGylated proteins. By carefully selecting the appropriate MS technique, or a combination thereof, researchers and drug developers can gain a thorough understanding of their PEGylated protein products, ensuring their quality, safety, and efficacy.
References
- 1. sciex.com [sciex.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. enovatia.com [enovatia.com]
- 13. lcms.cz [lcms.cz]
- 14. labs.wisc.edu [labs.wisc.edu]
- 15. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis | MDPI [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Hands on Native Mass Spectrometry Analysis of Multi-protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 19. Native Top-Down Mass Spectrometry Reveals a Role for Interfacial Glycans on Therapeutic Cytokine and Hormone Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 21. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS [pubmed.ncbi.nlm.nih.gov]
Navigating the Structural Maze: A Comparative Guide to Circular Dichroism Analysis of PEGylated Proteins
For researchers, scientists, and drug development professionals, understanding the structural integrity of PEGylated proteins is paramount. This guide provides an objective comparison of circular dichroism (CD) spectroscopy with other analytical techniques, supported by experimental data, to elucidate the conformational changes that may occur upon PEGylation.
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals. It can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, extending its circulation half-life, and reducing its immunogenicity. However, the addition of a large polymer like PEG can potentially perturb the delicate three-dimensional structure of a protein, which is intrinsically linked to its biological activity and stability. Therefore, a thorough structural characterization of PEGylated proteins is a critical aspect of their development and quality control.
Circular dichroism (CD) spectroscopy has emerged as a powerful and sensitive technique for investigating the secondary and tertiary structure of proteins in solution. This guide will delve into the application of CD for analyzing PEGylated proteins, compare its performance with alternative methods, and provide detailed experimental protocols to aid researchers in their analytical endeavors.
The Impact of PEGylation on Protein Structure: A Spectroscopic Look
Circular dichroism is an absorption spectroscopy method that uses circularly polarized light to probe the chirality of molecules. In proteins, the regular, repeating arrangement of the peptide backbone in secondary structures like α-helices and β-sheets, as well as the asymmetric environment of aromatic amino acid side chains in the folded tertiary structure, gives rise to characteristic CD signals.
-
Far-Ultraviolet (Far-UV) CD (190-250 nm): This region is dominated by the absorption of the peptide bond. The resulting spectrum provides quantitative information about the secondary structure content of the protein. For instance, α-helical structures typically exhibit negative bands at approximately 222 nm and 208 nm, while β-sheets show a negative band around 218 nm.
-
Near-Ultraviolet (Near-UV) CD (250-350 nm): This region is sensitive to the environment of the aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and disulfide bonds. Changes in the near-UV CD spectrum indicate alterations in the protein's tertiary structure.
The effect of PEGylation on a protein's structure is not uniform and depends on several factors, including the specific protein, the size and architecture of the PEG polymer, and the site of attachment. Some studies have reported a decrease in the far-UV CD signal upon PEGylation, suggesting a partial loss of secondary structure, particularly α-helical content.[1] Conversely, other studies have found no significant changes in the secondary structure of proteins like alpha-1 antitrypsin after PEGylation. Similarly, near-UV CD has revealed alterations in the tertiary structure for some PEGylated proteins, while others remain largely unaffected.[1]
Quantitative Comparison: The Effect of PEGylation on Protein Secondary Structure
To illustrate the utility of CD in quantifying structural changes, the following table summarizes the impact of PEGylation on the mean residue ellipticity ([θ]) at key wavelengths for different proteins, as reported in various studies. A decrease in the negative ellipticity at 222 nm and 208 nm is often interpreted as a loss of α-helical content.
| Protein | PEG Size (kDa) | Change in Mean Residue Ellipticity at 222 nm | Change in Mean Residue Ellipticity at 208 nm | Structural Interpretation |
| Lysozyme | 20 | Decrease | Decrease | Loss of α-helical structure[1] |
| Alpha-1 Antitrypsin | 5, 20, 40 | No significant change | No significant change | Secondary structure preserved |
| Bovine Serum Albumin (BSA) | 5, 20 | No significant change | No significant change | Secondary structure preserved |
| Interferon-α2a | 40 | No significant change | No significant change | Secondary structure preserved[2] |
| Granulocyte-Colony Stimulating Factor (G-CSF) | 20 | No significant change | No significant change | Secondary structure preserved |
Head-to-Head: CD Spectroscopy vs. Alternative Techniques
While CD spectroscopy is a valuable tool, a comprehensive structural analysis of PEGylated proteins often involves a multi-pronged approach using orthogonal techniques. The following table compares CD with other commonly used methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. | Secondary and tertiary structure content. | High sensitivity to conformational changes, requires small sample amounts, non-destructive. | Low resolution, provides global structural information rather than site-specific details. |
| Size-Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic radius. | Aggregation state, hydrodynamic size, and purity. | Can separate PEGylated species from unreacted protein and free PEG.[3] | Does not directly provide information on secondary or tertiary structure. |
| Differential Scanning Calorimetry (DSC) | Measures the heat difference between a sample and a reference as a function of temperature. | Thermal stability (melting temperature, Tm) and conformational changes.[4] | Provides thermodynamic parameters of unfolding.[5] | Indirect structural information, can be influenced by buffer components. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of intrinsic (e.g., tryptophan) or extrinsic fluorophores. | Tertiary structure changes, protein folding and unfolding. | Highly sensitive to local environmental changes. | Indirect structural information, may require labeling with extrinsic probes. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Degree of PEGylation, heterogeneity, and site of attachment. | Provides precise mass information and can identify PEGylation sites. | Does not provide information on protein conformation. |
Visualizing the Process: Workflows and Logical Relationships
To better understand the application of CD in the context of PEGylated protein analysis, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships involved.
Caption: Experimental workflow for CD analysis of PEGylated proteins.
Caption: Logical relationship of PEGylation's effect on protein structure.
Experimental Protocols: A Step-by-Step Guide to CD Analysis
Reproducible and high-quality CD data relies on meticulous experimental design and execution. Here is a detailed protocol for the CD analysis of a PEGylated protein.
1. Sample Preparation:
-
Protein Purity: Ensure the protein sample is of high purity (>95%) to avoid interference from contaminants.
-
Concentration:
-
For far-UV CD, a protein concentration of 0.1-0.2 mg/mL is typically used.
-
For near-UV CD, a higher concentration of 0.5-2 mg/mL is generally required.
-
-
Buffer Selection:
-
Use a buffer system that is transparent in the desired UV region. Phosphate buffers are a common choice.
-
Avoid buffers containing components with high UV absorbance, such as Tris, imidazole, and high concentrations of chloride ions.
-
-
PEGylated vs. Native: Prepare both the PEGylated and the native (non-PEGylated) protein in the exact same buffer to ensure a valid comparison.
-
Blank: A buffer-only sample (blank) is essential for baseline correction.
2. Instrumentation and Measurement:
-
Instrument: Use a calibrated circular dichroism spectropolarimeter.
-
Cuvettes:
-
For far-UV measurements, use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
For near-UV measurements, a longer path length cuvette (e.g., 1 cm) is typically used.
-
-
Instrument Parameters (Typical):
-
Wavelength Range: 190-250 nm (Far-UV) or 250-350 nm (Near-UV).
-
Data Pitch/Step Resolution: 0.5 nm.
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Response/Averaging Time: 1-2 seconds.
-
Accumulations: 3-5 scans are typically averaged to improve the signal-to-noise ratio.
-
-
Nitrogen Purge: Maintain a constant flow of high-purity nitrogen gas through the instrument to prevent ozone formation and absorption of UV light by oxygen.
-
Temperature Control: Use a Peltier temperature controller to maintain a constant and accurate sample temperature throughout the measurement.
3. Data Processing and Analysis:
-
Baseline Subtraction: Subtract the CD spectrum of the buffer blank from the sample spectra.
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation:
[θ] = (θ * MRW) / (10 * d * c)
where:
-
θ is the observed ellipticity in degrees.
-
MRW is the mean residue weight of the protein (molecular weight / number of amino acids - 1).
-
d is the path length of the cuvette in cm.
-
c is the protein concentration in g/mL.
-
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) available in various software packages to estimate the percentage of α-helix, β-sheet, and other secondary structure elements from the far-UV CD spectrum.
-
Tertiary Structure Analysis: Compare the near-UV CD spectra of the native and PEGylated proteins. Changes in the peak positions and intensities indicate alterations in the tertiary structure.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for assessing the structural integrity of PEGylated proteins. Its sensitivity to both secondary and tertiary structure provides valuable insights into the potential conformational changes induced by PEGylation. When used in conjunction with orthogonal techniques such as SEC and DSC, CD spectroscopy offers a comprehensive understanding of the structural and biophysical properties of these complex biotherapeutics. By following rigorous experimental protocols and employing appropriate data analysis methods, researchers can confidently characterize their PEGylated protein candidates, ensuring their safety, efficacy, and quality.
References
- 1. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and biophysical characterization of the 40 kDa PEG-interferon-alpha2a and its individual positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Differential scanning calorimetry as a tool for protein folding and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
The Impact of PEGylation on Protein Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of PEGylation on protein bioactivity is critical for the advancement of therapeutic proteins. This guide provides an objective comparison of the performance of PEGylated proteins against their native counterparts, supported by experimental data and detailed methodologies.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can lead to increased serum half-life, improved stability, and reduced immunogenicity. However, the impact of PEGylation on a protein's biological activity is a crucial consideration that requires careful evaluation. While often beneficial, the addition of PEG moieties can sometimes lead to a partial loss of in vitro bioactivity due to steric hindrance, which may affect the protein's interaction with its receptor or substrate.
Quantitative Comparison of Native vs. PEGylated Protein Bioactivity
The following table summarizes quantitative data from various studies, comparing the in vitro bioactivity of several proteins before and after PEGylation. The data illustrates that the extent of bioactivity retention is dependent on the protein, the size and structure of the PEG molecule, and the site of conjugation.
| Protein | PEG Size (kDa) | Bioactivity Assay | Native Protein Bioactivity | PEGylated Protein Bioactivity | % Bioactivity Retained |
| Recombinant Human Granulocyte-Colony Stimulating Factor (rhG-CSF) | 20 | Cell Proliferation (NFS-60 cells) | 100% | ~90% | ~90%[1] |
| Consensus Interferon (C-IFN) | 20 | Antiviral Activity | 100% | ~88% | ~88%[1] |
| Interferon alpha-2a (IFN-α2a) | 40 (branched) | Antiproliferative Activity | 100% | 7% | 7%[2] |
| Interferon alpha-2a (IFN-α2a) | 20 (linear) | Antiproliferative Activity | 100% | 14.2% | 14.2%[2] |
| Interferon alpha-2a (IFN-α2a) | 10 (linear) | Antiproliferative Activity | 100% | 20.9% | 20.9%[2] |
| α-Chymotrypsin | 5 | Enzymatic Activity (kcat) | 100% | ~50-60% | ~50-60%[3] |
| Recombinant Interferon alpha-2a (rhIFNα-2a) | 5 | Antiviral Activity | 100% | Reduced | Decreased with higher MW PEG[4][5] |
| Recombinant Interferon alpha-2a (rhIFNα-2a) | 10 | Antiviral Activity | 100% | Reduced | Decreased with higher MW PEG[4][5] |
| Recombinant Interferon alpha-2a (rhIFNα-2a) | 20 | Antiviral Activity | 100% | Reduced | Decreased with higher MW PEG[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for researchers looking to assess the bioactivity of their own PEGylated proteins.
G-CSF Bioactivity Assay: NFS-60 Cell Proliferation
This assay measures the ability of G-CSF and its PEGylated form to stimulate the proliferation of the murine myeloblastic cell line NFS-60, which is dependent on G-CSF for growth.[6][7]
Materials:
-
NFS-60 cells (ATCC CRL-1838)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine G-CSF (as a positive control and for routine cell maintenance)
-
Native and PEGylated G-CSF test articles
-
Cell proliferation reagent (e.g., MTS or WST-8)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain NFS-60 cells in RPMI-1640 medium supplemented with an optimal concentration of recombinant murine G-CSF.
-
Cell Preparation: Prior to the assay, wash the cells three times with G-CSF-free medium to remove any residual growth factor. Resuspend the cells in assay medium (RPMI-1640 with 10% FBS) at a concentration of 7 x 10^5 cells/mL.[7]
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the native G-CSF standard, PEGylated G-CSF, and a negative control (medium only).
-
Add 50 µL of each dilution to the appropriate wells in triplicate.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Quantification of Proliferation:
-
Add 20 µL of the cell proliferation reagent (e.g., WST-8) to each well.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of bioactivity of the PEGylated G-CSF relative to the native protein by comparing their respective dose-response curves.
Interferon Bioactivity Assay: Antiviral Activity in WISH Cells
This assay determines the biological activity of interferon (IFN) and its PEGylated derivatives by measuring their ability to protect WISH cells from the cytopathic effect of a virus.[2]
Materials:
-
WISH cells (human amnion)
-
Minimum Essential Medium (MEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Vesicular Stomatitis Virus (VSV) or another suitable cytopathic virus.
-
Native and PEGylated Interferon test articles.
-
Crystal Violet staining solution (0.5% in 20% methanol).
-
96-well microplates.
-
Humidified incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed WISH cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Sample Addition:
-
Prepare serial dilutions of the native IFN standard and the PEGylated IFN test sample.
-
Remove the culture medium from the cells and add 100 µL of the IFN dilutions to the respective wells in triplicate. Include a cell control (medium only) and a virus control (medium only).
-
-
Incubation: Incubate the plates for 24 hours at 37°C to allow the cells to develop an antiviral state.
-
Virus Challenge:
-
Aspirate the IFN-containing medium.
-
Add 100 µL of a virus suspension (at a concentration that causes complete cell lysis in the virus control wells within 24-48 hours) to all wells except the cell control wells.
-
-
Second Incubation: Incubate the plates for an additional 24-48 hours, or until the virus control wells show complete cytopathic effect.
-
Staining and Quantification:
-
Gently wash the plates with phosphate-buffered saline (PBS).
-
Stain the cells with Crystal Violet solution for 10-15 minutes.
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Solubilize the stain by adding 100 µL of a suitable solvent (e.g., 1% SDS solution) to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The bioactivity of the PEGylated IFN is determined by comparing the concentration required to achieve 50% protection from the viral cytopathic effect with that of the native IFN standard.
Visualizing the Impact and Process of PEGylation
To better understand the concepts discussed, the following diagrams created using the DOT language illustrate key pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WISH cell line: from the antiviral system to a novel reporter gene assay to test the potency of human IFN-α and IFN-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. smbb.mx [smbb.mx]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison: Linear vs. Branched PEG for Enhancing Protein Stability
For researchers, scientists, and drug development professionals, the choice between linear and branched polyethylene (B3416737) glycol (PEG) for protein conjugation is a critical decision that can significantly impact the stability, efficacy, and pharmacokinetic profile of a biopharmaceutical. This guide provides an objective comparison of linear and branched PEG architectures, supported by experimental data, to aid in the selection of the optimal PEGylation strategy for enhancing protein stability.
Executive Summary
PEGylation, the process of covalently attaching PEG chains to a protein, is a well-established strategy to improve a protein's therapeutic properties. This is achieved by increasing its hydrodynamic size, which reduces renal clearance, and by sterically shielding the protein from proteolytic enzymes and the immune system. The architecture of the PEG polymer—either a single, long chain (linear) or a multi-arm structure (branched)—plays a pivotal role in the degree of stability conferred.
Generally, branched PEG offers superior steric hindrance due to its "umbrella-like" structure, which can provide more comprehensive surface protection compared to a linear PEG of the same molecular weight.[1] This often translates to enhanced resistance to proteolytic degradation and a potential reduction in immunogenicity. However, the optimal PEG architecture is protein-specific and depends on the desired therapeutic outcome.
Data Presentation: Quantitative Comparison of Linear vs. Branched PEG
The following tables summarize key performance indicators of protein stability for proteins conjugated with linear versus branched PEG, based on published experimental data.
| Protein | PEG Architecture | Molecular Weight (kDa) | In Vitro Bioactivity | Source |
| Interferon-α2 | Linear | 30 | 2.3 x 10^6 IU/mg | [2] |
| Tri-branched | 30 | 2.38 x 10^7 IU/mg | [2] |
Table 1: Comparison of In Vitro Bioactivity of PEGylated Interferon-α2. This table illustrates that for Interferon-α2 of the same molecular weight, the branched PEG configuration retained significantly higher bioactivity.
| Protein | PEG Architecture | Molecular Weight (kDa) | Remaining Activity after 27h with MMP-13 | Source |
| Alpha-1 Antitrypsin | Linear | 40 | < 60% | [3] |
| 2-armed (Branched) | 40 | ~66% | [3] |
Table 2: Comparison of Proteolytic Resistance of PEGylated Alpha-1 Antitrypsin. This table demonstrates the enhanced protection against proteolytic degradation provided by a branched PEG architecture compared to a linear one.
| Protein | PEG Architecture | Molecular Weight (kDa) | Melting Temperature (Tm) | Source |
| T4 Lysozyme (B549824) | Unmodified | - | 56.8 °C | [4] |
| Linear | 2 | 62.6 °C | [4] | |
| Cyclic | 2 | 63.2 °C | [4] |
Table 3: Comparison of Thermal Stability of PEGylated T4 Lysozyme. While this study compares linear and cyclic PEG rather than traditional branched PEG, it highlights that different PEG architectures can lead to similar enhancements in thermal stability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure a comprehensive understanding of the data presented.
Protocol 1: Determination of Thermal Stability by Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to determine the melting temperature (Tm) of a protein, a key indicator of its thermal stability.
Materials:
-
PEGylated and unmodified protein samples
-
Phosphate buffer (or other suitable buffer, pH 7.4)
-
Circular dichroism (CD) spectropolarimeter equipped with a temperature controller
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Prepare protein solutions of the unmodified and PEGylated proteins in the desired buffer at a concentration of 0.1-0.2 mg/mL.
-
Blank the CD spectropolarimeter with the buffer solution.
-
Load the protein sample into the quartz cuvette.
-
Acquire a far-UV CD spectrum from 190 to 260 nm at a starting temperature (e.g., 20°C) to ensure the protein is folded.
-
Set up a temperature ramp from the starting temperature to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C) at a rate of 1°C/minute.
-
Monitor the CD signal at a wavelength where the largest change upon unfolding is observed (typically around 222 nm for alpha-helical proteins).
-
Plot the CD signal at 222 nm as a function of temperature.
-
The data is then fitted to a sigmoidal curve, and the midpoint of the transition is determined as the melting temperature (Tm).
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
This protocol describes how to assess the aggregation state of PEGylated proteins.
Materials:
-
PEGylated and unmodified protein samples
-
Appropriate buffer, filtered through a 0.22 µm filter
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
Procedure:
-
Prepare protein samples at a concentration of approximately 1 mg/mL in the filtered buffer.
-
Centrifuge the samples at 10,000 x g for 10 minutes to remove any large aggregates.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes.
-
Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data to determine the size distribution of particles in the sample. The presence of large particles or a high polydispersity index (PDI) is indicative of aggregation.
-
Compare the size distribution profiles of the linear and branched PEGylated proteins to the unmodified protein.
Protocol 3: Protease Protection Assay
This protocol is used to evaluate the ability of PEGylation to protect a protein from proteolytic degradation.
Materials:
-
PEGylated and unmodified protein samples
-
Protease (e.g., trypsin, chymotrypsin, or a specific protease relevant to the protein's in vivo fate)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., protease inhibitor cocktail or SDS-PAGE loading buffer)
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare solutions of the unmodified and PEGylated proteins at a known concentration in the reaction buffer.
-
Add the protease to each protein solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction and immediately stop the reaction by adding the quenching solution.
-
Analyze the samples by SDS-PAGE.
-
Stain the gel to visualize the protein bands. The disappearance of the full-length protein band and the appearance of smaller fragments indicate proteolytic degradation.
-
Quantify the intensity of the full-length protein band at each time point using densitometry software.
-
Plot the percentage of intact protein remaining over time for each sample to compare the proteolytic stability.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to protein PEGylation and stability.
Conclusion
The choice between linear and branched PEG for enhancing protein stability is a nuanced one, with branched architectures often providing superior protection against proteolysis due to their increased steric hindrance. However, as the data on interferon and T4 lysozyme suggests, the impact on bioactivity and thermal stability can vary. Therefore, an empirical approach, guided by the principles and data presented in this guide, is recommended to determine the optimal PEGylation strategy for a specific protein therapeutic. The provided experimental protocols offer a starting point for conducting these critical stability assessments.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Validating Antibody-Drug Conjugate (ADC) Conjugation Efficiency
The successful development and manufacturing of Antibody-Drug Conjugates (ADCs) rely on robust analytical methods to ensure product quality, consistency, and efficacy. A critical quality attribute (CQA) for ADCs is the efficiency of conjugation, often quantified by the drug-to-antibody ratio (DAR). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization of ADCs, providing valuable data on DAR, the distribution of drug-loaded species, and the presence of impurities such as unconjugated antibody and free drug. This guide provides a comparative overview of common HPLC-based methods for ADC analysis, details experimental protocols, and presents a logical workflow for validation.
Comparison of Key HPLC-Based Methods for ADC Analysis
Several HPLC modes are employed for the characterization of ADCs, each offering distinct advantages and providing complementary information. The choice of method often depends on the specific characteristics of the ADC, such as the conjugation chemistry (cysteine or lysine-based) and the hydrophobicity of the payload.
| Method | Principle | Key Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | - DAR determination after reduction of the ADC.[1][2][3] - Quantification of unconjugated light and heavy chains.[4] - Detection of free drug and related impurities.[1] | - High resolution for reduced ADC subunits.[4] - Good sensitivity and selectivity for free drug quantification.[1] - Can be coupled with Mass Spectrometry (MS) for detailed characterization.[5] | - Denaturing conditions may not be suitable for intact ADC analysis.[1] - Resolution of heterogeneous lysine-linked conjugates can be challenging.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity under non-denaturing conditions. | - Average DAR and distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[5][6] - Analysis of intact ADCs. | - Preserves the native structure of the ADC. - Gold-standard for cysteine-linked ADC DAR analysis.[7] | - Not ideal for resolving heterogeneous mixtures of lysine-linked ADCs.[6] - Positional isomers may co-elute.[4] |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | - Detection and quantification of aggregates and fragments.[6] - Can indicate changes in hydrodynamic radius upon conjugation.[1] | - Mild, non-denaturing mobile phases. - Useful for assessing product stability and identifying high molecular weight species. | - Does not provide information on DAR. - Hydrophobic interactions between the ADC and the column matrix can sometimes occur.[1] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key HPLC methods used in ADC analysis.
Objective: To separate and quantify the different light and heavy chain species with varying drug loads to calculate the average DAR.
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., 500 mM Tris buffer, pH 7.5).[8]
-
Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 40 mM.[4]
-
Incubate the mixture at 37°C for 15-30 minutes to reduce the interchain disulfide bonds.[4]
-
Quench the reaction by adding an equal volume of 2% formic acid in 50% acetonitrile.[4]
HPLC Conditions:
-
Column: A C8 or C18 column suitable for protein separations (e.g., Agilent ZORBAX RRHD SB300-C8).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[8]
-
Gradient: A linear gradient from approximately 30% to 95% Mobile Phase B over a suitable time (e.g., 15-20 minutes).[8][9]
-
Column Temperature: 80°C.[9]
-
Detection: UV at 280 nm (for protein) and at a wavelength corresponding to the drug's absorbance.[8]
Data Analysis: The average DAR is calculated from the relative peak areas of the unconjugated and conjugated light and heavy chains.[3]
Objective: To separate the intact ADC into populations with different numbers of conjugated drugs.
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase.
-
Ensure the sample is filtered through a 0.22 µm filter before injection.[6]
HPLC Conditions:
-
Column: A HIC column with appropriate hydrophobicity (e.g., MAbPac HIC-20).[10]
-
Mobile Phase A: High salt concentration (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[10]
-
Mobile Phase B: Low salt concentration (e.g., 50 mM Sodium Phosphate, pH 7.0), sometimes containing an organic modifier like isopropanol.[10]
-
Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[10]
-
Detection: UV at 280 nm.
Data Analysis: The relative percentage of each peak corresponding to a specific drug load (e.g., DAR0, DAR2, DAR4) is determined from the chromatogram. The average DAR is then calculated based on the weighted average of these species.
Alternative and Complementary Methods
While HPLC is a primary tool, other techniques are often used in conjunction to provide a comprehensive understanding of ADC conjugation.
| Method | Principle | Information Provided |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - Accurate molecular weights of intact ADC and its subunits.[5] - Identification of conjugation sites. - Confirmation of DAR distribution. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | - Analysis of charge variants. - Quantification of free drug.[1] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay using specific antibodies. | - Quantification of total antibody. - Can be adapted to quantify conjugated drug.[1] |
Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for ADC conjugation analysis and the logical relationship between different analytical techniques.
Caption: Experimental workflow for ADC analysis by HPLC.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Navigating Bioconjugation: A Comparative Guide to Alternatives for Sco-peg8-nhs
For researchers, scientists, and drug development professionals, the precise and stable covalent attachment of molecules—a process known as bioconjugation—is fundamental to creating advanced therapeutics, diagnostics, and research tools. The choice of linker is a critical decision that dictates the efficiency, specificity, and in vivo stability of the resulting conjugate. While amine-reactive N-hydroxysuccinimide (NHS) esters, such as sulfonyl-cyclooctyne-polyethylene glycol-NHS (Sco-peg8-nhs), are widely used, a diverse landscape of alternative conjugation chemistries offers distinct advantages for various applications.
This guide provides an objective comparison of prominent alternatives to this compound, focusing on their reaction mechanisms, performance characteristics, and supporting experimental data. We will delve into maleimide-based chemistry, strain-promoted azide-alkyne cycloaddition (SPAAC), inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and hydrazone ligation, offering a comprehensive resource for selecting the optimal bioconjugation strategy.
Performance Comparison of Bioconjugation Chemistries
The selection of a bioconjugation strategy hinges on several key performance indicators, including reaction efficiency, specificity for the target functional group, and the stability of the resulting linkage, particularly under physiological conditions. The following table summarizes quantitative data on the performance of various alternatives to NHS-ester-based amine conjugation.
| Linker Chemistry | Target Functional Group | Reaction Efficiency / Yield | Reaction Conditions | Linkage Stability | Key Advantages | Key Disadvantages |
| NHS Ester (e.g., this compound) | Primary Amines (Lysine, N-terminus) | Moderate to high, but can be variable. | pH 7.2-8.5, aqueous buffer. | High (Amide bond). | Well-established, readily available reagents. | Low specificity (targets all accessible amines), susceptible to hydrolysis.[1] |
| Maleimide | Thiols (Cysteine) | High (>90%).[2] | pH 6.5-7.5, requires reduction of disulfides. | Moderate; thioether bond can undergo retro-Michael reaction in plasma, leading to deconjugation.[3] | High specificity for thiols. | Potential for linker instability in vivo, requires available cysteine residues.[3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azides and strained alkynes (e.g., DBCO, BCN) | Generally high to very high.[1] | Physiological pH, aqueous buffer, catalyst-free. | High (Triazole ring).[4] | High specificity, bioorthogonal (no side reactions with native functional groups), high control over stoichiometry.[1][5] | Requires introduction of azide (B81097) or alkyne functionality into the biomolecule. |
| Tetrazine Ligation (IEDDA) | Tetrazine and strained alkenes (e.g., TCO) | Very high; fastest known bioorthogonal reaction.[6] | Physiological pH, aqueous buffer, catalyst-free. | High (Dihydropyridazine bond). | Extremely fast kinetics, high specificity, bioorthogonal.[6] | Reagents can be more complex to synthesize. |
| Hydrazone/Oxime Ligation | Aldehydes/Ketones and Hydrazines/Alkoxyamines | Moderate to high. | pH 4.5-7; can be slow at neutral pH but can be catalyzed.[7][8] | pH-sensitive; generally stable at physiological pH but can be cleaved under acidic conditions.[9] | Can be used for pH-sensitive drug release. | Slower reaction rates compared to click chemistry, requires introduction of a carbonyl or hydrazine/alkoxyamine group. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any bioconjugation strategy. Below are methodologies for key experiments cited in the comparison.
Protocol 1: Maleimide-Thiol Conjugation of an Antibody
This protocol describes the conjugation of a maleimide-functionalized payload to a monoclonal antibody (mAb) via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.2.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Maleimide-PEG-payload dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Degassed PBS, pH 7.0-7.5.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Reduction: To the mAb solution (typically 1-10 mg/mL in PBS), add a 20-fold molar excess of TCEP. Incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by performing a buffer exchange into degassed PBS, pH 7.0-7.5, using a desalting column.
-
Conjugation: Immediately add a 5- to 20-fold molar excess of the maleimide-PEG-payload solution to the reduced mAb. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the antibody-drug conjugate (ADC) from unreacted payload and other small molecules using an SEC column equilibrated with PBS.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and concentration, for example, by UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction between a DBCO-functionalized antibody and an azide-containing payload.
Materials:
-
DBCO-functionalized antibody in PBS, pH 7.4.
-
Azide-PEG-payload dissolved in DMSO.
-
PBS, pH 7.4.
-
SEC column for purification.
Procedure:
-
Preparation of Reactants: Prepare a solution of the DBCO-functionalized antibody (e.g., 1-5 mg/mL in PBS). Prepare a stock solution of the azide-PEG-payload in DMSO.
-
Conjugation: Add a 3- to 5-fold molar excess of the azide-PEG-payload to the antibody solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[10] The reaction progress can be monitored by techniques such as mass spectrometry.
-
Purification: Purify the resulting conjugate using an SEC column to remove unreacted payload.
-
Characterization: Analyze the purified conjugate to confirm successful conjugation and determine the DAR.
Protocol 3: Tetrazine Ligation (IEDDA)
This protocol outlines the rapid conjugation of a TCO-modified protein to a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein in PBS, pH 7.4.
-
Tetrazine-labeled molecule in a compatible buffer or organic solvent.
-
PBS, pH 7.4.
-
SEC column for purification.
Procedure:
-
Reactant Preparation: Dissolve the TCO-modified protein and the tetrazine-labeled molecule in PBS, pH 7.4.[6]
-
Conjugation: Mix the TCO-protein and the tetrazine-labeled molecule, typically at a 1:1.5 molar ratio. The reaction is extremely fast, often reaching completion in minutes at room temperature.[6]
-
Incubation: Incubate for 30-60 minutes at room temperature.[11] The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction.
-
Purification: Purify the conjugate from excess unreacted tetrazine-labeled molecule via SEC.
-
Characterization: Characterize the final conjugate as required.
Visualizing Bioconjugation Strategies
To better understand the relationships and workflows of these bioconjugation methods, the following diagrams are provided.
Caption: Alternatives to NHS ester bioconjugation targeting different functional groups.
Caption: General experimental workflow for producing an antibody-drug conjugate (ADC).
Conclusion
The field of bioconjugation has evolved significantly, offering a sophisticated toolkit of chemical strategies beyond traditional NHS ester chemistry. For applications demanding high specificity, control over stoichiometry, and enhanced in vivo stability, bioorthogonal "click" chemistries like SPAAC and tetrazine ligation represent superior choices.[5] Maleimide chemistry provides a straightforward method for thiol-specific conjugation, though the stability of the resulting linkage in plasma should be carefully considered.[3] Hydrazone ligation offers a unique opportunity for creating pH-sensitive cleavable linkers.
Ultimately, the selection of an alternative to this compound is a multifaceted decision that requires a thorough understanding of the specific biomolecule, the nature of the payload, and the intended application. By carefully evaluating the quantitative data and protocols presented in this guide, researchers can make informed decisions to optimize their bioconjugation strategies, leading to the development of more effective and safer bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. purepeg.com [purepeg.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
A comprehensive analysis of linker technology in the targeted delivery of cancer therapeutics, supported by experimental insights.
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker. The design of this linker is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. This guide provides a detailed comparative analysis of the two primary categories of ADC linkers: cleavable and non-cleavable, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their ADC design strategies.
The Great Divide: Understanding the Fundamental Differences
The core distinction between cleavable and non-cleavable linkers lies in their mechanism of payload release.[][2][3] Cleavable linkers are designed to be selectively broken down within the target cell or the tumor microenvironment, releasing the cytotoxic drug in its original, highly potent form.[4][5][6] In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cell.[4][7][8] This fundamental difference in their mode of action has profound implications for an ADC's therapeutic window and overall performance.
Mechanism of Action: A Tale of Two Pathways
Cleavable Linkers: Exploiting the Tumor Microenvironment
Cleavable linkers are engineered to respond to specific triggers that are more prevalent in tumor cells or the surrounding tumor microenvironment compared to healthy tissues.[4][5][6] This conditional release mechanism is key to their targeted activity. There are three main classes of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4][9][10]
-
pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4][9][11]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is readily cleaved by the high intracellular concentrations of glutathione (B108866) in tumor cells, which are significantly higher than in the bloodstream.[4][]
The release of the unmodified, potent payload by cleavable linkers can lead to a phenomenon known as the bystander effect .[4][13] The released drug can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells, which can be particularly advantageous in treating heterogeneous tumors.[14]
Non-Cleavable Linkers: A Reliance on Lysosomal Degradation
Non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC), form a stable covalent bond between the antibody and the payload.[5][8] The release of the cytotoxic agent is a multi-step process that is entirely dependent on the internalization of the ADC and its trafficking to the lysosome.[7][8] Within the lysosome, the antibody is completely degraded by proteases, resulting in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[7][15]
This mechanism ensures that the payload is only released inside the target cell, minimizing off-target toxicity.[13][] However, the resulting payload-linker-amino acid complex may have altered cell permeability and pharmacological activity compared to the parent drug.[17]
Performance Showdown: A Data-Driven Comparison
The choice between a cleavable and a non-cleavable linker is not straightforward and depends on various factors, including the target antigen, the payload, and the specific cancer indication. The following tables summarize the key performance characteristics based on available data.
Table 1: General Characteristics of Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage, pH-mediated hydrolysis, or reduction | Proteolytic degradation of the antibody |
| Released Payload Form | Unmodified, parent drug | Payload-linker-amino acid complex |
| Plasma Stability | Generally lower, potential for premature release | Generally higher, greater stability in circulation[3][8][17] |
| Bystander Effect | Yes, capable of killing neighboring antigen-negative cells[4][13] | Limited to no bystander effect[13][15] |
| Off-Target Toxicity | Higher potential due to premature payload release | Lower potential due to high plasma stability[13][] |
| Dependence on Internalization | Can be effective without internalization (extracellular cleavage)[18] | Absolutely dependent on ADC internalization and lysosomal trafficking[7] |
| Examples of Approved ADCs | Adcetris® (brentuximab vedotin), Trodelvy® (sacituzumab govitecan) | Kadcyla® (ado-trastuzumab emtansine)[4] |
Visualizing the Pathways
To further illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathways for both cleavable and non-cleavable linkers.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Experimental Protocols: A Guide to Evaluation
The robust evaluation of ADCs with different linker technologies is crucial for selecting the optimal candidate for clinical development. Below are outlines of key experimental protocols used to compare the performance of cleavable and non-cleavable linkers.
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC against target cancer cell lines.
-
Methodology:
-
Seed cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC (with either a cleavable or non-cleavable linker), a non-targeting control ADC, and the free payload for a specified duration (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound. A lower IC50 value indicates higher potency.
-
2. Plasma Stability Assay
-
Objective: To evaluate the stability of the ADC and the extent of premature payload release in plasma.
-
Methodology:
-
Incubate the ADC in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, separate the ADC from the plasma proteins using a technique like size-exclusion chromatography or affinity chromatography.
-
Quantify the amount of intact ADC and released payload using methods such as ELISA, HPLC, or LC-MS/MS.
-
Determine the half-life of the ADC in plasma.
-
3. In Vivo Efficacy Study in Xenograft Models
-
Objective: To assess the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Implant human tumor cells (expressing the target antigen) subcutaneously into immunocompromised mice.
-
Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker, non-targeting ADC).
-
Administer the treatments intravenously at a specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition between the different treatment groups.
-
4. Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
Methodology:
-
Administer a single intravenous dose of the ADC to rodents (e.g., rats or mice).
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the total antibody, conjugated antibody, and unconjugated payload in the plasma samples using validated analytical methods (e.g., ELISA, LC-MS/MS).
-
Use pharmacokinetic modeling software to calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Caption: A typical experimental workflow for comparing ADCs.
Conclusion: A Matter of Strategic Selection
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe ADC. Cleavable linkers offer the advantage of a potent bystander effect, which can be beneficial for treating heterogeneous tumors. However, this comes with a potential risk of off-target toxicity due to premature payload release. Non-cleavable linkers provide superior plasma stability and a more targeted payload release mechanism, potentially leading to a wider therapeutic window.[6][][] However, their efficacy is strictly dependent on ADC internalization and the pharmacological properties of the resulting payload-linker-amino acid complex.
Ultimately, the optimal linker strategy is context-dependent and must be empirically determined for each specific ADC. A thorough understanding of the target biology, the tumor microenvironment, and the properties of the payload, combined with rigorous preclinical evaluation as outlined in this guide, will enable the rational design of next-generation antibody-drug conjugates with improved therapeutic outcomes.
References
- 2. adcreview.com [adcreview.com]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. biotechinformers.com [biotechinformers.com]
- 6. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 7. books.rsc.org [books.rsc.org]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 17. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Evaluating the Effect of PEGylation on Protein Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a leading strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of PEGylated and non-PEGylated proteins, supported by experimental data, to assist researchers in evaluating the profound impact of this modification on drug development. PEGylation can significantly improve a drug's profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immune recognition.[1][2][3] These alterations lead to a prolonged circulation half-life, reduced dosing frequency, and potentially improved patient compliance.[4]
Impact of PEGylation on Protein Pharmacokinetics: A Quantitative Comparison
PEGylation dramatically alters the pharmacokinetic profile of therapeutic proteins. The most notable effects are a significant increase in circulation half-life (t½) and a decrease in clearance (CL). The volume of distribution (Vd) can also be affected, often showing a decrease.[5][6] The extent of these changes is influenced by the molecular weight and structure (linear vs. branched) of the conjugated PEG molecule.[7]
Below are comparative data for several key therapeutic proteins, illustrating the quantitative impact of PEGylation on their pharmacokinetic parameters.
Interferon-α
Interferon-α, used in the treatment of hepatitis C and some cancers, has been a prime candidate for PEGylation to improve its therapeutic efficacy.
Table 1: Pharmacokinetic Parameters of Interferon-α vs. PEGylated Interferon-α
| Parameter | Interferon-α | PEGylated Interferon-α (12 kDa linear PEG) | PEGylated Interferon-α (40 kDa branched PEG) | Reference(s) |
| Absorption Half-life (t½a) | ~2.3 hours | ~4.6 hours | Slower absorption | [8] |
| Elimination Half-life (t½β) | ~8-12 hours | ~40 hours | ~55-130 hours | [5][7][9] |
| Clearance (CL) | ~231 mL/h/kg | ~22 mL/h/kg | Significantly reduced | [5][8] |
| Volume of Distribution (Vd) | ~1 L/kg | ~0.99 L/kg | Restricted to vasculature and liver | [5][8] |
Note: Values can vary depending on the specific study, patient population, and analytical methods used.
Granulocyte-Colony Stimulating Factor (G-CSF)
G-CSF is used to stimulate the production of neutrophils and is a critical therapy for neutropenia, often induced by chemotherapy. PEGylation has led to the development of long-acting G-CSF formulations.
Table 2: Pharmacokinetic Parameters of G-CSF (Filgrastim) vs. PEG-G-CSF (Pegfilgrastim)
| Parameter | G-CSF (Filgrastim) | PEG-G-CSF (Pegfilgrastim) | Reference(s) |
| Elimination Half-life (t½β) | ~3.5 hours | ~15-80 hours | [10] |
| Clearance (CL) | Primarily renal and neutrophil-mediated | Primarily neutrophil-mediated (renal clearance is minimized) | [10][11] |
Note: The clearance of Pegfilgrastim is self-regulating, as it is cleared by the very cells it helps to produce (neutrophils).[10]
Erythropoietin (EPO)
Erythropoietin is a hormone that stimulates red blood cell production and is used to treat anemia. PEGylated versions offer the benefit of less frequent administration.
Table 3: Pharmacokinetic Parameters of Recombinant Human Erythropoietin (rHuEPO) vs. PEG-rHuEPO
| Parameter | rHuEPO | PEG-rHuEPO (32 kDa branched PEG) | PEG-rHuEPO (40 kDa branched PEG) | Reference(s) |
| Elimination Half-life (t½β) | ~4-13 hours | ~131 hours | ~119 hours | [12] |
Note: Data are from a study in rabbits and may differ in humans.
Experimental Protocols for Evaluating PEGylated Proteins
Accurate evaluation of the pharmacokinetics of PEGylated proteins requires robust experimental methodologies. Below are detailed protocols for key experiments.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a PEGylated protein in a rat model.
Materials:
-
PEGylated protein of interest
-
Male Wistar rats (6-8 weeks old)[13]
-
Vehicle for injection (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-20°C or -80°C)
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare the PEGylated protein solution in the appropriate vehicle at the desired concentration.
-
Administration: Administer a single dose of the PEGylated protein to the rats via the desired route (e.g., intravenous tail vein injection).[13]
-
Blood Sampling: Collect blood samples (approximately 150 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) from the tail vein or another appropriate site.[14] An automated blood sampling system can be utilized to minimize stress on the animals.[14]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.[14]
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Quantification: Analyze the concentration of the PEGylated protein in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Quantification of PEGylated Protein in Plasma using Sandwich ELISA
This protocol describes a general method for quantifying a PEGylated protein in plasma samples.
Materials:
-
ELISA plate
-
Capture antibody (specific to the protein)
-
PEGylated protein standard
-
Detection antibody (specific to the protein, conjugated to an enzyme like HRP)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add diluted plasma samples and a serial dilution of the PEGylated protein standard to the wells and incubate for 2 hours at room temperature.[15]
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to the wells and incubate for 1-2 hours at room temperature.[15]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add the substrate solution to the wells and incubate in the dark until a color develops (typically 15-30 minutes).[15]
-
Stopping the Reaction: Add the stop solution to the wells.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Calculation: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the PEGylated protein in the plasma samples.
Separation of PEGylated and Non-PEGylated Proteins by SDS-PAGE and Western Blot
This method allows for the qualitative assessment of PEGylation and the separation of different PEGylated species.
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein samples (PEGylated and non-PEGylated control)
-
Loading buffer
-
Molecular weight markers
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer
-
Primary antibody (specific to the protein)
-
Secondary antibody (conjugated to an enzyme like HRP)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix protein samples with loading buffer and heat if necessary to denature.
-
Gel Electrophoresis: Load the samples and molecular weight marker onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.[16]
-
Transfer: Transfer the separated proteins from the gel to a membrane.[17]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Washing: Wash the membrane several times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1-2 hours at room temperature.[17]
-
Washing: Wash the membrane several times with wash buffer.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17] PEGylated proteins will appear as higher molecular weight bands compared to the non-PEGylated control.
Radiolabeling of Proteins with Iodine-125 for Pharmacokinetic Studies
Radiolabeling is a highly sensitive method for tracing the fate of a protein in vivo.
Materials:
-
Protein to be labeled
-
Iodine-125 (¹²⁵I)
-
Iodination reagent (e.g., IODO-GEN)[18]
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
Purification column (e.g., size-exclusion chromatography)
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare the iodination reagent according to the manufacturer's instructions. For IODO-GEN, coat a reaction vial with the reagent.[18]
-
Reaction: Add the protein solution and ¹²⁵I to the coated reaction vial and incubate for a short period (e.g., 5-15 minutes) at room temperature.[18]
-
Quenching: Stop the reaction by adding a quenching solution.
-
Purification: Separate the ¹²⁵I-labeled protein from free ¹²⁵I using a size-exclusion chromatography column.
-
Quantification: Measure the radioactivity of the labeled protein using a gamma counter to determine the specific activity.
-
In Vivo Study: The radiolabeled protein can then be used in an in vivo pharmacokinetic study as described previously, with radioactivity in blood samples measured over time.
Visualizing the Impact and Evaluation of PEGylation
The following diagrams illustrate the experimental workflow for evaluating PEGylated protein pharmacokinetics and the conceptual impact of PEGylation on protein-receptor interactions.
Caption: Experimental workflow for evaluating the pharmacokinetics of a PEGylated protein.
Caption: Impact of PEGylation on protein-receptor interaction and clearance.
References
- 1. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in the Treatment of Chronic Hepatitis C | Abdominal Key [abdominalkey.com]
- 9. A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jppres.com [jppres.com]
- 13. mdpi.com [mdpi.com]
- 14. currentseparations.com [currentseparations.com]
- 15. abcam.com [abcam.com]
- 16. Western blotting guide: Part 2, Protein separation by SDS-PAGE [jacksonimmuno.com]
- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 18. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Quantitative Protein Labeling: A Comparative Analysis of Common Chemistries
For Researchers, Scientists, and Drug Development Professionals
The ability to covalently attach probes to proteins is a cornerstone of modern biological research, enabling the study of protein function, localization, and interactions. The efficiency of this labeling process is a critical determinant of experimental success, directly impacting data quality and interpretation. This guide provides an objective comparison of three widely used protein labeling chemistries: N-hydroxysuccinimide (NHS) ester, maleimide (B117702), and click chemistry. We present a quantitative analysis of their labeling efficiencies under various conditions, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.
Quantitative Comparison of Labeling Chemistries
The choice of labeling chemistry significantly influences the achievable labeling efficiency, which is affected by factors such as pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes a comparative analysis of NHS ester, maleimide, and click chemistry, providing insights into their performance under different experimental parameters.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (Copper-Free SPAAC) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Bioorthogonal handles (e.g., azide, alkyne) |
| Optimal pH | 7.2 - 8.5[1][2] | 6.5 - 7.5[3] | 4 - 11[4] |
| Typical Reaction Time | 1 - 4 hours[2][5] | 2 - 4 hours | 1 - 3 hours[1] |
| Typical Molar Excess of Label | 10 - 20 fold[6][7] | 10 - 20 fold[3] | 3:1 (DBCO:azide)[3] |
| Reported Labeling Efficiency | Can be high, but prone to heterogeneity.[7] | Generally high and specific.[8] | Often quantitative (>90%).[4][6] |
| Specificity | Can react with multiple lysines, leading to a heterogeneous product.[9][10] | Highly specific for cysteine residues.[7] | Highly specific due to bioorthogonal nature of reactants.[4][11] |
| Key Strengths | Targets abundant and accessible residues. | High specificity for less abundant cysteines, allowing for site-specific labeling.[7] | Extremely high specificity and efficiency, biocompatible for in vivo applications.[4][11] |
| Potential Limitations | Potential for protein inactivation due to modification of critical lysines; hydrolysis of NHS ester in aqueous solution.[1][9] | Requires a free thiol, which may necessitate reduction of disulfide bonds; maleimide can react with other nucleophiles at higher pH.[3] | Requires introduction of a bioorthogonal handle into the protein, which can be a multi-step process.[7] |
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental processes and their biological context, the following diagrams illustrate a general workflow for protein labeling and a representative signaling pathway where labeled proteins are instrumental.
Figure 1. A generalized experimental workflow for protein labeling and subsequent quantitative analysis.
Figure 2. A simplified signaling pathway illustrating the use of a labeled receptor to study cellular processes.
Factors Influencing Labeling Efficiency
The efficiency of a protein labeling reaction is a multifactorial process. Understanding the interplay of these factors is crucial for optimizing experimental outcomes.
Figure 3. Logical relationship of key factors influencing protein labeling efficiency.
Experimental Protocols
Detailed and reproducible protocols are essential for achieving consistent labeling results. Below are generalized protocols for determining labeling efficiency by spectrophotometry and for performing labeling reactions with NHS esters, maleimides, and click chemistry.
Protocol 1: Spectrophotometric Determination of Degree of Labeling (DOL)
This protocol describes how to calculate the average number of dye molecules conjugated to each protein molecule.
Materials:
-
Labeled and purified protein solution
-
Spectrophotometer
-
Cuvettes with a 1 cm pathlength
-
Buffer used for protein purification (for blank)
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the fluorescent dye.
-
If the absorbance is > 2.0, dilute the sample with the purification buffer and re-measure. Note the dilution factor.[4]
-
-
Calculations:
-
Protein Concentration (M):
-
Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
A280 = Absorbance at 280 nm
-
Amax = Absorbance at the dye's λmax
-
CF = Correction factor (A280 of the free dye / Amax of the free dye)[4]
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)
-
-
-
Dye Concentration (M):
-
Dye Conc. (M) = Amax / ε_dye
-
Where:
-
Amax = Absorbance at the dye's λmax
-
ε_dye = Molar extinction coefficient of the dye at its λmax (M⁻¹cm⁻¹)
-
-
-
Degree of Labeling (DOL):
-
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
-
-
Protocol 2: Protein Labeling with NHS Esters
This protocol is for labeling primary amines on a protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS), pH 7.2-8.5
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[2]
-
Prepare NHS Ester: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[2][5]
-
Quench Reaction: (Optional) Add quenching solution to stop the reaction.
-
Purification: Remove unreacted label using a size-exclusion column equilibrated with a suitable storage buffer.
Protocol 3: Protein Labeling with Maleimides
This protocol is for labeling free thiols on a protein.
Materials:
-
Purified protein in a degassed buffer, pH 6.5-7.5 (e.g., PBS with EDTA)
-
Maleimide-activated label
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification column
Procedure:
-
Prepare Protein: Adjust the protein concentration to 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[3]
-
Prepare Maleimide: Immediately before use, dissolve the maleimide label in DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C in an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[3]
-
Purification: Remove unreacted label using a size-exclusion column.
Protocol 4: Protein Labeling with Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction between a DBCO-functionalized protein and an azide-containing label.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)
-
Azide-containing label
-
Purification column
Procedure:
-
Prepare Reactants: Prepare solutions of the DBCO-activated protein and the azide-containing label separately.
-
Labeling Reaction: Mix the reactants, typically at a 3:1 molar ratio of DBCO to azide.[3] Incubate for 1-3 hours at room temperature.[1] The reaction progress can be monitored by the decrease in DBCO absorbance around 310 nm.
-
Purification: Purify the labeled protein using size-exclusion chromatography to remove unreacted components.
References
- 1. benchchem.com [benchchem.com]
- 2. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Sco-peg8-nhs: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides detailed operational and disposal protocols for Sco-peg8-nhs, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and professionals in drug development are advised to adhere to these procedures to mitigate risks associated with the handling and disposal of this reactive chemical agent.
This compound (Succinimidyl-octa(ethylene glycol) ester) is a valuable tool in bioconjugation, yet its reactive N-hydroxysuccinimide (NHS) ester group necessitates careful handling and disposal. The following step-by-step guidance is designed to be your trusted resource for laboratory safety and chemical management.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound in any form, it is imperative to be equipped with the appropriate personal protective equipment.
Required PPE:
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.[1][2]
-
Body Protection: A laboratory coat must be worn and fully buttoned.[2]
-
Work Area: All handling of this compound, especially in its solid form or as concentrated solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
II. Waste Segregation and Container Management
Proper segregation of waste streams is critical to ensure safe disposal and regulatory compliance. Never dispose of this compound or its contaminated materials in regular trash or down the sanitary sewer.[3][4][5]
-
Designated Waste Containers: All waste generated from the use of this compound must be collected in clearly labeled, sealed, and chemically compatible hazardous waste containers.
-
Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals. Specifically, avoid mixing with strong acids, bases, or oxidizing agents in the same waste container without prior neutralization.
III. Disposal Procedures for Different Waste Streams
The appropriate disposal method for this compound depends on its form:
A. Unused or Expired Solid this compound:
-
Do Not Dispose in Regular Trash: The solid powder must never be discarded in the regular laboratory or municipal trash.
-
Collection: The original vial containing the unused or expired product should be placed in a designated hazardous waste container.
-
Labeling: Ensure the hazardous waste container is accurately labeled.
B. Concentrated Solutions (e.g., in DMSO or DMF):
-
No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain. Organic solvents like DMSO and DMF are unsuitable for sewer disposal.
-
Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container compatible with organic solvents.
-
Rinsate Collection: The first rinse of glassware that contained concentrated solutions should be collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines.
C. Dilute Aqueous Solutions and Reaction Mixtures: For dilute aqueous solutions, the reactive NHS ester can be deactivated through hydrolysis before collection as hazardous waste. This procedure reduces the reactivity of the waste.
Experimental Protocol: Hydrolysis of Dilute Aqueous this compound
This protocol is designed to deactivate the NHS ester in dilute aqueous solutions through hydrolysis.
Materials:
-
Dilute aqueous solution of this compound
-
1 M Sodium Bicarbonate solution or 1 M Tris buffer
-
pH meter or pH indicator strips
-
Designated aqueous hazardous waste container
Procedure:
-
pH Adjustment: In a fume hood, slowly add 1 M Sodium Bicarbonate or 1 M Tris buffer to the aqueous waste solution while stirring to adjust the pH to approximately 8.5. Verify the pH using a pH meter or pH strips.
-
Incubation: Allow the solution to stand at room temperature for at least 2 hours. At a pH of 8.6, the half-life of an NHS ester is approximately 10 minutes, so a 2-hour incubation ensures complete hydrolysis.[6]
-
Collection: After incubation, transfer the inactivated solution to the designated aqueous hazardous waste container.
-
Labeling: Ensure the container is properly labeled.
| Parameter | Value | Reference |
| Target pH for Hydrolysis | 8.5 - 9.0 | [6] |
| Hydrolysis Half-life at pH 8.5 | ~180 minutes | |
| Recommended Incubation Time | ≥ 2 hours | |
| Quenching Agent | 1 M Sodium Bicarbonate or 1 M Tris |
D. Contaminated Labware and Debris (e.g., pipette tips, gloves, weigh boats):
-
Segregation: All solid labware and debris contaminated with this compound should be considered hazardous waste.
-
Collection: Place all contaminated items in a designated solid hazardous waste container. Do not dispose of these items in the regular trash.
IV. Final Disposal
All collected hazardous waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this waste through any other means.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Sco-peg8-nhs
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Sco-peg8-nhs. The following procedural steps are designed to ensure the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential when handling this compound to prevent contact with skin and eyes, and to avoid inhalation. The required PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant splash risk. | Protects against accidental splashes of the compound or solvents, which could cause eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact with the NHS ester, which is reactive towards amino groups and can cause skin irritation. |
| Body Protection | A flame-resistant or 100% cotton lab coat should be worn. | Protects underlying clothing and skin from potential spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. | NHS esters can be irritating to the respiratory tract. A fume hood provides the primary means of exposure control. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before handling the compound.
-
-
Handling Procedure :
-
Perform all weighing and handling of the solid compound within the chemical fume hood to minimize inhalation risk.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers of this compound tightly closed when not in use to prevent moisture absorption, which can hydrolyze the NHS ester.
-
-
Post-Handling :
-
Decontaminate the work area and any equipment used with an appropriate solvent.
-
Properly doff PPE, removing gloves last using a technique that avoids skin contact with the outer contaminated surface.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection :
-
Collect all solid waste (e.g., weighing paper, contaminated tips) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and chemically compatible hazardous waste container.
-
-
Disposal :
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
First Aid Measures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact :
-
Eye Contact :
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation :
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
-
-
Ingestion :
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Visualizations
Reaction of this compound with a Primary Amine
Caption: Reaction of this compound with a primary amine.
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
